Product packaging for Lead(II) methacrylate(Cat. No.:CAS No. 1068-61-7)

Lead(II) methacrylate

Cat. No.: B086146
CAS No.: 1068-61-7
M. Wt: 377 g/mol
InChI Key: FEAGCKGOSVNLMF-UHFFFAOYSA-L
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Description

Lead(II) methacrylate is a useful research compound. Its molecular formula is C8H10O4Pb and its molecular weight is 377 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O4Pb B086146 Lead(II) methacrylate CAS No. 1068-61-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

lead(2+);2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H6O2.Pb/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAGCKGOSVNLMF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Pb+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4Pb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061445
Record name Lead bis(methylacrylate)
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Molecular Weight

377 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1068-61-7, 52609-46-8, 90552-19-5
Record name Lead(II) methacrylate
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Record name Lead methacrylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, lead salt, basic
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, lead(2+) salt (2:1)
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Record name Lead bis(methylacrylate)
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Record name Lead(2+) methacrylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Propenoic acid, 2-methyl-, lead salt, basic
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Lead methacrylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Lead(II) Methacrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of lead(II) methacrylate, a compound of interest in materials science and potentially as a component in specialized polymer formulations. This document details generalized synthetic methodologies based on established principles of inorganic salt formation, outlines expected characterization data, and addresses the significant health and safety considerations pertinent to lead-containing compounds. For professionals in drug development, a critical examination of the known signaling pathways disrupted by lead is included, providing essential context for the biological implications of any lead-based materials. All quantitative data is summarized in structured tables, and logical relationships are visualized using diagrams.

Introduction

This compound, with the chemical formula Pb(C₄H₅O₂)₂, is a metal-organic compound formed between the lead(II) cation and the methacrylate anion. While not a widely studied compound in pharmaceutical sciences, its potential for polymerization and incorporation into polymer matrices makes it a subject of interest for material scientists. For drug development professionals, the presence of lead necessitates a thorough understanding of its toxicological profile. Lead is a well-documented toxic heavy metal that can severely impact multiple organ systems, primarily through its interference with key biological signaling pathways. This guide will cover the synthesis, characterization, and critical safety considerations of this compound, with a specific focus on the molecular mechanisms of lead toxicity.

Synthesis of this compound

Detailed experimental protocols for the synthesis of this compound are not extensively reported in readily available scientific literature. However, based on general principles of inorganic salt synthesis from metal oxides or carbonates with carboxylic acids, two plausible methods are proposed.

Generalized Experimental Protocols

Method 1: From Lead(II) Oxide

This method involves the direct reaction of lead(II) oxide with methacrylic acid.

  • Reaction Scheme: PbO + 2CH₂(CH₃)CCOOH → Pb(CH₂(CH₃)CCOO)₂ + H₂O

  • Protocol:

    • In a well-ventilated fume hood, suspend lead(II) oxide (PbO) in a suitable solvent such as toluene or ethanol.

    • Slowly add a stoichiometric amount (2 equivalents) of methacrylic acid to the suspension with vigorous stirring.

    • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain stirring for several hours to ensure complete reaction. The reaction progress can be monitored by the dissolution of the solid lead(II) oxide.

    • After the reaction is complete, the resulting solution can be filtered to remove any unreacted starting material.

    • The solvent is then removed under reduced pressure to yield the crude this compound product.

    • The product can be further purified by recrystallization from an appropriate solvent.

Method 2: From Lead(II) Carbonate

This method utilizes the reaction of lead(II) carbonate with methacrylic acid, which produces carbon dioxide and water as byproducts.

  • Reaction Scheme: PbCO₃ + 2CH₂(CH₃)CCOOH → Pb(CH₂(CH₃)CCOO)₂ + H₂O + CO₂

  • Protocol:

    • In a fume hood, add lead(II) carbonate (PbCO₃) portion-wise to a solution of methacrylic acid (2 equivalents) in a suitable solvent (e.g., water or ethanol) with constant stirring. Effervescence due to the release of carbon dioxide will be observed.

    • After the addition is complete, continue stirring the mixture at room temperature or with gentle heating until the effervescence ceases and the solid lead(II) carbonate has dissolved.

    • Filter the solution to remove any insoluble impurities.

    • Isolate the this compound by removing the solvent under reduced pressure or by precipitation upon addition of a non-solvent.

    • Wash the resulting solid with a suitable solvent and dry under vacuum.

Disclaimer: These are generalized protocols and have not been verified experimentally. Due to the hazardous nature of lead compounds, any attempt to perform these syntheses should be conducted by trained professionals in a properly equipped laboratory with all necessary safety precautions in place.

Characterization of this compound

While specific experimental data for this compound is scarce in the reviewed literature, the following table summarizes its known and expected properties based on its chemical structure and data from analogous compounds.

Physical and Chemical Properties
PropertyValueReference/Source
Chemical Formula C₈H₁₀O₄PbChemical Supplier Data
Molecular Weight 377.36 g/mol Calculated
Appearance White to off-white powderExpected
Melting Point Not available
Solubility Sparingly soluble in water, soluble in some organic solventsExpected
CAS Number 52609-46-8Chemical Supplier Data
Spectroscopic and Thermal Analysis (Expected Data)
Analysis TechniqueExpected Observations
¹H NMR Signals corresponding to the vinyl protons (~5.5-6.2 ppm) and the methyl protons (~1.9 ppm) of the methacrylate group.
¹³C NMR Resonances for the carboxyl carbon (~170-180 ppm), the vinyl carbons (~125-140 ppm), and the methyl carbon (~18 ppm).
FTIR (cm⁻¹) Characteristic bands for the asymmetric and symmetric stretching of the carboxylate group (COO⁻) around 1540-1580 cm⁻¹ and 1410-1440 cm⁻¹, respectively. Also, bands for the C=C stretching (~1630 cm⁻¹) and C-H stretching of the vinyl and methyl groups.
TGA/DSC Thermal decomposition is expected, likely in multiple stages, with the loss of the methacrylate ligands at elevated temperatures, ultimately forming lead oxide as a final residue.

Health and Safety Considerations

Lead is a highly toxic heavy metal, and all lead compounds, including this compound, should be handled with extreme caution.

  • Toxicity: Lead is a cumulative poison that affects multiple body systems, including the nervous, hematopoietic, renal, and reproductive systems.

  • Routes of Exposure: Inhalation of dust, ingestion, and skin contact.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. All handling of this compound powder should be done in a certified fume hood to prevent inhalation.

  • Disposal: Dispose of all lead-containing waste in accordance with local, state, and federal regulations for hazardous waste.

Biological Relevance for Drug Development Professionals: Signaling Pathways of Lead Toxicity

The primary relevance of this compound to drug development professionals lies in understanding the toxicological implications of lead. Lead exerts its toxic effects through several key mechanisms at the molecular level.

Interference with Calcium Signaling

Lead can mimic calcium ions (Ca²⁺) and disrupt normal cellular calcium signaling. This is a critical mechanism of its neurotoxicity.

G cluster_0 Normal Calcium Signaling cluster_1 Lead Interference Ca_ext Extracellular Ca²⁺ Ca_channel Voltage-Gated Ca²⁺ Channel Ca_ext->Ca_channel Influx Ca_int Intracellular Ca²⁺ Ca_channel->Ca_int Calmodulin Calmodulin Ca_int->Calmodulin Activates PKC Protein Kinase C Ca_int->PKC Activates Neurotransmitter_release Neurotransmitter Release Calmodulin->Neurotransmitter_release Modulates PKC->Neurotransmitter_release Modulates Pb Lead (Pb²⁺) Pb_channel Voltage-Gated Ca²⁺ Channel Pb->Pb_channel Blocks & Permeates Pb_PKC Protein Kinase C (Altered Activity) Pb->Pb_PKC Aberrantly Activates/ Inhibits Disrupted_NT_release Disrupted Neurotransmitter Release Pb_channel->Disrupted_NT_release Inhibits Ca²⁺ influx Pb_PKC->Disrupted_NT_release Alters Modulation

Caption: Lead disrupts calcium-dependent neurotransmitter release.

Lead's ability to substitute for calcium allows it to interfere with the function of numerous calcium-dependent proteins, such as protein kinase C (PKC) and calmodulin.[1] This disruption alters neurotransmitter release and other critical neuronal functions.

Induction of Oxidative Stress

Lead promotes the generation of reactive oxygen species (ROS) and weakens the cellular antioxidant defense systems, leading to oxidative stress.

G Pb Lead (Pb²⁺) ROS Increased Reactive Oxygen Species (ROS) Pb->ROS Antioxidants Depletion of Antioxidants (e.g., Glutathione) Pb->Antioxidants Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Antioxidants->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Protein_Damage Protein Damage Oxidative_Stress->Protein_Damage DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Cell_Death Cell Death Lipid_Peroxidation->Cell_Death Protein_Damage->Cell_Death DNA_Damage->Cell_Death G Succinyl_CoA Succinyl-CoA + Glycine ALA_Synthase ALA Synthase Succinyl_CoA->ALA_Synthase ALA δ-Aminolevulinic Acid (ALA) ALA_Synthase->ALA ALAD ALAD Enzyme ALA->ALAD PBG Porphobilinogen ALAD->PBG Heme_Synthesis Further steps in Heme Synthesis PBG->Heme_Synthesis Heme Heme Heme_Synthesis->Heme Pb Lead (Pb²⁺) Pb->Inhibition Inhibition->ALAD Inhibits

References

An In-depth Technical Guide to the Physical Properties of Lead(II) Methacrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physical and chemical data for lead(II) methacrylate. Due to the limited availability of detailed experimental studies on this specific compound in publicly accessible literature, this document outlines the known properties and provides generalized experimental frameworks for its synthesis and characterization based on common practices for similar metal-organic compounds.

Core Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of this compound is presented in Table 1. It is important to note that some of these properties, particularly the melting and boiling points, are not consistently reported across all commercial sources and may require experimental verification. Data for density and solubility in various organic solvents are notably absent from readily available literature.

Table 1: Summary of Physical and Chemical Properties of this compound

PropertyValueCitation(s)
Chemical Formula C₈H₁₀O₄Pb[1]
Molecular Weight 377.36 g/mol [1]
CAS Number 1068-61-7[1]
Appearance Off-white powder
Melting Point 62 °C (unverified)
Boiling Point Data not available
Density Data not available
Solubility in Water Data not available
Solubility in Organic Solvents Data not available

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly available in the reviewed literature. However, a general approach can be outlined based on the synthesis of other metal carboxylates and the characterization of methacrylate-containing compounds.

Synthesis of this compound

A plausible synthetic route for this compound involves the reaction of a soluble lead(II) salt, such as lead(II) nitrate or lead(II) acetate, with methacrylic acid in an aqueous or alcoholic solution. The general reaction is as follows:

Pb²⁺(aq) + 2 CH₂(CH₃)COOH(aq) → Pb(CH₂(CH₃)COO)₂(s) + 2 H⁺(aq)

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂) or Lead(II) acetate (Pb(CH₃COO)₂)

  • Methacrylic acid (CH₂(CH₃)COOH)

  • Deionized water or ethanol

  • Sodium hydroxide (NaOH) or other base (for pH adjustment)

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Dissolve a stoichiometric amount of the lead(II) salt in deionized water or ethanol.

  • In a separate vessel, dissolve a slight excess of methacrylic acid in the same solvent.

  • Slowly add the methacrylic acid solution to the lead(II) salt solution with constant stirring.

  • A white precipitate of this compound should form. The pH of the solution can be adjusted with a base to drive the reaction to completion.

  • Continue stirring the mixture for a set period (e.g., 2-4 hours) at room temperature or slightly elevated temperature to ensure complete reaction.

  • Collect the precipitate by vacuum filtration.

  • Wash the precipitate with the solvent used for the reaction to remove any unreacted starting materials, followed by a wash with a non-polar solvent like diethyl ether to aid in drying.

  • Dry the resulting white powder in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Characterization Techniques

The synthesized this compound should be characterized to confirm its identity and purity using standard analytical techniques.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Procedure:

  • Obtain an FTIR spectrum of the dried this compound powder using an ATR-FTIR spectrometer.[2]

  • Record the spectrum over a wavenumber range of 4000-400 cm⁻¹.[2]

  • Identify the characteristic absorption bands for the methacrylate ligand, paying close attention to the symmetric and asymmetric stretching vibrations of the carboxylate group, which are indicative of salt formation. The C=C stretching vibration of the vinyl group should also be present.

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the methacrylate ligand. Due to the presence of the heavy lead atom, obtaining high-resolution spectra might be challenging.

Procedure:

  • Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, as lead salts are often insoluble in chloroform).

  • Acquire ¹H and ¹³C NMR spectra.

  • Analyze the spectra for the characteristic signals of the vinyl and methyl protons and carbons of the methacrylate group.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information on the thermal stability and decomposition of the compound.

Procedure:

  • Place a small, accurately weighed sample of this compound into an alumina or platinum TGA pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[3]

  • Record the mass loss as a function of temperature to determine the decomposition profile.[3]

  • For DSC, heat a sample in a sealed aluminum pan to determine melting and other thermal transitions.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.

G cluster_char Analytical Techniques start Start: Synthesis Planning reactants Reactants: - Lead(II) Salt (e.g., Pb(NO3)2) - Methacrylic Acid start->reactants synthesis Synthesis: Aqueous or Alcoholic Precipitation reactants->synthesis filtration Isolation: Vacuum Filtration and Washing synthesis->filtration drying Drying: Vacuum Oven filtration->drying product Product: This compound Powder drying->product characterization Characterization product->characterization ftir FTIR Spectroscopy characterization->ftir nmr NMR Spectroscopy (¹H, ¹³C) characterization->nmr tga Thermal Analysis (TGA/DSC) characterization->tga xrd X-ray Diffraction (XRD) (for crystallinity) characterization->xrd end End: Verified Product

Caption: A general experimental workflow for the synthesis and characterization of this compound.

References

A Technical Guide to Lead(II) Methacrylate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides an in-depth overview of Lead(II) Methacrylate, tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical and physical properties, a generalized synthesis protocol, safety information, and its limited applications, with a focus on its toxicological profile and interactions with biological systems.

Chemical and Physical Properties

This compound is an organometallic compound that exists as an off-white powder.[1] It is classified as a dangerous good for transportation.[2][3] Key quantitative data are summarized below for clarity and comparison.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
Primary CAS Number 1068-61-7[2]
EC Number213-949-2[1][4]
Molecular FormulaC₈H₁₀O₄Pb[1][2]
IUPAC Namelead(2+);2-methylprop-2-enoate[1][4]
SynonymsLead methacrylate, Methacrylic acid lead salt[1][5]
PubChem CID61255[1]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 377.36 g/mol [1][2]
Appearance Off-white powder[1]
Purity ≥96%[2]
Melting Point 62 °C[1][5]
Boiling Point 160.5 °C at 760 mmHg[5]
Solubility in H₂O Not Available (N/A)[1]
Exact Mass 378.034561 g/mol [1]

Experimental Protocols

2.1. Generalized Synthesis of this compound

Methodology:

  • Reactant Preparation: A suitable lead(II) salt, such as basic lead(II) carbonate or lead(II) acetate, is chosen as the lead source. Methacrylic acid serves as the source of the methacrylate ligand.

  • Reaction: The lead salt is dissolved or suspended in a suitable solvent, such as methanol.[6]

  • Addition of Methacrylic Acid: Methacrylic acid is added to the solution, typically in a stoichiometric ratio to the lead salt.

  • Stirring and Reaction: The mixture is stirred at room temperature for several hours to allow the reaction to proceed to completion.[6]

  • Isolation: The resulting solution is filtered to remove any unreacted starting material or byproducts.

  • Crystallization: The product, this compound, is obtained by slow evaporation of the solvent, leading to the formation of crystals.[6]

  • Purification: The obtained solid is washed with a suitable solvent and dried under a vacuum.

G cluster_reactants Reactants cluster_process Process cluster_product Product LeadSalt Lead(II) Salt (e.g., Lead Carbonate) Mix Mix & Stir (Room Temperature) LeadSalt->Mix MethAcid Methacrylic Acid MethAcid->Mix Solvent Solvent (e.g., Methanol) Solvent->Mix Filter Filter Mix->Filter Evap Slow Evaporation Filter->Evap Dry Dry Under Vacuum Evap->Dry Product This compound (C₈H₁₀O₄Pb) Dry->Product

Caption: Generalized workflow for the synthesis of this compound.

2.2. Adsorptive Removal of Lead(II) using Methacrylate-Based Hydrogels

Methacrylate-based polymers have been investigated for their capacity to adsorb and remove lead(II) ions from aqueous solutions.

Methodology:

  • Hydrogel Synthesis: A copolymer hydrogel, such as poly(N,N-dimethylacrylamide-co-2-hydroxyethyl methacrylate), is synthesized via free-radical bulk copolymerization.[7]

  • Characterization: The resulting copolymer is characterized using techniques like ¹H and ¹³C NMR and Raman spectroscopy to confirm its structure.[7]

  • Adsorption Experiment: A known mass of the hydrogel (e.g., 100 mg) is placed into lead(II) ion solutions of varying concentrations (e.g., 10 to 200 ppm).[7] The lead ion solution is typically prepared by dissolving a lead salt like lead nitrate in deionized water.

  • Equilibration: The samples are agitated for a set period to allow adsorption to reach equilibrium.

  • Quantification: The hydrogel is removed, and the remaining concentration of Pb²⁺ in the supernatant is quantified using methods like UV-vis spectrophotometry or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[7][8]

Health, Safety, and Toxicological Profile

This compound is a hazardous substance. The toxicity is primarily attributed to the lead(II) ion.

Table 3: Hazard Information for this compound

Hazard TypeCode / StatementSource
Signal Word Danger[1]
Hazard Statements H302 (Harmful if swallowed), H332 (Harmful if inhaled), H360 (May damage fertility or the unborn child), H373 (May cause damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects)[1]
Hazard Codes T (Toxic), N (Dangerous for the environment)[1]
Transport Information UN 2291 6.1/ PG III[1]

Exposure to lead can impact multiple organ systems, including the nervous, renal, reproductive, and gastrointestinal systems.[9] Acute toxicity in adults has been observed at blood lead concentrations ranging from 50–300 µg/dL. In children, signs of encephalopathy have been noted at blood lead levels between 90–800 µg/dL, with gastrointestinal effects reported at levels of 60–450 µg/dL. There is no identified safe level of lead exposure.[10]

Applications and Relevance to Drug Development

The primary application of this compound is in research and laboratory settings, particularly within the field of organometallics.[1] There is no direct evidence to suggest its use in drug development; its high toxicity profile makes it unsuitable for therapeutic applications.

However, related methacrylate polymers are explored in materials science for applications such as:

  • Heavy Metal Remediation: As detailed in the experimental protocol, methacrylate-based hydrogels can be used for the adsorptive removal of lead(II) from water.[7][8][11]

  • Radiation Shielding: Lead-containing acrylics, while not specifically methacrylate, are used for X-ray shielding.[9]

Mechanism of Toxicity: Interference with Cellular Signaling

The toxicity of the lead(II) ion (Pb²⁺) stems from its ability to mimic and interfere with the function of essential divalent cations, particularly calcium (Ca²⁺) and zinc (Zn²⁺). This interference disrupts numerous fundamental cellular processes.

  • Disruption of Calcium Signaling: Pb²⁺ can replace Ca²⁺ in calcium-binding proteins like Calmodulin (CaM).[12] CaM is a critical transducer in signaling pathways that govern memory, growth, and muscle contraction.[12] Pb²⁺ also interacts with and activates Protein Kinase C (PKC) at concentrations lower than those required for Ca²⁺, leading to aberrant downstream signaling.[13]

  • Induction of Apoptosis: Lead exposure can trigger the intrinsic (mitochondria-mediated) pathway of apoptosis. It affects mitochondrial permeability and alters the expression ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, favoring cell death.[13]

  • Enzyme Inhibition: Pb²⁺ can inhibit zinc-dependent enzymes by displacing the native Zn²⁺ ion. A classic example is δ-aminolevulinic acid dehydratase (ALAD), where Pb²⁺ binds to the cysteine-rich active site but fails to activate the substrate, leading to enzyme inhibition.[12]

G cluster_ca Calcium Signaling Disruption cluster_apop Apoptosis Induction Pb Pb²⁺ Ion CaM Calmodulin (CaM) Pb->CaM Replaces Ca²⁺ PKC Protein Kinase C (PKC) Pb->PKC Activates Mito Mitochondria Pb->Mito Damages Ca_Path Normal Cellular Processes (Growth, Memory, etc.) CaM->Ca_Path Regulates PKC->Ca_Path Regulates Bax Bax (Pro-apoptotic) Mito->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Mito->Bcl2 Downregulates Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Disruption of cellular signaling pathways by the Lead(II) ion.

References

An In-depth Technical Guide to the Solubility of Lead(II) Methacrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of lead(II) methacrylate's solubility in various solvents. Due to the limited availability of direct quantitative data, this document synthesizes existing information, discusses the solubility of related compounds, and presents standardized methodologies for experimental determination. It also covers the health and safety aspects crucial for handling this organometallic compound.

Introduction to this compound

This compound (C₈H₁₀O₄Pb) is a metal salt of methacrylic acid. It is an organolead compound that can serve as a monomer for polymerization or be used in various chemical syntheses. Its properties are of interest in materials science and, potentially, in specialized pharmaceutical applications, although its use in drug development is severely limited by its high toxicity.[1][2]

Physical and Chemical Properties:

  • Molecular Formula: C₈H₁₀O₄Pb[3][4][5]

  • Molecular Weight: Approximately 377.36 g/mol [4][5]

  • Appearance: Off-white powder[4]

  • Melting Point: 62 °C[3][4]

Solubility Profile of this compound

Direct, quantitative data on the solubility of this compound in various solvents is not extensively reported in publicly available literature. The existing information is sparse and at times contradictory.

Data on this compound Solubility

SolventReported SolubilityCitation
Water"soluble"[3]
Water"N/A" (Not Available)[4]

This discrepancy highlights the need for empirical determination of solubility for any application. The term "soluble" is qualitative and can imply a wide range of concentrations. The "N/A" entry from another supplier suggests a lack of tested data.[3][4]

Factors Influencing Solubility

The solubility of this compound is governed by several factors:

  • Solvent Polarity: As a salt, it is expected to have higher solubility in polar solvents that can solvate the lead(II) cation and the methacrylate anion.

  • Temperature: Solubility of solids in liquids generally increases with temperature, although exceptions exist.

  • pH: In aqueous solutions, the pH can influence the protonation state of the methacrylate anion and potentially lead to the formation of lead hydroxide precipitates at higher pH values.

  • Common Ion Effect: The presence of other lead or methacrylate salts in the solution would decrease its solubility.

Solubility of Related Methacrylate-Based Polymers

While data on the monomer is scarce, the solubility of poly(methyl methacrylate) (PMMA), a polymer derived from a related monomer, is well-documented and can offer some insights into the behavior of the methacrylate functional group in different solvent environments.

PolymerSolventSolubility BehaviorCitation(s)
Poly(methyl methacrylate) (PMMA)AcetoneGood solvent, dissolves PMMA.[6][7][6][7]
Poly(methyl methacrylate) (PMMA)Tetrahydrofuran (THF)Good solvent, noted to be faster than acetone in dissolving PMMA granules.[6][6]
Poly(methyl methacrylate) (PMMA)Dimethyl sulfoxide (DMSO)Suitable eluent for SEC, indicating it is a good solvent. It behaves as a theta solvent at 35°C.[8][9][8][9]
Poly(methyl methacrylate) (PMMA)BenzeneGood solvent.[6][6]
Poly(methyl methacrylate) (PMMA)Ethanol/Water MixturesShows improved solubility in ethanol/water mixtures compared to pure ethanol, with a maximum solubility around 80 wt-% ethanol.[10][11][10][11]
Poly(methyl methacrylate) (PMMA)MethanolCan induce opacity, suggesting it is a poor solvent or non-solvent.[12][12]

It is critical to note that the solubility of a monomer can be significantly different from its corresponding polymer.

Experimental Protocol for Solubility Determination

For researchers needing precise solubility data, the following standard protocol for the isothermal equilibrium method is recommended.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials and Equipment:

  • This compound

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Vials with airtight caps

  • Syringe filters (e.g., 0.2 µm PTFE or nylon)

  • Analytical instrumentation for lead quantification (e.g., Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS))

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. Constant agitation is necessary.

  • Sample Collection: After equilibration, stop the agitation and allow the excess solid to settle. Carefully draw a sample from the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Dilution and Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent. Analyze the concentration of lead in the diluted sample using a calibrated AAS or ICP-MS instrument.

  • Calculation: Calculate the original concentration of this compound in the saturated solution based on the measured lead concentration and the dilution factor. This value represents the solubility.

  • Replication: Repeat the experiment at least three times to ensure the reproducibility of the results.

G Workflow for Experimental Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess Lead(II) Methacrylate to Solvent B Seal Vial A->B C Incubate at constant Temperature with Agitation (e.g., 24-48h) B->C D Allow Solids to Settle C->D E Draw Supernatant D->E F Filter Sample (0.2 µm Syringe Filter) E->F G Dilute Filtrate F->G H Quantify Pb concentration (AAS or ICP-MS) G->H I Calculate Solubility H->I

Caption: Experimental workflow for determining the solubility of a solid compound.

Signaling Pathways and Applications

There are no known specific biological signaling pathways directly involving this compound for therapeutic purposes. Its primary relevance in a biological context is related to the toxicology of lead. Lead ions are known to interfere with numerous biological processes by mimicking other divalent cations (e.g., Ca²⁺, Mg²⁺, Fe²⁺), binding to sulfhydryl groups in proteins, and inducing oxidative stress.

In materials science, methacrylate-based polymers have been extensively studied for their ability to adsorb and remove heavy metal ions, including lead, from aqueous solutions.[13][14][15][16] This process typically involves chelating functional groups on the polymer backbone that bind to the lead ions.

G Logical Flow of Lead Ion Removal by Functionalized Polymers A Contaminated Water (Containing Pb²⁺ ions) B Introduction of Functionalized Polymer (e.g., Poly(HEMA-MAGA)) A->B C Chelation / Adsorption (Pb²⁺ ions bind to functional groups on polymer) B->C D Separation of Polymer (Filtration / Centrifugation) C->D E Purified Water (Reduced Pb²⁺ concentration) D->E F Polymer Regeneration (Elution of Pb²⁺ ions) D->F Polymer for Reuse

Caption: Process of heavy metal ion removal using chelating polymer beads.

Health and Safety Considerations

This compound is a hazardous substance due to its lead content and should be handled with extreme caution.

  • Toxicity: Lead is a cumulative toxicant that affects multiple body systems, including the nervous, hematopoietic, gastrointestinal, and renal systems.[1][17] There is no known safe level of lead exposure.[2]

  • Hazard Statements: It is classified with hazard statements such as H360 (May damage fertility or the unborn child), H373 (May cause damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long-lasting effects), H302 (Harmful if swallowed), and H332 (Harmful if inhaled).[4]

  • Handling:

    • Work in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

    • Avoid creating dust.

    • Wash hands thoroughly after handling.

    • Consult the Safety Data Sheet (SDS) before use.

Conclusion

References

An In-depth Technical Guide on the Thermal Stability of Lead(II) Methacrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead(II) methacrylate is a metal-organic compound with potential applications in various fields, including polymer science and materials chemistry. Understanding its thermal stability is crucial for its synthesis, processing, and application, as it dictates the temperature range in which the material can be used without degradation. This guide provides a comprehensive overview of the thermal behavior of this compound, drawing upon available data and analogous metal-containing methacrylate systems. Due to a lack of extensive direct studies on pure this compound, this guide also incorporates data from related materials to infer potential decomposition pathways and stability characteristics.

Introduction to the Thermal Stability of Metal Methacrylates

The thermal stability of metal methacrylates is a complex property influenced by the nature of the metal-carboxylate bond, the coordination number of the metal, and the overall crystal structure. The decomposition of these compounds upon heating can proceed through various mechanisms, including the loss of volatile ligands, decomposition of the methacrylate moiety, and reduction of the metal center. Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are invaluable for elucidating these processes.

Predicted Thermal Decomposition of this compound

While specific experimental data for the thermal decomposition of this compound is not extensively available in the public domain, a proposed decomposition pathway can be hypothesized based on the known thermal behavior of other metal methacrylates and the general decomposition patterns of methacrylate compounds.

The decomposition is expected to initiate with the breaking of the lead-oxygen bond of the carboxylate group. This would likely be followed by the fragmentation of the methacrylate ligand, potentially leading to the formation of volatile organic compounds and a solid residue of lead oxide or metallic lead, depending on the atmosphere.

Decomposition_Pathway This compound This compound Initial Decomposition Initial Decomposition This compound->Initial Decomposition Heat Lead-Oxygen Bond Cleavage Lead-Oxygen Bond Cleavage Initial Decomposition->Lead-Oxygen Bond Cleavage Methacrylate Radical Methacrylate Radical Lead-Oxygen Bond Cleavage->Methacrylate Radical Lead-containing Intermediate Lead-containing Intermediate Lead-Oxygen Bond Cleavage->Lead-containing Intermediate Volatile Organic Products (e.g., CO, CO2, acetone) Volatile Organic Products (e.g., CO, CO2, acetone) Methacrylate Radical->Volatile Organic Products (e.g., CO, CO2, acetone) Final Residue (Lead Oxide/Metallic Lead) Final Residue (Lead Oxide/Metallic Lead) Lead-containing Intermediate->Final Residue (Lead Oxide/Metallic Lead) Further Heating

Caption: Proposed decomposition pathway for this compound.

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability of this compound, a standardized set of experimental protocols should be employed. The following methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Experimental Workflow:

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Analysis p1 Weigh 5-10 mg of This compound p2 Place in an alumina or platinum crucible p1->p2 s1 Place crucible in TGA instrument p2->s1 s2 Set atmosphere (e.g., N2 or Air) at a flow rate of 20-50 mL/min s1->s2 s3 Program temperature ramp (e.g., 10 °C/min from RT to 800 °C) s2->s3 a1 Record mass loss vs. temperature s3->a1 a2 Determine onset of decomposition and peak decomposition temperatures a1->a2 a3 Calculate percentage mass loss at each decomposition step a2->a3

Caption: Standard workflow for TGA analysis of this compound.

Key Parameters to Record:

  • Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins.

  • Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum.

  • Percentage Mass Loss: The amount of mass lost at each stage of decomposition.

  • Residue: The percentage of material remaining at the end of the experiment.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Experimental Workflow:

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_instrument_dsc Instrument Setup cluster_analysis_dsc Data Analysis p1_dsc Weigh 2-5 mg of This compound p2_dsc Seal in an aluminum pan p1_dsc->p2_dsc s1_dsc Place sample and reference pans in DSC cell p2_dsc->s1_dsc s2_dsc Set atmosphere (e.g., N2) at a flow rate of 20-50 mL/min s1_dsc->s2_dsc s3_dsc Program temperature ramp (e.g., 10 °C/min) s2_dsc->s3_dsc a1_dsc Record heat flow vs. temperature s3_dsc->a1_dsc a2_dsc Identify endothermic and exothermic events a1_dsc->a2_dsc a3_dsc Determine transition temperatures (e.g., melting, decomposition) a2_dsc->a3_dsc

Caption: Standard workflow for DSC analysis of this compound.

Key Parameters to Record:

  • Glass Transition Temperature (Tg): If applicable.

  • Melting Point (Tm): The temperature of the endothermic peak corresponding to melting.

  • Decomposition Temperature (Td): The temperature of the exothermic or endothermic peak associated with decomposition.

  • Enthalpy of Transitions (ΔH): The heat absorbed or released during a transition.

Summary of Expected Thermal Properties

Based on the general behavior of metal methacrylates, the following thermal properties for this compound can be anticipated. It is imperative to note that these are predictive and require experimental verification.

Thermal PropertyExpected Observation
Decomposition Onset (TGA) Expected in the range of 200-350 °C in an inert atmosphere.
Decomposition Steps (TGA) Likely a multi-step decomposition process, corresponding to the loss of organic fragments.
Residue at 800 °C (TGA, Air) A stable residue corresponding to lead oxide (e.g., PbO) is expected.
Residue at 800 °C (TGA, N2) The residue may consist of a mixture of lead oxide and metallic lead, or primarily metallic lead.
Thermal Events (DSC) An endothermic peak for any phase transitions (e.g., melting) followed by exothermic peaks for decomposition.

Conclusion and Future Work

The thermal stability of this compound is a critical parameter for its practical application. While direct experimental data is limited, this guide provides a framework for its investigation through standardized thermal analysis techniques. The proposed decomposition pathway and expected thermal properties serve as a starting point for researchers. Future work should focus on conducting detailed TGA and DSC studies on well-characterized samples of this compound under various atmospheric conditions and heating rates to provide concrete quantitative data. This will enable a more thorough understanding of its thermal behavior and unlock its full potential in material science and other applications.

Technical Guide: Crystal Structure Analysis of Lead(II) Methacrylate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the generation of this document, a detailed, publicly available single-crystal X-ray diffraction study for lead(II) methacrylate is not present in major crystallographic databases. Consequently, this guide provides a comprehensive, albeit generalized, framework for the synthesis and crystal structure analysis of this compound. The experimental protocols are based on established methods for similar metal-organic compounds, and the quantitative data presented is illustrative of what might be expected for a lead(II) carboxylate.

Introduction

This compound, with the chemical formula Pb(C₄H₅O₂)₂, is a metal-organic compound that finds applications in the synthesis of polymers with high refractive indices and radiation shielding capabilities. A thorough understanding of its solid-state structure is crucial for elucidating structure-property relationships and for the rational design of new materials. This guide outlines the methodologies for the synthesis of high-quality single crystals of this compound and their subsequent analysis by single-crystal X-ray diffraction, supplemented by other characterization techniques.

Experimental Protocols

Synthesis of this compound Single Crystals

The successful growth of single crystals suitable for X-ray diffraction is a critical first step.[1][2] The following methods, adapted from procedures for other lead(II) carboxylates and coordination polymers, can be employed.[1][3]

Method 1: Slow Evaporation

  • Reaction Mixture: A solution of a soluble lead(II) salt (e.g., lead(II) nitrate or lead(II) acetate) in a suitable solvent is prepared. A stoichiometric amount of methacrylic acid, neutralized with a base like sodium hydroxide or an amine, is added to this solution.

  • Solvent System: A solvent system in which this compound has moderate solubility is chosen. This could be a mixed solvent system, such as water/ethanol or dimethylformamide (DMF)/water.

  • Crystallization: The resulting solution is filtered to remove any impurities and then left undisturbed in a loosely covered container at a constant temperature. Slow evaporation of the solvent over several days to weeks can yield single crystals.

Method 2: Gel Diffusion

  • Gel Preparation: A silica gel is prepared by the acidification of a sodium silicate solution. This gel acts as a medium for the slow diffusion of reactants.

  • Reactant Diffusion: A solution of a soluble lead(II) salt is carefully layered on top of the gel in one arm of a U-tube, and a solution of sodium methacrylate is layered in the other arm.

  • Crystal Growth: The reactants diffuse slowly through the gel, and where they meet, the low concentration can favor the growth of well-defined single crystals over the precipitation of a powder.[1]

Method 3: Hydrothermal/Solvothermal Synthesis

  • Reaction Mixture: Lead(II) oxide or a lead(II) salt is mixed with methacrylic acid in a solvent (e.g., water, ethanol, or a mixture).

  • Sealed Reaction: The mixture is sealed in a Teflon-lined autoclave and heated to a temperature between 100 and 180 °C for a period of 24 to 72 hours.

  • Controlled Cooling: The autoclave is then cooled slowly to room temperature, which can promote the formation of single crystals.[4][5]

Single-Crystal X-ray Diffraction (SC-XRD)
  • Crystal Selection and Mounting: A suitable single crystal, typically 0.1-0.3 mm in size and free of defects, is selected under a polarizing microscope.[2][6] The crystal is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal.[7] As the crystal is rotated, a series of diffraction images are collected by a detector.[6][8]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain accurate bond lengths, bond angles, and other crystallographic parameters.[7]

Complementary Characterization Techniques
  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline material.

  • Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): To study the thermal stability and decomposition of the compound. For metal acrylates, this can reveal information about polymerization and decomposition to the metal oxide.[9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination mode of the methacrylate ligand by analyzing the stretching frequencies of the carboxylate group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ²⁰⁷Pb NMR can provide information about the coordination environment of the lead atoms.

Data Presentation

The following tables present illustrative quantitative data that could be obtained from a crystal structure analysis of this compound.

Table 1: Illustrative Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₈H₁₀O₄Pb
Formula Weight377.36 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Hypothetical Value
b (Å)Hypothetical Value
c (Å)Hypothetical Value
α (°)90
β (°)Hypothetical Value
γ (°)90
Volume (ų)Hypothetical Value
Z4
Calculated Density (g/cm³)Hypothetical Value
Absorption Coefficient (mm⁻¹)Hypothetical Value
F(000)Hypothetical Value

Table 2: Illustrative Selected Bond Lengths and Angles

BondLength (Å)AngleDegree (°)
Pb-O1Hypothetical ValueO1-Pb-O2Hypothetical Value
Pb-O2Hypothetical ValueO1-Pb-O3Hypothetical Value
Pb-O3Hypothetical ValueO2-Pb-O4Hypothetical Value
Pb-O4Hypothetical ValueC2-C1-O1Hypothetical Value
C1-O1Hypothetical ValueC1-C2-C3Hypothetical Value
C1-O2Hypothetical ValueC2-C3-C4Hypothetical Value

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and structural characterization of this compound.

experimental_workflow cluster_synthesis Crystal Synthesis cluster_characterization Characterization cluster_analysis Data Analysis synthesis_method Choose Synthesis Method (e.g., Slow Evaporation) reagents Prepare Reactants (Lead Salt + Methacrylic Acid) synthesis_method->reagents crystallization Induce Crystallization reagents->crystallization crystal_isolation Isolate Single Crystals crystallization->crystal_isolation sc_xrd Single-Crystal X-ray Diffraction crystal_isolation->sc_xrd pxrd Powder X-ray Diffraction crystal_isolation->pxrd tga_dta Thermal Analysis (TGA/DTA) crystal_isolation->tga_dta spectroscopy Spectroscopy (FTIR, NMR) crystal_isolation->spectroscopy structure_solution Structure Solution & Refinement sc_xrd->structure_solution data_interpretation Interpretation of Structural Data structure_solution->data_interpretation property_correlation Structure-Property Correlation data_interpretation->property_correlation

Caption: Workflow for the synthesis and structural analysis of this compound.

This guide provides a foundational framework for researchers undertaking the structural analysis of this compound. The successful execution of these protocols would yield valuable insights into the solid-state chemistry of this compound, paving the way for its further application in materials science.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of Lead(II) Methacrylate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thermogravimetric analysis (TGA) is a powerful analytical technique used to characterize the thermal stability and composition of materials by measuring the change in mass as a function of temperature in a controlled atmosphere. For a metal-organic compound such as lead(II) methacrylate (Pb(C₄H₅O₂)₂), TGA can provide valuable insights into its decomposition mechanism, the temperature ranges of stability, and the nature of its degradation products. This technical guide provides a comprehensive overview of the expected thermogravimetric behavior of this compound, detailed experimental protocols for its analysis, and a plausible thermal decomposition pathway.

Proposed Thermal Decomposition Profile

The thermal decomposition of this compound is anticipated to be a multi-stage process, influenced by the decomposition of both the methacrylate ligands and the formation of lead-based residues. Based on the thermal analysis of lead(II) acetate, the decomposition is likely to proceed through the formation of intermediate lead compounds before yielding the final residue.[1][2][3][4][5] The methacrylate component is expected to degrade via mechanisms similar to those observed in polymethacrylates, which primarily involve depolymerization to the monomer and subsequent fragmentation.[6][7][8][9][10]

Data Presentation: Projected TGA Data for this compound

The following table summarizes the expected quantitative data from a thermogravimetric analysis of this compound, conducted under an inert nitrogen atmosphere.

StageTemperature Range (°C)Mass Loss (%)Evolved Gaseous ProductsProposed Solid Residue
1250 - 350~35%Methyl methacrylate, CO₂, CO, various hydrocarbonsIntermediate lead carboxylate/oxide
2350 - 450~20%CO₂, CO, smaller organic fragmentsLead(II) oxide (PbO)
3> 450--Lead(II) oxide (PbO)

Experimental Protocols

A generalized experimental protocol for conducting the thermogravimetric analysis of this compound is provided below. This protocol is based on standard procedures for the TGA of metal-organic compounds and polymers.[11][12][13][14]

3.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 600°C is required. The instrument should have programmable temperature control and the ability to maintain a controlled atmosphere.

3.2. Sample Preparation

  • Ensure the this compound sample is a fine, homogeneous powder to promote uniform heating and decomposition.

  • Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA crucible. Alumina or platinum crucibles are recommended.

3.3. TGA Measurement Parameters

  • Purge Gas: High-purity nitrogen at a constant flow rate of 20-50 mL/min to maintain an inert atmosphere.

  • Temperature Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

  • Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

3.4. Data Analysis

The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass change vs. temperature) should be analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates for each stage, and the percentage of mass loss at each stage.

Mandatory Visualizations

Experimental Workflow Diagram

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis start Start sample_prep Weigh 5-10 mg of This compound start->sample_prep place_sample Place sample in TGA crucible sample_prep->place_sample load_sample Load crucible into TGA instrument place_sample->load_sample set_params Set Parameters: - Temp Program (30-600°C) - Heating Rate (10°C/min) - N2 Atmosphere (20-50 mL/min) load_sample->set_params run_tga Initiate TGA Run set_params->run_tga data_acq Record Mass vs. Temperature Data run_tga->data_acq analyze_data Analyze TGA/DTG Curves data_acq->analyze_data end End analyze_data->end

Caption: Experimental workflow for the thermogravimetric analysis of this compound.

Proposed Thermal Decomposition Pathway

Decomposition_Pathway cluster_gas1 Stage 1 Gaseous Products cluster_gas2 Stage 2 Gaseous Products Pb_methacrylate This compound Pb(C₄H₅O₂)₂ intermediate Intermediate Lead Carboxylate/Oxide Pb_methacrylate->intermediate 250-350°C gas1 Methyl Methacrylate, CO₂, CO, Hydrocarbons Pb_methacrylate->gas1 final_residue Lead(II) Oxide (PbO) intermediate->final_residue 350-450°C gas2 CO₂, CO, Organic Fragments intermediate->gas2

Caption: Proposed thermal decomposition pathway of this compound under an inert atmosphere.

References

An In-depth Technical Guide to the Synthesis of Lead(II) Methacrylate: Precursors and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical precursors and synthetic pathways for producing lead(II) methacrylate. The information presented is intended to support research and development activities where this organometallic compound may be of interest. All quantitative data from cited experimental protocols are summarized in structured tables for ease of comparison, and detailed methodologies are provided. Furthermore, this guide includes visual representations of reaction pathways and experimental workflows to facilitate a deeper understanding of the synthesis processes.

Core Precursors for this compound Synthesis

The synthesis of this compound [(CH₂=C(CH₃)COO)₂Pb] primarily involves the reaction of a suitable lead(II) salt with methacrylic acid or its derivatives. The most prominent and viable precursors identified in the literature are lead(II) oxide (PbO), lead(II) carbonate (PbCO₃), and lead(II) acetate [Pb(CH₃COO)₂]. The selection of a specific precursor can influence reaction conditions, yield, and purity of the final product.

Lead(II) Oxide (PbO)

Lead(II) oxide, an inorganic compound, serves as a basic precursor that readily reacts with acids. In the context of this compound synthesis, PbO reacts with methacrylic acid in a neutralization-type reaction to form the lead salt of the acid and water. This reaction is a common and straightforward method for preparing various metal salts of carboxylic acids.

Lead(II) Carbonate (PbCO₃)

Similar to lead(II) oxide, lead(II) carbonate is another inorganic salt that can be effectively utilized for the synthesis of this compound. The reaction with methacrylic acid proceeds with the evolution of carbon dioxide gas and the formation of this compound and water. The effervescence of CO₂ provides a visual indicator of the reaction's progress.

Lead(II) Acetate [Pb(CH₃COO)₂]

Lead(II) acetate is a soluble lead salt that can also be employed as a precursor. The reaction with methacrylic acid would typically involve an acid-base displacement, where the stronger methacrylic acid displaces the weaker acetic acid from the lead salt. This approach may require purification steps to remove the acetic acid byproduct.

Experimental Protocols

While specific detailed experimental protocols for the synthesis of this compound are not abundantly available in publicly accessible literature, the general principles of inorganic salt formation from oxides, carbonates, and acetates with carboxylic acids can be applied. The following are generalized experimental methodologies derived from analogous chemical syntheses.

Synthesis from Lead(II) Carbonate and Methacrylic Acid

This method is based on the established reactivity of metal carbonates with carboxylic acids.

Reaction: PbCO₃ + 2CH₂=C(CH₃)COOH → (CH₂=C(CH₃)COO)₂Pb + H₂O + CO₂

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up A Suspend Lead(II) Carbonate in an organic solvent (e.g., Toluene) B Add Methacrylic Acid (stoichiometric amount) dropwise with stirring A->B 1 C Heat the mixture (e.g., reflux temperature) and monitor CO2 evolution B->C 2 D Filter the hot solution to remove unreacted solids C->D 3 E Cool the filtrate to induce crystallization of this compound D->E 4 F Isolate the product by filtration, wash with a non-polar solvent, and dry under vacuum E->F 5

Caption: Workflow for this compound Synthesis from Lead(II) Carbonate.

Detailed Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend a known molar amount of basic lead carbonate in a suitable inert organic solvent (e.g., toluene).

  • Slowly add a stoichiometric amount (2 molar equivalents) of methacrylic acid to the suspension with continuous stirring.

  • Heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of carbon dioxide evolution.

  • After the reaction is complete, filter the hot solution to remove any unreacted lead carbonate.

  • Allow the filtrate to cool to room temperature or below to induce crystallization of the this compound product.

  • Collect the crystalline product by filtration, wash with a cold, non-polar solvent (e.g., hexane) to remove any residual impurities, and dry under vacuum.

Synthesis from Lead(II) Oxide and Methacrylic Acid

This protocol leverages the acid-base reaction between a metal oxide and a carboxylic acid.

Reaction: PbO + 2CH₂=C(CH₃)COOH → (CH₂=C(CH₃)COO)₂Pb + H₂O

Signaling Pathway of Reaction:

cluster_reactants Reactants cluster_intermediates Intermediate Steps cluster_products Products PbO Lead(II) Oxide (PbO) Protonation Protonation of Oxide PbO->Protonation H⁺ from MA MA Methacrylic Acid (CH₂=C(CH₃)COOH) MA->Protonation Nucleophilic_Attack Nucleophilic Attack by Methacrylate Anion Protonation->Nucleophilic_Attack PbMA This compound ((CH₂=C(CH₃)COO)₂Pb) Nucleophilic_Attack->PbMA Water Water (H₂O) Nucleophilic_Attack->Water

Caption: Reaction Pathway for this compound from Lead(II) Oxide.

Detailed Methodology:

  • Suspend lead(II) oxide in a suitable solvent such as toluene or water in a reaction vessel.

  • Add methacrylic acid (2 molar equivalents) to the suspension.

  • Heat the mixture with stirring. If water is used as a solvent, the reaction can be driven to completion by removing the water, for example, by azeotropic distillation with a Dean-Stark apparatus if a suitable organic solvent is used.

  • Upon completion of the reaction, the product can be isolated by filtration and purified by recrystallization from an appropriate solvent.

Quantitative Data

Currently, there is a lack of specific quantitative data such as reaction yields, optimal temperatures, and reaction times for the synthesis of this compound in the peer-reviewed scientific literature. The data presented below is based on general knowledge of similar salt formation reactions and should be optimized for specific laboratory conditions.

PrecursorReactantMolar Ratio (Precursor:Acid)SolventTemperature (°C)Reaction Time (h)Theoretical Yield (%)
Lead(II) CarbonateMethacrylic Acid1 : 2TolueneReflux2 - 4> 90
Lead(II) OxideMethacrylic Acid1 : 2Toluene/WaterReflux4 - 8> 85
Lead(II) AcetateMethacrylic Acid1 : 2TolueneReflocs6 - 12Variable

Note: The yields are theoretical and will be dependent on the successful optimization of the reaction and purification steps.

Concluding Remarks

The synthesis of this compound can be achieved through straightforward acid-base reactions utilizing common lead(II) precursors such as the oxide, carbonate, or acetate. While detailed experimental data is sparse in the public domain, the general principles of inorganic salt synthesis provide a solid foundation for developing robust and efficient protocols. Researchers and professionals in drug development are encouraged to use the provided methodologies as a starting point and to conduct appropriate optimization and characterization to ensure the desired product quality and yield for their specific applications. The provided workflows and reaction pathway diagrams offer a clear visual guide to the synthetic processes involved.

An In-depth Technical Guide on the Polymerization Behavior of Lead(II) Methacrylate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the polymerization of lead(II) methacrylate is scarce in publicly available literature. This guide is therefore based on established principles of methacrylate polymerization, the known chemistry of other metal-containing monomers, and predictive analysis. The experimental protocols and data presented are illustrative and based on analogous systems.

Introduction

This compound, with the chemical formula Pb(C₄H₅O₂)₂, is a metal-containing monomer that holds potential for the development of novel polymers with unique properties. The incorporation of lead into a polymethacrylate backbone could impart characteristics such as high refractive index, radiation shielding capabilities, and unique thermal or catalytic properties. This technical guide provides a comprehensive overview of the theoretical polymerization behavior of this compound, drawing parallels from the well-studied polymerization of other methacrylate monomers and metal-containing polymers. It is intended for researchers, scientists, and drug development professionals interested in the synthesis and characterization of such specialty polymers.

Synthesis of this compound Monomer

The synthesis of this compound monomer is a prerequisite for its polymerization. A common method for preparing metal methacrylates is through the reaction of a metal salt with methacrylic acid.

Hypothetical Experimental Protocol for Monomer Synthesis

Materials:

  • Lead(II) acetate

  • Methacrylic acid

  • Methanol

  • Diethyl ether

  • Sodium hydroxide (for neutralization of excess acid)

Procedure:

  • Dissolve lead(II) acetate in methanol in a reaction vessel.

  • Slowly add a stoichiometric amount of methacrylic acid to the solution while stirring.

  • The reaction mixture is stirred at room temperature for several hours.

  • The resulting precipitate of this compound is collected by filtration.

  • The product is washed with diethyl ether to remove unreacted methacrylic acid and other impurities.

  • The purified this compound monomer is dried under vacuum.

Characterization of the Monomer: The synthesized monomer should be characterized to confirm its identity and purity using techniques such as:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the carboxylate and vinyl groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the proton and carbon environment of the molecule.

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and lead.

Polymerization of this compound

The polymerization of this compound is expected to proceed via a free-radical mechanism, similar to other vinyl monomers.[1] The choice of initiator, solvent, and reaction conditions will significantly influence the polymerization kinetics and the properties of the resulting polymer.

Proposed Polymerization Mechanisms

Free-radical polymerization involves three main stages: initiation, propagation, and termination.[1]

Initiation: A free-radical initiator (e.g., AIBN or BPO) is thermally or photochemically decomposed to generate primary radicals. These radicals then react with a this compound monomer to form an initiated monomer radical.

Propagation: The initiated monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain.

Termination: The growth of polymer chains is terminated by either combination or disproportionation of two growing polymer radicals.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Primary Radicals Primary Radicals Initiator->Primary Radicals Decomposition Initiated Monomer Radical Initiated Monomer Radical Primary Radicals->Initiated Monomer Radical + Monomer Growing Polymer Chain Growing Polymer Chain Initiated Monomer Radical->Growing Polymer Chain + n Monomers Dead Polymer Dead Polymer Growing Polymer Chain->Dead Polymer Combination or Disproportionation

Hypothetical Experimental Protocol for Polymerization

Materials:

  • This compound monomer

  • Azobisisobutyronitrile (AIBN) as initiator

  • Toluene or Dimethylformamide (DMF) as solvent

  • Methanol as a non-solvent for precipitation

Procedure:

  • Dissolve a known amount of this compound monomer in the chosen solvent in a reaction flask equipped with a condenser and a nitrogen inlet.

  • Add a specific amount of AIBN to the solution.

  • Deoxygenate the solution by bubbling nitrogen gas through it for 30 minutes.

  • Heat the reaction mixture to a specific temperature (e.g., 60-80 °C) under a nitrogen atmosphere with constant stirring.

  • Allow the polymerization to proceed for a predetermined time.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the viscous solution into a large volume of a non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

G Monomer + Solvent + Initiator Monomer + Solvent + Initiator Deoxygenation (N2) Deoxygenation (N2) Monomer + Solvent + Initiator->Deoxygenation (N2) Heating & Stirring Heating & Stirring Deoxygenation (N2)->Heating & Stirring Polymerization Polymerization Heating & Stirring->Polymerization Precipitation Precipitation Polymerization->Precipitation Filtration & Drying Filtration & Drying Precipitation->Filtration & Drying Poly(this compound) Poly(this compound) Filtration & Drying->Poly(this compound)

Characterization of Poly(this compound)

The synthesized polymer should be thoroughly characterized to understand its structure, molecular weight, thermal properties, and morphology.

Analytical Techniques
TechniqueInformation Obtained
Gel Permeation Chromatography (GPC) Molecular weight (Mn, Mw) and polydispersity index (PDI).
FTIR Spectroscopy Confirmation of polymerization by the disappearance of the vinyl C=C stretching band and the presence of the polymer backbone vibrations.
NMR Spectroscopy Elucidation of the polymer's microstructure (tacticity).
Thermogravimetric Analysis (TGA) Thermal stability and decomposition temperature of the polymer.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg) of the polymer.
X-ray Diffraction (XRD) Crystalline or amorphous nature of the polymer.
Scanning Electron Microscopy (SEM) Surface morphology of the polymer.
Expected Quantitative Data

The following table summarizes hypothetical quantitative data for the polymerization of this compound under different conditions. This data is illustrative and based on typical values for methacrylate polymerizations.

EntryMonomer Conc. (mol/L)Initiator (AIBN) Conc. (mol/L)Temp. (°C)Time (h)Conversion (%)Mn ( g/mol )PDITg (°C)
11.00.016067550,0002.1130
21.00.026068535,0002.3128
31.00.017048045,0002.2132
42.00.016068260,0002.0135

Potential Applications

While still a hypothetical material, poly(this compound) could find applications in several fields due to the presence of the heavy lead atom.

  • Radiation Shielding: Lead is a well-known material for shielding against X-rays and gamma rays. A lead-containing polymer could offer a lightweight and processable alternative to traditional lead shielding.[2]

  • High Refractive Index Materials: The high atomic number of lead could impart a high refractive index to the polymer, making it suitable for optical applications such as lenses and coatings.

  • Catalysis: Metal-containing polymers can act as catalysts in various chemical reactions.[3]

  • Biomedical Applications: While lead toxicity is a major concern, in controlled and encapsulated forms, such polymers could be explored for applications like radiotherapy enhancement.[4]

G Poly(this compound) Poly(this compound) Radiation Shielding Radiation Shielding Poly(this compound)->Radiation Shielding High Refractive Index Materials High Refractive Index Materials Poly(this compound)->High Refractive Index Materials Catalysis Catalysis Poly(this compound)->Catalysis Biomedical Applications Biomedical Applications Poly(this compound)->Biomedical Applications

Conclusion

The polymerization of this compound presents an intriguing avenue for the development of novel functional polymers. Although direct experimental data is limited, this guide provides a theoretical framework for its synthesis, polymerization, and characterization based on well-established principles of polymer chemistry. Future research is necessary to validate these predictions and fully explore the potential of this unique metal-containing polymer. Researchers venturing into this area should proceed with appropriate safety precautions due to the toxicity of lead compounds.

References

Methodological & Application

Application Notes and Protocols: Enhancing Lead-Based Optoelectronics with Methacrylate Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead-based materials, particularly lead halide perovskites, have demonstrated exceptional potential in a variety of optoelectronic applications, including solar cells, light-emitting diodes (LEDs), and photodetectors.[1] However, challenges related to the stability and environmental concerns of lead remain significant hurdles for widespread commercialization.[2][3] Methacrylate-based polymers, most notably poly(methyl methacrylate) (PMMA), have emerged as a versatile and effective solution to address these issues. By incorporating PMMA into perovskite devices, researchers have achieved significant improvements in stability, performance, and safety.[4][5]

These application notes provide a comprehensive overview of the use of methacrylate polymers in conjunction with lead-based optoelectronic materials. Detailed protocols for the synthesis and integration of these polymers into perovskite solar cells are presented, along with a summary of key performance enhancements.

Key Applications of Methacrylate Polymers in Lead-Based Optoelectronics

Methacrylate polymers, primarily PMMA, serve several critical functions in lead-based optoelectronic devices:

  • Encapsulation and Stability Enhancement: PMMA is widely used as an encapsulant to protect sensitive lead halide perovskite layers from moisture, oxygen, and heat, thereby significantly improving the long-term stability of the devices.[4] The hydrophobic nature of PMMA acts as a barrier against environmental degradation.

  • Defect Passivation: The incorporation of PMMA can passivate defects at the surface and grain boundaries of the perovskite film.[5] This reduces non-radiative recombination of charge carriers, leading to improved device efficiency and performance.

  • Improved Film Morphology: The addition of polymers like polyvinylpyrrolidone (PVP), which shares some functionalities with methacrylates, can influence the crystallization process of the perovskite film, resulting in larger grain sizes and reduced defect densities.[4]

  • Lead Sequestration: A significant environmental concern with lead-based perovskites is the potential for lead leakage from damaged devices.[3][6] Methacrylate-based films can be functionalized with lead-chelating agents to sequester lead ions, preventing them from leaching into the environment.[7] Researchers have demonstrated that such films can capture up to 96% of lead in damaged cells.[3][6]

  • Interlayer in Solar Cells: An ultrathin layer of PMMA can be used as an interlayer between the perovskite absorber and the hole transport layer (HTL) in solar cells.[5] This interlayer can reduce surface defects and improve the energy level alignment, leading to higher power conversion efficiencies.[5]

Quantitative Data Summary

The following table summarizes the reported quantitative improvements in the performance of lead-based perovskite solar cells upon the incorporation of methacrylate polymers.

Polymer Additive/ModificationDevice ArchitectureKey Performance MetricValueReference
3 wt% Polyvinylpyrrolidone (PVP) in CH₃NH₃PbI₃₋ₓClₓSemitransparent Solar CellPower Conversion Efficiency (PCE)5.36%[4]
Average Visible Transmittance (AVT)34%[4]
Ultrathin PMMA interlayer[(FAPbI₃)₀.₉₅(MAPbBr₃)₀.₀₅] with CuPc HTLPower Conversion Efficiency (PCE)21.3%[5]
Stability (at 85°C and 85% RH)>80% after 760 hours[5]
PMMA-PbO₂ Nanocomposite-Energy Band GapDecreased with increasing PbO₂ concentration[8]
Refractive Index & Optical ConductivityIncreased with increasing PbO₂ concentration[8]
PMMA/PANi Copolymer Film-Electrical Conductivity2.34 x 10⁻⁶ S/cm (for 1:3 PMMA:PANi ratio)[9]

Experimental Protocols

Protocol 1: Fabrication of Perovskite Solar Cells with a PMMA Interlayer

This protocol describes the fabrication of a perovskite solar cell incorporating an ultrathin PMMA interlayer between the perovskite absorber and a copper phthalocyanine (CuPc) hole transport layer, as adapted from the literature.[5]

Materials:

  • FTO-coated glass substrates

  • Titanium isopropoxide

  • Formamidinium iodide (FAI)

  • Methylammonium bromide (MABr)

  • Lead iodide (PbI₂)

  • Lead bromide (PbBr₂)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Poly(methyl methacrylate) (PMMA)

  • Chlorobenzene

  • Copper phthalocyanine (CuPc)

  • Gold (Au)

Procedure:

  • Substrate Preparation:

    • Clean FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.

    • Deposit a compact TiO₂ layer by spin-coating a precursor solution of titanium isopropoxide and then anneal.

    • Deposit a mesoporous TiO₂ layer by spin-coating a TiO₂ paste and anneal.

  • Perovskite Layer Deposition:

    • Prepare a perovskite precursor solution by dissolving FAI, MABr, PbI₂, and PbBr₂ in a mixture of DMF and DMSO.

    • Spin-coat the perovskite precursor solution onto the TiO₂ layer.

    • Anneal the film to form the perovskite crystal structure.

  • PMMA Interlayer Deposition:

    • Prepare a dilute solution of PMMA in chlorobenzene (e.g., 1-5 mg/mL).

    • Spin-coat the PMMA solution onto the perovskite layer. The spinning speed and concentration should be optimized to achieve an ultrathin, uniform layer.

    • Anneal at a low temperature (e.g., 100°C) to remove the solvent.

  • Hole Transport Layer (HTL) and Electrode Deposition:

    • Deposit the CuPc hole transport layer via thermal evaporation.

    • Deposit the gold (Au) back contact via thermal evaporation.

Protocol 2: Synthesis of a PMMA-Based Lead Sequestration Film

This protocol outlines the preparation of a lead-absorbing film that can be applied to perovskite solar cells to mitigate lead leakage, based on reported methods.[6][7]

Materials:

  • Ethylene vinyl acetate (EVA) film

  • Di(2-ethylhexyl) methanediphosphonic acid (DEMDPA) or other suitable lead-chelating agent

  • Toluene or other suitable solvent

Procedure:

  • Preparation of the Lead-Absorbing Solution:

    • Dissolve the lead-chelating agent (e.g., DEMDPA) in a suitable solvent like toluene to create a coating solution. The concentration will depend on the desired loading of the chelating agent.

  • Coating the EVA Film:

    • Apply the lead-absorbing solution onto a standard solar EVA film using a suitable coating technique such as spin-coating, doctor-blading, or spray-coating to achieve a uniform layer.[10][11]

  • Drying and Lamination:

    • Dry the coated EVA film in an oven to remove the solvent.

    • The resulting lead-absorbing film can then be laminated onto the front (transparent side) and/or back of the finished perovskite solar cell using a standard lamination process.

Visualizations

experimental_workflow cluster_substrate Substrate Preparation cluster_perovskite Active Layer Formation cluster_interlayer Interlayer Deposition cluster_contacts Contact Deposition A FTO Glass Cleaning B Compact TiO₂ Deposition A->B C Mesoporous TiO₂ Deposition B->C D Perovskite Precursor Spin-Coating C->D E Annealing D->E F PMMA Solution Spin-Coating E->F G Low-Temperature Annealing F->G H CuPc Thermal Evaporation (HTL) G->H I Gold Thermal Evaporation (Back Contact) H->I

Caption: Workflow for fabricating a perovskite solar cell with a PMMA interlayer.

device_structure cluster_device Device Cross-Section cluster_light Au Gold (Au) Electrode CuPc Copper Phthalocyanine (CuPc) - HTL Au->CuPc PMMA PMMA Interlayer CuPc->PMMA Perovskite Lead Halide Perovskite PMMA->Perovskite mTiO2 Mesoporous TiO₂ Perovskite->mTiO2 cTiO2 Compact TiO₂ mTiO2->cTiO2 FTO FTO Glass cTiO2->FTO Light Incident Light Light->FTO

Caption: Schematic of a perovskite solar cell with a PMMA interlayer.

References

Application Notes and Protocols: Lead(II) Methacrylate in Gas Sensing Applications

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature and research data reveals that lead(II) methacrylate is not a commonly utilized material for gas sensing applications. Scientific databases and publications do not currently contain specific studies detailing its synthesis, performance, or established protocols for this purpose.

While the initial topic of this compound in gas sensing lacks available data, a closely related and extensively researched area is the use of poly(methyl methacrylate) (PMMA) in the fabrication of gas sensors. PMMA is a polymer that offers desirable properties such as optical transparency, ease of fabrication, and the ability to be functionalized or used in composite materials to enhance sensing capabilities.[1]

This document will, therefore, pivot to provide detailed application notes and protocols for the use of PMMA-based materials in gas sensing, a field with a substantial body of research for the target audience of researchers, scientists, and drug development professionals.

Application Notes: Poly(methyl methacrylate) (PMMA) in Gas Sensing

PMMA is frequently employed as a substrate, a matrix for sensing materials, or as a functional layer in various gas sensor designs. Its primary roles include:

  • Encapsulation and Support: Providing mechanical stability and a flexible platform for the active sensing material.

  • Selectivity Enhancement: Acting as a selective membrane to filter out interfering gases.

  • Humidity Resistance: Due to its hydrophobic nature, PMMA can improve the sensor's performance in humid environments.[2]

  • Matrix for Composites: PMMA is often combined with sensing materials like graphene, metal oxides, or quantum dots to form a composite with enhanced sensitivity and selectivity.[1][2]

Sensing Mechanisms

The gas sensing mechanism in PMMA-based sensors is typically indirect. The PMMA itself is not the primary sensing element but rather facilitates or enhances the sensing properties of the active material. The common mechanisms include:

  • Swelling-induced Changes: When the PMMA matrix absorbs gas molecules, it swells. This swelling can alter the distance between conductive fillers within a composite, leading to a measurable change in electrical resistance.[2]

  • Dielectric Constant Modulation: The adsorption of gas molecules can change the dielectric constant of the PMMA layer, which can be measured in capacitive sensors.

  • Functional Group Interaction: Specific functional groups can be incorporated into the PMMA backbone to promote targeted interactions with analyte gases.

Experimental Protocols

Synthesis of a Graphene/PMMA Composite Sensing Film

This protocol describes the fabrication of a hybrid graphene/PMMA film for volatile organic compound (VOC) detection.[1]

Materials:

  • Graphene on copper foil (produced by Chemical Vapor Deposition - CVD)

  • Poly(methyl methacrylate) (PMMA)

  • Anisole

  • Silicon substrate with a silicon dioxide layer (SiO₂/Si)

  • Acetone

  • Isopropyl alcohol (IPA)

Procedure:

  • PMMA Solution Preparation: Prepare a solution of PMMA in anisole.

  • PMMA Coating: Spin-coat the PMMA solution onto the graphene/copper foil.

  • Copper Etching: Etch away the copper foil using a suitable etchant (e.g., ammonium persulfate solution).

  • Transfer to Substrate: Transfer the floating graphene/PMMA film onto the SiO₂/Si substrate.

  • Drying: Dry the substrate to ensure good adhesion of the film.

  • Sensor Fabrication: Deposit electrodes (e.g., gold) onto the graphene/PMMA film to create a chemiresistor-type sensor.

Workflow Diagram:

Graphene_PMMA_Sensor_Fabrication cluster_prep Material Preparation cluster_fab Fabrication Process cluster_output Final Device Graphene_on_Cu Graphene on Cu Foil Spin_Coating Spin-Coat PMMA on Graphene/Cu Graphene_on_Cu->Spin_Coating PMMA_Solution PMMA in Anisole PMMA_Solution->Spin_Coating Cu_Etching Etch Copper Foil Spin_Coating->Cu_Etching Transfer Transfer Graphene/PMMA to SiO2/Si Cu_Etching->Transfer Drying Dry Film Transfer->Drying Electrode_Deposition Deposit Electrodes Drying->Electrode_Deposition Final_Sensor Graphene/PMMA Gas Sensor Electrode_Deposition->Final_Sensor

Caption: Workflow for fabricating a graphene/PMMA gas sensor.

Gas Sensing Measurement Protocol

This protocol outlines a typical procedure for evaluating the performance of a fabricated gas sensor.

Apparatus:

  • Gas sensing measurement chamber

  • Mass flow controllers (MFCs) for target gas and carrier gas (e.g., dry air)

  • Source measure unit (SMU) or a similar instrument to measure resistance/current

  • Data acquisition system

Procedure:

  • Sensor Placement: Place the fabricated sensor inside the gas sensing chamber.

  • Stabilization: Purge the chamber with the carrier gas (e.g., dry air) to establish a stable baseline resistance (R_a).

  • Gas Exposure: Introduce the target gas at a specific concentration by mixing it with the carrier gas using the MFCs.

  • Response Measurement: Record the change in resistance of the sensor until it reaches a steady state (R_g).

  • Recovery: Switch off the target gas flow and purge the chamber with the carrier gas again.

  • Recovery Measurement: Record the resistance as it returns to the baseline.

  • Repeat: Repeat steps 3-6 for different concentrations of the target gas and for different interfering gases to test for selectivity.

Sensing Logic Diagram:

Gas_Sensing_Mechanism Analyte_Gas Analyte Gas Molecules Sensing_Layer PMMA Composite Sensing Layer Analyte_Gas->Sensing_Layer interacts with Adsorption Adsorption & Swelling Sensing_Layer->Adsorption leads to Resistance_Change Change in Electrical Resistance Adsorption->Resistance_Change causes Signal_Output Sensor Response Signal Resistance_Change->Signal_Output generates

Caption: Logic diagram of the gas sensing mechanism.

Data Presentation

The performance of gas sensors is evaluated based on several key parameters. The following tables summarize representative data for PMMA-based gas sensors from the literature.

Table 1: Performance of Graphene/PMMA Sensor for VOC Detection [1]

Target GasConcentrationResponse (%)Response Time (s)Recovery Time (s)
EthanolSaturated Vapor~23--
AcetoneSaturated Vapor~1600--
n-HeptaneSaturated Vapor~9 x 10⁶--
TolueneSaturated Vapor~10 x 10⁶--

Table 2: Performance of Graphene/MIP/PMMA Sensor for Nitrobenzene [2]

ParameterValue
Linear Range0.10 - 55.0 ppm
Detection Limit0.04 ppm
Relative Standard Error3.1%

Table 3: Performance of PMMA/Pd NP/SLG Sensor for Hydrogen [1]

Target GasConcentrationResponse (%)Response Time (min)Recovery Time (min)
Hydrogen (H₂)2%66.371.815.52

Note: "-" indicates data not specified in the source.

Conclusion

While this compound does not appear to be a material of choice for gas sensing applications based on current research, poly(methyl methacrylate) (PMMA) stands out as a versatile and widely used polymer in this field. Its utility in forming robust, selective, and sensitive composite materials makes it a subject of ongoing research and development. The protocols and data presented here for PMMA-based sensors provide a foundational understanding for researchers and scientists interested in developing polymer-based gas sensing technologies. Further research may explore the potential of other methacrylate-based polymers and their composites for novel sensing applications.

References

Application Notes and Protocols for Lead(II) Methacrylate and its Analogues in Radiation Shielding Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of effective radiation shielding materials is critical in medical, industrial, and nuclear applications. Traditionally, lead and its compounds have been the materials of choice due to their high atomic number and density, which are crucial for attenuating gamma and X-rays. While direct research on lead(II) methacrylate for radiation shielding is limited, the principles of using high-Z materials in a polymer matrix are well-established. This document provides detailed application notes and protocols for the development of such materials, drawing from extensive research on analogous lead-free systems, particularly Bismuth(III) Oxide in a Poly(methyl methacrylate) (PMMA) matrix. These analogues provide a robust framework for the hypothetical development and testing of this compound-based composites.

The protocols outlined below cover material synthesis via melt-mixing and UV curing, characterization, and the evaluation of radiation shielding efficacy. Quantitative data from studies on lead-free alternatives are presented to serve as a benchmark for performance.

Introduction: Rationale for High-Z Materials in Radiation Shielding

Materials with a high atomic number (high-Z) are effective at attenuating high-energy electromagnetic radiation, such as X-rays and gamma rays.[1] The primary mechanisms of interaction are the photoelectric effect, Compton scattering, and pair production. Lead (Z=82) has historically been the standard for radiation shielding due to its high density, high atomic number, and cost-effectiveness.[2][3] However, due to its toxicity, there is a significant research effort to develop lead-free alternatives that are lighter, more flexible, and environmentally benign.[2][3] Elements like Bismuth (Z=83) and Tungsten (Z=74) are being explored as effective substitutes.[2][4]

Incorporating these high-Z materials into a polymer matrix, such as PMMA, offers several advantages, including flexibility, durability, and ease of manufacturing.[3] The polymer acts as a lightweight, processable host for the radiation-attenuating filler.

Hypothetical Application of this compound

This compound, as a monomer, could potentially be polymerized or co-polymerized to form a lead-containing polymer. Alternatively, it could be used as a filler in a polymer matrix. The presence of lead would provide the necessary high-Z component for radiation shielding. The methacrylate group offers a pathway for polymerization, potentially leading to a homogenous distribution of lead atoms within the polymer structure.

Experimental Protocols (Based on Analogous PMMA/Bi₂O₃ Systems)

The following protocols are adapted from established research on PMMA/Bi₂O₃ composites and provide a blueprint for the synthesis and evaluation of high-Z polymer-based radiation shielding materials.

Material Synthesis

Two common methods for preparing these composites are melt mixing and UV curing.

This method is suitable for thermoplastic polymers and involves mixing the filler with the molten polymer.

Materials and Equipment:

  • Poly(methyl methacrylate) (PMMA) pellets

  • Bismuth(III) Oxide (Bi₂O₃) nanoparticles (or hypothetical this compound powder)

  • Internal mixer (e.g., Brabender or Haake)

  • Compression molder

  • Analytical balance

Procedure:

  • Dry the PMMA pellets and Bi₂O₃ powder in a vacuum oven at 80°C for 24 hours to remove any moisture.

  • Pre-mix the desired weight percentages of PMMA and Bi₂O₃ (e.g., 10%, 20%, 30%, 40% Bi₂O₃ by weight) in a sealed container.

  • Set the internal mixer to the processing temperature for PMMA (typically 200-230°C) and the rotor speed to 60 rpm.

  • Add the PMMA to the mixer and allow it to melt completely.

  • Gradually add the pre-mixed Bi₂O₃ powder to the molten PMMA.

  • Continue mixing for 10-15 minutes to ensure a homogenous dispersion of the filler.

  • Remove the composite from the mixer and cool it to room temperature.

  • Cut the cooled composite into smaller pieces.

  • Place the composite pieces into a mold and preheat in a compression molder at 200°C for 5 minutes.

  • Apply a pressure of 10 MPa for 10 minutes to form a sheet of the desired thickness.

  • Cool the mold under pressure to room temperature before ejecting the sample.

This method is ideal for creating composites from liquid monomers and offers rapid curing at room temperature.

Materials and Equipment:

  • Methyl methacrylate (MMA) monomer

  • Bismuth(III) Oxide (Bi₂O₃) nanoparticles (or hypothetical this compound powder)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)

  • Crosslinking agent (e.g., ethylene glycol dimethacrylate)

  • UV curing lamp (365 nm)

  • Molds (e.g., silicone or glass)

  • Ultrasonic bath

  • Magnetic stirrer

Procedure:

  • Disperse the desired weight percentage of Bi₂O₃ nanoparticles in the MMA monomer.

  • Use an ultrasonic bath for 30-60 minutes to break up any agglomerates and achieve a fine dispersion.

  • Add the photoinitiator (typically 1-2 wt% of the monomer) and the crosslinking agent to the mixture.

  • Stir the mixture with a magnetic stirrer for 15 minutes in a dark environment to ensure homogeneity.

  • Pour the mixture into the molds of the desired shape and thickness.

  • Place the molds under the UV lamp and irradiate for 10-20 minutes, or until the composite is fully cured. The curing time will depend on the power of the UV source and the thickness of the sample.

  • Carefully remove the cured composite from the mold.

Characterization and Evaluation of Radiation Shielding Properties

3.2.1. Material Characterization

  • Scanning Electron Microscopy (SEM): To observe the morphology and dispersion of the filler particles within the polymer matrix.

  • X-ray Diffraction (XRD): To identify the crystalline phases of the filler and any changes in the polymer structure.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the composite material.

3.2.2. Radiation Shielding Measurement Protocol

This protocol describes how to measure the gamma-ray attenuation of the prepared composite materials.

Equipment:

  • Gamma-ray source(s) (e.g., Cs-137, Co-60, Am-241)

  • Scintillation detector (e.g., NaI(Tl)) or a high-purity germanium (HPGe) detector

  • Lead collimator

  • Multi-channel analyzer (MCA)

  • Sample holder

  • Calipers for precise thickness measurement

Procedure:

  • Setup: Arrange the gamma-ray source, collimator, sample holder, and detector in a straight line to ensure a narrow beam geometry. The collimator is crucial to direct a focused beam of radiation onto the sample and detector.

  • Background Measurement: Record the background radiation spectrum for a set amount of time without any source present. This will be subtracted from subsequent measurements.

  • Source Spectrum (I₀): Place the gamma-ray source in the holder and record the spectrum for a specific duration to obtain the initial intensity (I₀) of the characteristic gamma-ray peaks.

  • Attenuated Spectrum (I): Place the prepared composite sample in the holder between the source and the detector. Record the spectrum for the same duration as the I₀ measurement to obtain the attenuated intensity (I).

  • Data Analysis:

    • Identify the net peak area for the characteristic gamma energy of the source in both the I₀ and I spectra after background subtraction.

    • Calculate the linear attenuation coefficient (μ) using the Beer-Lambert law: I = I₀ * e^(-μx) Where:

      • I = Intensity of the attenuated beam

      • I₀ = Initial intensity of the beam

      • μ = Linear attenuation coefficient (cm⁻¹)

      • x = Thickness of the sample (cm)

    • Calculate the mass attenuation coefficient (μm) by dividing the linear attenuation coefficient by the density (ρ) of the material: μm = μ / ρ (cm²/g)

    • Calculate the Half-Value Layer (HVL), which is the thickness of the material required to reduce the intensity of the radiation to half its initial value: HVL = 0.693 / μ (cm)

Quantitative Data Presentation

The following tables summarize the radiation shielding properties of PMMA/Bi₂O₃ composites from the literature, which can be used as a reference for developing new shielding materials.

Table 1: Mass Attenuation Coefficients (μm) of PMMA/Bi₂O₃ Composites at Different Gamma Ray Energies

Filler Content (wt% Bi₂O₃)59.5 keV (Am-241)122.2 keV (Co-57)356.02 keV (Ba-133)661.6 keV (Cs-137)1173.2 keV (Co-60)1332.5 keV (Co-60)
0% (Pure PMMA) 0.200.150.110.0850.0630.059
10% 0.450.300.150.0950.0680.063
20% 0.800.550.200.1050.0730.068
30% 1.500.900.250.1150.0780.072
40% 2.601.400.300.1250.0830.077
Lead (for comparison) 4.741.800.280.110.0710.065

Note: Data is synthesized and compiled from various sources for illustrative purposes.

Table 2: Half-Value Layer (HVL) of PMMA/Bi₂O₃ Composites at 661.6 keV (Cs-137)

Filler Content (wt% Bi₂O₃)Density (g/cm³)Linear Attenuation Coefficient (μ) (cm⁻¹)Half-Value Layer (HVL) (cm)
0% (Pure PMMA) 1.180.1006.93
10% 1.350.1285.41
20% 1.550.1634.25
30% 1.780.2053.38
40% 2.050.2562.71
Lead (for comparison) 11.341.2470.56

Mandatory Visualizations

Signaling Pathway/Mechanism

Radiation_Shielding_Mechanism cluster_0 Gamma Ray Interaction with High-Z Material gamma_ray Incident Gamma Ray (γ) material High-Z Atom (e.g., Lead, Bismuth) gamma_ray->material photoelectric Photoelectric Effect material->photoelectric Low Eγ compton Compton Scattering material->compton Mid Eγ pair_prod Pair Production material->pair_prod High Eγ (>1.022 MeV) electron Ejected Electron (e⁻) photoelectric->electron compton->electron scattered_gamma Scattered Gamma Ray (γ') compton->scattered_gamma positron Positron (e⁺) pair_prod->positron electron2 Electron (e⁻) pair_prod->electron2 Experimental_Workflow cluster_0 Synthesis and Characterization Workflow start Start: Define Filler (e.g., Bi₂O₃ or Pb-Methacrylate) & Polymer (e.g., PMMA) synthesis Composite Synthesis start->synthesis melt_mixing Melt Mixing synthesis->melt_mixing uv_curing UV Curing synthesis->uv_curing characterization Material Characterization sem SEM characterization->sem xrd XRD characterization->xrd tga TGA characterization->tga shielding_test Radiation Shielding Test analysis Data Analysis shielding_test->analysis end End: Evaluate Shielding Effectiveness analysis->end melt_mixing->characterization uv_curing->characterization sem->shielding_test xrd->shielding_test tga->shielding_test

References

Lead(II) Methacrylate as a Catalyst: An Examination of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead(II) methacrylate, with the chemical formula Pb(C₄H₅O₂)₂, is a metal-organic compound that has been investigated for its utility in materials science, particularly in the formation of lead-containing polymers for applications such as radiation shielding. While the catalytic properties of various lead(II) compounds are known, a comprehensive review of the scientific literature reveals a notable absence of studies detailing the use of this compound specifically as a catalyst in chemical reactions.

This document summarizes the available information on related lead-based catalysts and outlines the current landscape of research, highlighting the lack of specific data for this compound's catalytic activity.

Current State of Research

Extensive searches of scientific databases and chemical literature have not yielded specific examples or protocols for the use of this compound as a catalyst. The primary focus of existing research on this compound is its role as a monomer in polymerization processes.

However, the broader class of lead(II) carboxylates has shown some catalytic activity, suggesting a potential, though unexplored, role for this compound. For instance, other lead(II) complexes have been demonstrated to act as heterogeneous catalysts in cyanosilylation reactions of aldehydes.[1][2] These studies indicate that the lead(II) ion can function as a Lewis acid, a common characteristic of metal catalysts. A review of lead catalysts suggests that lead(II) can be used in ester formation and hydrolysis due to its oxophilic Lewis acidic properties, although it is reported to be less effective than other metal salts like those of titanium(IV) or tin(II).[3]

Potential Areas of Investigation

Given the Lewis acidic nature of the Pb(II) ion, one could hypothesize its potential application in reactions that are catalyzed by Lewis acids. The logical relationship for this potential, yet unproven, catalytic activity is outlined below.

Lead(II) Ion (Pb2+) Lead(II) Ion (Pb2+) Lewis Acid Lewis Acid Lead(II) Ion (Pb2+)->Lewis Acid Possesses Lewis acidic properties Potential Catalytic Reactions Potential Catalytic Reactions Lewis Acid->Potential Catalytic Reactions Can catalyze Esterification Esterification Potential Catalytic Reactions->Esterification Transesterification Transesterification Potential Catalytic Reactions->Transesterification Aldol Condensation Aldol Condensation Potential Catalytic Reactions->Aldol Condensation

Caption: Hypothetical catalytic role of the Lead(II) ion.

Experimental Protocols: A Note on Uncharted Territory

Due to the lack of published research on the catalytic applications of this compound, no established experimental protocols can be provided. The development of such protocols would require foundational research to determine the feasibility, scope, and optimal conditions for any potential catalytic activity.

Data Presentation

As there are no reported chemical reactions catalyzed by this compound, quantitative data on reaction yields, turnover numbers, or other performance metrics are not available for presentation.

Conclusion and Future Outlook

References

Application Notes and Protocols for Lead(II) Methacrylate Thin Film Deposition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental setup and deposition of lead(II) methacrylate thin films. The following sections outline various deposition techniques, including spin coating, chemical vapor deposition (CVD), and pulsed laser deposition (PLD), along with characterization methods and crucial safety information.

Introduction

This compound is a metal-organic compound with potential applications in various fields, including as a precursor for synthesizing lead-containing nanoparticles or as a functional layer in electronic or optical devices. The ability to deposit high-quality thin films of this material is crucial for exploring its properties and applications. This document outlines the fundamental procedures for depositing this compound thin films.

Safety Precautions

Warning: this compound is a hazardous substance due to its lead content. Lead is a cumulative toxicant that can affect multiple body systems. All handling of this compound powder and its solutions must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[1][2][3] Consult the material safety data sheet (MSDS) for lead compounds for detailed safety information. Waste containing lead must be disposed of according to institutional and local environmental regulations.

Precursor Preparation: this compound Solution

For solution-based deposition techniques like spin coating, a this compound solution is required.

Materials:

  • This compound powder

  • Anhydrous solvent (e.g., toluene, methyl isobutyl ketone, or a 2-methoxyethanol)

  • Magnetic stirrer and stir bar

  • Syringe filters (0.2 µm pore size, solvent-compatible)

Protocol:

  • In a fume hood, weigh the desired amount of this compound powder and transfer it to a clean, dry glass vial.

  • Add the appropriate volume of the chosen anhydrous solvent to achieve the desired concentration (e.g., 1-10 wt%).

  • Place a stir bar in the vial, cap it, and stir the mixture on a magnetic stirrer until the powder is fully dissolved. Gentle heating may be applied to aid dissolution, but this should be done with caution to prevent solvent evaporation and changes in concentration.

  • Once dissolved, filter the solution using a syringe filter to remove any particulate matter.

  • The solution is now ready for the deposition process.

Thin Film Deposition Techniques

Spin Coating

Spin coating is a widely used technique for depositing uniform thin films from a solution.[4] The thickness of the film is primarily controlled by the solution concentration and the spin speed.

Experimental Protocol:

  • Substrate Preparation:

    • Clean the substrate (e.g., silicon wafer, glass slide) by sonicating it in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrate with a stream of nitrogen gas.

    • Optional: Treat the substrate with oxygen plasma to enhance the hydrophilicity of the surface and improve solution wetting.

  • Deposition:

    • Place the cleaned substrate on the spin coater chuck and ensure it is centered.

    • Dispense a small amount of the this compound solution onto the center of the substrate to cover about two-thirds of the surface.

    • Start the spin coater. A two-step process is often used:

      • Step 1 (Spread): A low spin speed (e.g., 500 rpm) for a short duration (e.g., 5-10 seconds) to allow the solution to spread across the substrate.

      • Step 2 (Thinning): A higher spin speed (e.g., 1000-6000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired film thickness.[4]

    • Stop the spin coater and carefully remove the substrate.

  • Post-Deposition Annealing:

    • Place the coated substrate on a hotplate in a fume hood or in a tube furnace under a controlled atmosphere (e.g., nitrogen or air).

    • Anneal the film at a temperature below the decomposition temperature of this compound to remove residual solvent and improve film quality. The exact temperature and time should be determined experimentally (e.g., starting at 80-120°C for 10-30 minutes).

Data Presentation: Spin Coating Parameters

ParameterRangeEffect on Film Thickness
Solution Concentration1 - 10 wt%Higher concentration leads to thicker films.
Spin Speed (Step 2)1000 - 6000 rpmHigher speed leads to thinner films.[4]
Spin Time (Step 2)30 - 60 sLonger time generally leads to thinner and more uniform films, up to a point.
Annealing Temperature80 - 120 °CAffects solvent removal, crystallinity, and film morphology.
Annealing Time10 - 30 minAffects solvent removal and film properties.

Experimental Workflow for Spin Coating

G cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Processing prep_solution Prepare Lead(II) Methacrylate Solution dispense Dispense Solution onto Substrate prep_solution->dispense prep_substrate Clean and Prepare Substrate prep_substrate->dispense spin_spread Spin at Low Speed (Spread Cycle) dispense->spin_spread spin_thin Spin at High Speed (Thinning Cycle) spin_spread->spin_thin anneal Anneal Film spin_thin->anneal characterize Characterize Film anneal->characterize G cluster_setup System Setup cluster_process Deposition Cycle cluster_end Conclusion load_precursor Load Lead(II) Methacrylate Precursor evacuate Evacuate Chamber load_precursor->evacuate load_substrate Place Substrate in Furnace load_substrate->evacuate gas_flow Introduce Carrier Gas evacuate->gas_flow heat_precursor Heat Precursor gas_flow->heat_precursor heat_substrate Heat Substrate gas_flow->heat_substrate deposit Film Deposition heat_precursor->deposit heat_substrate->deposit cool_down Cool Down System deposit->cool_down unload Remove Coated Substrate cool_down->unload G cluster_prep Preparation cluster_deposition Deposition cluster_end Finalization prep_target Prepare Frozen MAPLE Target evacuate Evacuate Chamber prep_target->evacuate prep_substrate Clean and Mount Substrate prep_substrate->evacuate heat_substrate Heat Substrate evacuate->heat_substrate laser_ablation Pulsed Laser Ablation of Target heat_substrate->laser_ablation film_growth Thin Film Growth on Substrate laser_ablation->film_growth cool_down Cool to Room Temperature film_growth->cool_down characterize Characterize Film cool_down->characterize

References

Application Notes and Protocols for Lead(II) Methacrylate in Scintillating Material Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of heavy elements into organic scintillators is a key strategy for enhancing their efficiency in detecting high-energy radiation, such as X-rays and gamma rays. The high atomic number (Z) of elements like lead significantly increases the photoelectric effect cross-section, leading to better energy deposition and improved signal generation. Lead(II) methacrylate is a promising monomer for this purpose, as it allows for the homogeneous integration of lead into a polymer matrix through copolymerization. This results in a mechanically robust, optically transparent, and highly efficient scintillating material.

These application notes provide a comprehensive overview of the use of this compound in the development of scintillating materials. Detailed protocols for the synthesis of the this compound monomer and its subsequent polymerization to form a plastic scintillator are provided. Additionally, this document includes characterization data of analogous lead-loaded scintillators to serve as a benchmark for performance evaluation.

Data Presentation

While specific quantitative data for a scintillator composed primarily of this compound is not extensively available in published literature, the following table summarizes the performance of a commercially available lead-loaded plastic scintillator, EJ-256, which serves as a valuable reference.

PropertyValueUnitSource
Scintillator Type Lead-loaded plastic scintillator (EJ-256, 5% Lead by weight)-[1][2]
Light Output 34% Anthracene[1][2]
Scintillation Efficiency 5,200photons/MeV e-[1][2]
Wavelength of Max. Emission 425nm[1][2]
Decay Time 2.1ns[1]
Polymer Base Polyvinyltoluene-[1][2]
Refractive Index 1.58-[1][2]
Density 1.081g/cm³[1]

Experimental Protocols

Protocol 1: Synthesis of this compound Monomer

This protocol describes a general method for the synthesis of this compound from lead(II) acetate and methacrylic acid.

Materials:

  • Lead(II) acetate trihydrate (Pb(CH₃COO)₂·3H₂O)

  • Methacrylic acid (MAA)

  • Toluene

  • Distilled water

  • Filter paper

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • In a round-bottom flask, dissolve lead(II) acetate trihydrate in a minimal amount of distilled water with gentle heating.

  • In a separate beaker, prepare a stoichiometric equivalent of methacrylic acid.

  • Slowly add the methacrylic acid to the lead(II) acetate solution while stirring. A white precipitate of this compound will form.

  • Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction.

  • Filter the white precipitate using a Buchner funnel and wash it several times with distilled water to remove any unreacted starting materials and acetic acid byproduct.

  • Wash the precipitate with a small amount of a non-polar solvent like hexane to aid in drying.

  • Dry the resulting white powder, this compound, in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid any potential polymerization.

  • Store the dried this compound monomer in a cool, dark, and dry place.

Protocol 2: Fabrication of a Lead-Loaded Plastic Scintillator via Bulk Polymerization

This protocol outlines the fabrication of a plastic scintillator by copolymerizing this compound with vinyltoluene, along with the incorporation of primary and secondary fluors.

Materials:

  • Vinyltoluene (VT) monomer (inhibitor removed)

  • This compound monomer (synthesized as per Protocol 1)

  • 2,5-diphenyloxazole (PPO) - primary fluor

  • 1,4-bis(5-phenyl-2-oxazolyl)benzene (POPOP) - secondary fluor (wavelength shifter)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) - polymerization initiator

  • Glass polymerization vial or mold

  • Silanizing agent (e.g., dimethyldichlorosilane solution in an appropriate solvent)

Equipment:

  • Syringes for monomer and initiator transfer

  • Ultrasonic bath

  • Vacuum oven or furnace with temperature control

  • Polishing materials (sandpaper of increasing grit, polishing compound)

Procedure:

  • Mold Preparation: Thoroughly clean and dry the glass polymerization vial. To prevent the polymer from adhering to the glass, treat the inner surfaces with a silanizing agent and then rinse thoroughly with a solvent and dry.

  • Monomer and Fluor Solution Preparation:

    • In a clean, dry beaker, add the desired amount of vinyltoluene monomer.

    • Add the primary fluor (PPO) at a concentration of 1-2% by weight of the vinyltoluene.

    • Add the secondary fluor (POPOP) at a concentration of 0.01-0.03% by weight of the vinyltoluene.[2][3]

    • Add the desired amount of this compound monomer (e.g., to achieve 5% lead by weight in the final polymer).

    • Gently warm the mixture and use an ultrasonic bath to completely dissolve all components.

  • Initiator Addition and Degassing:

    • Once the solution has cooled to room temperature, add the polymerization initiator (AIBN) at a concentration of approximately 0.05-0.1% by weight of the total monomer mass.

    • Thoroughly degas the solution to remove dissolved oxygen, which can inhibit polymerization. This can be done by bubbling with an inert gas (e.g., argon or nitrogen) or by several freeze-pump-thaw cycles.

  • Polymerization:

    • Carefully pour the prepared solution into the silanized glass mold.

    • Seal the mold to prevent oxygen from re-entering.

    • Place the mold in a vacuum oven or furnace with precise temperature control.

    • Slowly raise the temperature to the polymerization temperature, typically around 50-70 °C for AIBN.

    • Maintain this temperature for 24-72 hours, or until the polymerization is complete. A slow and controlled polymerization is crucial to avoid the formation of bubbles and internal stresses.

  • Annealing and Cooling:

    • After polymerization, slowly cool the mold to room temperature over several hours to prevent cracking. This annealing step helps to relieve internal stresses.

  • Demolding and Finishing:

    • Carefully remove the solid plastic scintillator from the glass mold.

    • Cut the scintillator to the desired shape and size.

    • Polish the surfaces to achieve optical clarity using progressively finer grits of sandpaper followed by a polishing compound.

Visualizations

Synthesis_of_Lead_Methacrylate cluster_reactants Reactants cluster_process Process cluster_product Product Lead(II) Acetate Lead(II) Acetate Dissolution in Water Dissolution in Water Lead(II) Acetate->Dissolution in Water 1. Methacrylic Acid Methacrylic Acid Mixing and Reaction Mixing and Reaction Methacrylic Acid->Mixing and Reaction 2. Dissolution in Water->Mixing and Reaction Filtration Filtration Mixing and Reaction->Filtration 3. Washing Washing Filtration->Washing 4. Drying Drying Washing->Drying 5. This compound This compound Drying->this compound

Caption: Synthesis workflow for this compound.

Scintillator_Fabrication cluster_inputs Input Materials cluster_workflow Fabrication Workflow cluster_output Final Product Vinyltoluene Vinyltoluene Mixing and Dissolving Mixing and Dissolving Vinyltoluene->Mixing and Dissolving This compound This compound This compound->Mixing and Dissolving PPO (Fluor) PPO (Fluor) PPO (Fluor)->Mixing and Dissolving POPOP (Shifter) POPOP (Shifter) POPOP (Shifter)->Mixing and Dissolving AIBN (Initiator) AIBN (Initiator) Degassing Degassing AIBN (Initiator)->Degassing Add after dissolving others Mixing and Dissolving->Degassing Pouring into Mold Pouring into Mold Degassing->Pouring into Mold Bulk Polymerization Bulk Polymerization Pouring into Mold->Bulk Polymerization Heat Annealing Annealing Bulk Polymerization->Annealing Slow Cool Demolding and Polishing Demolding and Polishing Annealing->Demolding and Polishing Lead-Loaded Plastic Scintillator Lead-Loaded Plastic Scintillator Demolding and Polishing->Lead-Loaded Plastic Scintillator

Caption: Workflow for scintillator fabrication.

Energy_Transfer_Pathway Ionizing Radiation Ionizing Radiation Polymer Matrix (Vinyltoluene) Polymer Matrix (Vinyltoluene) Ionizing Radiation->Polymer Matrix (Vinyltoluene) Excitation Lead Atom Lead Atom Ionizing Radiation->Lead Atom Photoelectric Effect PPO (Primary Fluor) PPO (Primary Fluor) Polymer Matrix (Vinyltoluene)->PPO (Primary Fluor) Non-radiative Energy Transfer Lead Atom->Polymer Matrix (Vinyltoluene) Energy Deposition POPOP (Wavelength Shifter) POPOP (Wavelength Shifter) PPO (Primary Fluor)->POPOP (Wavelength Shifter) Radiative Energy Transfer (UV Emission) Scintillation Light (425 nm) Scintillation Light (425 nm) POPOP (Wavelength Shifter)->Scintillation Light (425 nm) Fluorescence

Caption: Energy transfer in lead-loaded scintillator.

References

Application Notes and Protocols for Lead(II) Methacrylate in Electron Beam Lithography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of lead(II) methacrylate as a positive-tone electron beam resist, particularly as a sensitizer for poly(methyl methacrylate) (PMMA). The incorporation of this compound into PMMA has been shown to enhance sensitivity, contrast, and etch resistance, making it a subject of interest for advanced lithographic applications.

Introduction

Electron beam lithography (EBL) is a high-resolution technique for creating nanoscale patterns. The choice of resist material is critical to the performance of the EBL process. While PMMA is a widely used high-resolution positive e-beam resist, it suffers from relatively low sensitivity and poor plasma etch resistance.[1][2] The addition of metal-containing compounds, such as this compound, to PMMA has been investigated as a method to improve these properties.

This compound, when copolymerized with methyl methacrylate, acts as a sensitizer, increasing the susceptibility of the polymer to chain scission upon electron beam exposure. This results in a higher sensitivity resist, requiring a lower exposure dose to achieve complete development. Furthermore, the presence of lead atoms in the polymer matrix enhances the material's resistance to dry etching processes. One study found that the sensitivity to electrons and X-rays is increased by a factor of approximately 3, and the chemical etch resistance is improved.[3]

Key Advantages of this compound-based Resists:

  • Increased Sensitivity: Requires lower electron beam doses, leading to faster writing times.

  • Improved Etch Resistance: The incorporated lead atoms provide greater resistance to plasma etching compared to pure PMMA.[3]

  • Enhanced Thermal Stability: The flow temperature of the resist is raised.[3]

  • High Resolution: Maintains the high-resolution capabilities inherent to PMMA-based resists.

Quantitative Data

The following tables summarize the key performance parameters of this compound-containing resists in comparison to standard PMMA. The data is compiled from foundational studies and should be considered as a starting point for process optimization.

Table 1: Lithographic Performance Comparison

ParameterStandard PMMAPMMA with 3 wt% this compoundReference
Sensitivity ~100 - 500 µC/cm²Increased by a factor of ~3[3]
Contrast HighMaximum contrast at 3 wt% lead concentration[3]
Resolution Capable of sub-10 nmComparable to PMMA[3]

Table 2: Physical and Chemical Properties

PropertyStandard PMMAPMMA with this compoundReference
Flow Temperature ~120 °CIncreased[3]
Chemical Etch Resistance PoorImproved[1][3]

Experimental Protocols

The following protocols provide a detailed methodology for the use of a this compound-based resist in an EBL process. These are baseline parameters and may require optimization depending on the specific equipment, substrate, and desired feature dimensions.

Resist Formulation (Example)

A copolymer of methyl methacrylate (MMA) and this compound can be synthesized or a physical mixture can be prepared. A common approach is to create a copolymer with a specific weight percentage of this compound. For optimal contrast, a 3 wt% concentration of lead methacrylate in a PMMA copolymer has been suggested.[3]

  • Polymer: Poly(methyl methacrylate-co-lead(II) methacrylate)

  • Solvent: Anisole or Chlorobenzene

  • Concentration: 2-6% solids in solvent (adjust for desired film thickness)

Substrate Preparation

Proper substrate cleaning is crucial for good resist adhesion.

  • Solvent Clean: Ultrasonicate the substrate in acetone for 5 minutes, followed by isopropanol (IPA) for 5 minutes.

  • Drying: Dry the substrate with a nitrogen gun.

  • Dehydration Bake: Bake the substrate on a hotplate at 150-200°C for 5-10 minutes to remove any residual moisture.

  • Adhesion Promoter (Optional): For certain substrates, an adhesion promoter like Hexamethyldisilazane (HMDS) can be applied via vapor priming or spin-coating.

Resist Coating
  • Dispense: Dispense the this compound-based resist onto the center of the substrate.

  • Spin Coating: Spin the substrate at a speed of 1000-5000 rpm for 45-60 seconds to achieve the desired film thickness. The exact spin speed will depend on the resist viscosity and desired thickness.

Pre-bake

The pre-bake step removes residual solvent from the resist film.

  • Method: Hotplate

  • Temperature: 150-180°C

  • Time: 2-5 minutes

Electron Beam Exposure

The exposure dose will be significantly lower than that required for pure PMMA.

  • Acceleration Voltage: 20-100 kV (higher voltage generally provides higher resolution)

  • Beam Current: 10-100 pA

  • Exposure Dose: 30-150 µC/cm² (This is an estimated starting range and should be optimized through dose tests).

Development

The development step selectively removes the exposed areas of the resist.

  • Developer Solution: A mixture of methyl isobutyl ketone (MIBK) and isopropanol (IPA) is commonly used. A 1:3 ratio of MIBK to IPA is a good starting point.

  • Development Time: 30-90 seconds at room temperature. The optimal time will depend on the exposure dose and developer concentration.

  • Rinsing: Immediately after development, rinse the substrate in IPA for 30 seconds to stop the development process.

  • Drying: Dry the substrate with a nitrogen gun.

Post-bake (Optional)

A post-bake can be performed to further improve the etch resistance of the patterned resist.

  • Method: Hotplate

  • Temperature: 110-130°C

  • Time: 1-2 minutes

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for electron beam lithography using a this compound-based resist.

EBL_Workflow cluster_prep Substrate Preparation cluster_resist Resist Processing cluster_patterning Patterning cluster_transfer Pattern Transfer SolventClean Solvent Clean DehydrationBake Dehydration Bake SolventClean->DehydrationBake AdhesionPromoter Adhesion Promoter (Optional) DehydrationBake->AdhesionPromoter SpinCoat Spin Coating AdhesionPromoter->SpinCoat PreBake Pre-bake SpinCoat->PreBake Exposure Electron Beam Exposure PreBake->Exposure Development Development Exposure->Development Rinse Rinse Development->Rinse PostBake Post-bake (Optional) Rinse->PostBake Etching Dry Etching PostBake->Etching LiftOff Metal Deposition & Lift-off PostBake->LiftOff

Caption: Workflow for EBL with this compound Resist.

Mechanism of Action

The diagram below illustrates the principle of positive-tone lithography with a this compound/PMMA copolymer.

Mechanism cluster_before Before Exposure cluster_exposure E-Beam Exposure cluster_after After Exposure & Development Polymer Long-chain Copolymer (PMMA-co-PbMA) Insoluble Insoluble in Developer Polymer->Insoluble EBeam Electron Beam Insoluble->EBeam Exposure Fragments Short-chain Fragments EBeam->Fragments Chain Scission Soluble Soluble in Developer Fragments->Soluble

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Lead(II) Methacrylate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for working with lead(II) methacrylate, focusing on methods to improve its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a metal-organic compound with the chemical formula C₈H₁₀O₄Pb.[1] It is the lead salt of methacrylic acid. Key properties are summarized below.

PropertyValueReference
CAS Number 1068-61-7[1]
Molecular Weight 377.36 g/mol [1]
Appearance Off-white powder[2]
Melting Point 62 °C[2][3]
Purity ≥96%[1]

Q2: Why is the solubility of this compound often challenging?

Lead compounds are frequently known for their low solubility in water.[4] This can present difficulties in various industrial and research applications.[4] For drug development professionals, poor solubility can be a significant hurdle, as it may lead to low bioavailability, complicating in vitro and in vivo assays.[5][6]

Q3: What factors influence the solubility of this compound?

Several factors can affect the solubility of lead compounds like this compound:

  • pH: Generally, lead compounds are more soluble in acidic conditions.[4]

  • Temperature: Increasing the temperature of the solvent can enhance the solubility of many lead salts.[4]

  • Solvent Polarity: The principle of "like dissolves like" is crucial. The polarity of the solvent should be matched with that of the solute.

  • Presence of Chelating Agents: Molecules like EDTA or citric acid can form soluble complexes with lead ions, increasing their concentration in a solution.[4]

  • Presence of Surfactants: These can lower surface tension and improve the wetting of the solid particles, aiding dissolution.[4]

Key Factors Influencing this compound Solubility Solubility Solubility of This compound pH pH (Acidity/Alkalinity) Solubility->pH Temp Temperature Solubility->Temp Solvent Solvent Choice (Polarity) Solubility->Solvent Additives Additives Solubility->Additives Chelators Chelating Agents (e.g., EDTA) Additives->Chelators Surfactants Surfactants Additives->Surfactants

Caption: Factors that can be manipulated to enhance solubility.

Q4: What are some recommended solvents for dissolving methacrylate-based compounds?

While specific data for this compound is limited, poly(methyl methacrylate) (PMMA), a related polymer, is generally soluble in polar organic solvents.[7] These may serve as a good starting point for solubility tests.

SolventGeneral Solubility of Methacrylates
DichloromethaneGood
Trichloromethane (Chloroform)Good
Tetrahydrofuran (THF)Good
AcetoneModerate
Ethyl AcetateModerate
N,N-Dimethylformamide (DMF)Good
WaterPoor / Insoluble
Alcohols (Methanol, Ethanol)Poor / Insoluble

This table provides a qualitative guide based on the properties of related methacrylate compounds.[7][8] Actual solubility of this compound should be determined experimentally.

Q5: How can chelating agents improve solubility?

Chelating agents are molecules that can bind to metal ions, forming a stable, soluble complex. Agents like ethylenediaminetetraacetic acid (EDTA) and citric acid can form complexes with lead(II) ions, preventing them from precipitating and thus increasing the overall amount of lead that can be dissolved in the solution.[4]

Troubleshooting Guide

This section addresses common issues encountered during the dissolution of this compound.

Start Start: Compound Not Dissolving CheckSolvent Is the solvent appropriate? (See Solvent Table) Start->CheckSolvent ChangeSolvent Action: Try a different solvent (e.g., THF, DCM) CheckSolvent->ChangeSolvent No Heat Have you tried gentle heating? CheckSolvent->Heat Yes ChangeSolvent->Heat ApplyHeat Action: Warm solution (e.g., to 40-50°C) Heat->ApplyHeat No pH Is the pH neutral or basic? Heat->pH Yes ApplyHeat->pH AdjustpH Action: Lower the pH by adding a dilute acid pH->AdjustpH Yes Additives Have you considered additives? pH->Additives No AdjustpH->Additives AddChelator Action: Add a chelating agent (e.g., EDTA) Additives->AddChelator Yes Fail Still Unresolved: Consult literature for structural modification options Additives->Fail No Success Success: Compound Dissolved AddChelator->Success Resolved AddChelator->Fail Not Resolved

Caption: A step-by-step workflow for troubleshooting solubility problems.

Problem: The compound does not dissolve in the selected solvent.

  • Answer/Solution:

    • Verify Solvent Choice: Ensure you are using an appropriate solvent. Based on related compounds, polar organic solvents like dichloromethane or THF are good starting points.[7][8] Water and alcohols are generally poor solvents for methacrylates.[9]

    • Increase Temperature: Gently warm the solution while stirring. Many lead compounds show increased solubility at higher temperatures.[4]

    • Adjust pH: If using an aqueous or protic solvent system, try lowering the pH. Lead compounds are often more soluble under acidic conditions.[4]

    • Try a Solvent Mixture: Sometimes a mixture of solvents can provide the right polarity to dissolve a difficult compound.

Problem: The compound dissolves initially but then precipitates.

  • Answer/Solution:

    • Supersaturation: You may have created a supersaturated solution, which is unstable. Try using a slightly larger volume of solvent or preparing a less concentrated solution.

    • Temperature Change: If the solution was heated to dissolve the compound, it might precipitate upon cooling. The solution may need to be maintained at an elevated temperature or the solvent system may need to be modified.

    • Add a Stabilizer: In some cases, adding a polymer or other stabilizing agent can help keep the compound in solution. For drug formulations, polymers like HPC or PVP are sometimes used.

Problem: The dissolution rate is too slow.

  • Answer/Solution:

    • Increase Surface Area: Grind the this compound powder to a finer consistency before adding it to the solvent. This increases the surface area available for solvation.

    • Increase Agitation: Use more vigorous stirring or sonication to increase the interaction between the solid particles and the solvent.

    • Increase Temperature: As with improving overall solubility, increasing the temperature will generally increase the rate of dissolution.[4]

Experimental Protocols

Protocol 1: General Procedure for Solubility Enhancement by pH Adjustment

  • Objective: To determine the effect of pH on the solubility of this compound in a buffered aqueous co-solvent system.

  • Materials: this compound, deionized water, co-solvent (e.g., DMSO), a series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8), magnetic stirrer, pH meter.

  • Methodology:

    • Prepare a series of buffered solutions at different pH values (e.g., pH 4.0, 5.5, 7.0).

    • To a fixed volume of each buffer (e.g., 10 mL), add a small, precisely weighed amount of this compound to create a slurry.

    • Stir the slurries at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

    • After equilibration, filter the samples (e.g., using a 0.45 µm syringe filter) to remove undissolved solid.

    • Analyze the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, Atomic Absorption Spectroscopy for lead content).

    • Plot the measured solubility against the pH of the buffer to determine the optimal pH range.

Protocol 2: General Procedure for Solubility Enhancement using a Chelating Agent

  • Objective: To evaluate the ability of EDTA to increase the solubility of this compound.

  • Materials: this compound, chosen solvent (e.g., water or a buffer at optimal pH), Disodium EDTA, magnetic stirrer, analytical equipment.

  • Methodology:

    • Prepare several stock solutions of EDTA in the chosen solvent at different concentrations (e.g., 0 mM, 1 mM, 5 mM, 10 mM).

    • Add an excess amount of this compound to a fixed volume of each EDTA solution.

    • Stir the mixtures at a constant temperature for 24 hours to reach equilibrium.

    • Filter the samples to remove any undissolved solid.

    • Quantify the concentration of the dissolved lead complex in the filtrate.

    • Compare the solubility results across the different EDTA concentrations to assess its effectiveness.

Safety and Handling

Working with this compound requires strict adherence to safety protocols due to the toxicity of lead and the potential hazards of methacrylates.

  • Health Hazards: Lead compounds are toxic and can have severe long-term health effects, including reproductive and developmental toxicity.[10] Methacrylates may cause skin sensitization and irritation.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[11] Avoid contact with skin and eyes.[11]

  • Storage: Store this compound in a cool, dry, and tightly sealed container, away from direct sunlight and heat.[3]

  • Disposal: Dispose of waste containing lead in accordance with all local, state, and federal regulations. Improper disposal can lead to environmental contamination.[11] This material is classified as a Dangerous Good for transport.[1]

References

preventing degradation of lead(II) methacrylate during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of lead(II) methacrylate during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of this compound degradation during synthesis?

A1: Degradation can manifest as:

  • Discoloration: A yellow or brown tint to the reaction mixture or final product instead of a white or off-white solid.

  • Low Yield: The actual yield is significantly lower than the theoretical yield.

  • Poor Solubility: The product does not dissolve as expected in appropriate solvents.

  • Inconsistent Spectroscopic Data: FTIR, NMR, or other analytical data does not match the expected spectrum for pure this compound.

  • Formation of a Gel or Precipitate: Unwanted polymerization or side reactions can lead to the formation of insoluble materials.

Q2: What are the primary pathways for this compound degradation?

A2: The main degradation pathways include premature polymerization of the methacrylate monomer, hydrolysis of the lead(II) salt, and thermal decomposition. Methacrylates, in general, are susceptible to photodegradation and biodegradation.[1]

Q3: How critical is temperature control during the synthesis?

A3: Temperature control is crucial. High temperatures can lead to unwanted side reactions and thermal degradation of the product. For instance, in related methacrylate syntheses, temperatures are often carefully controlled to prevent denaturation or side product formation.[2][3] It is generally recommended to conduct the reaction at the lowest effective temperature.

Q4: What is the role of inhibitors in the synthesis?

A4: Inhibitors are often added to prevent the premature polymerization of methacrylate monomers. Common inhibitors include phenothiazine or hydroquinone derivatives. These compounds scavenge free radicals that can initiate polymerization.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Yellowing of the reaction mixture Thermal degradation or side reactions.- Lower the reaction temperature.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Use high-purity starting materials.
Low product yield - Incomplete reaction.- Degradation of the product during workup.- Premature polymerization.- Increase the reaction time or slightly increase the temperature if degradation is not observed.- Ensure efficient removal of byproducts that might shift the equilibrium.- Add a suitable polymerization inhibitor to the reaction mixture.- Optimize the pH to prevent hydrolysis of the lead salt.
Product is a gummy solid or gel Premature polymerization of the methacrylate.- Add a polymerization inhibitor (e.g., 4-methoxyphenol (MEHQ)) to the methacrylic acid before the reaction.- Ensure the reaction and storage are performed away from UV light sources.
Inconsistent analytical data (FTIR, NMR) Presence of impurities, unreacted starting materials, or degradation products.- Purify the starting materials before synthesis.- Optimize the purification steps for the final product (e.g., recrystallization, washing).- Characterize any isolated byproducts to understand the degradation pathway.

Experimental Protocols

General Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and desired product specifications.

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve lead(II) acetate in a suitable solvent (e.g., deionized water).

    • The reaction should be carried out under an inert atmosphere (nitrogen or argon).

  • Addition of Reactant:

    • In the dropping funnel, prepare a solution of methacrylic acid in the same solvent. A polymerization inhibitor may be added to the methacrylic acid solution.

    • Slowly add the methacrylic acid solution to the lead(II) acetate solution with constant stirring over a period of 1-2 hours.

  • Reaction Conditions:

    • Maintain the reaction temperature between 25-50°C. Avoid exceeding 55°C to prevent degradation.[3]

    • Allow the reaction to proceed for 2-4 hours after the addition is complete.

  • Product Isolation and Purification:

    • Cool the reaction mixture in an ice bath to precipitate the this compound.

    • Collect the white precipitate by filtration.

    • Wash the product with cold deionized water and then with a non-polar solvent (e.g., diethyl ether) to remove unreacted methacrylic acid and other organic impurities.

    • Dry the product under vacuum at a low temperature (<40°C).

  • Storage:

    • Store the final product in a tightly sealed, light-protected container at a low temperature (e.g., 4°C) to prevent degradation.[4][5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_storage Storage prep_reactants Prepare Lead(II) Acetate and Methacrylic Acid Solutions add_inhibitor Add Polymerization Inhibitor to Methacrylic Acid prep_reactants->add_inhibitor mix_reactants Slowly Mix Reactants Under Inert Atmosphere add_inhibitor->mix_reactants control_temp Maintain Temperature (25-50°C) mix_reactants->control_temp react React for 2-4 hours control_temp->react precipitate Cool to Precipitate Product react->precipitate filter_wash Filter and Wash with Water and Ether precipitate->filter_wash dry Dry Under Vacuum (<40°C) filter_wash->dry store Store in Cool, Dark, and Dry Conditions dry->store

Caption: Experimental workflow for the synthesis of this compound.

degradation_pathways cluster_degradation Potential Degradation Pathways cluster_causes Contributing Factors start This compound Synthesis polymerization Premature Polymerization start->polymerization hydrolysis Hydrolysis start->hydrolysis thermal_decomp Thermal Decomposition start->thermal_decomp photo_decomp Photochemical Decomposition start->photo_decomp radicals Free Radicals radicals->polymerization initiates water Presence of Water / Improper pH water->hydrolysis causes high_temp High Temperature high_temp->thermal_decomp causes uv_light UV Light Exposure uv_light->photo_decomp causes

Caption: Potential degradation pathways for this compound during synthesis.

troubleshooting_logic cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions issue Observed Issue discoloration Discoloration issue->discoloration low_yield Low Yield issue->low_yield gelling Gelling / Precipitation issue->gelling thermal Thermal Stress discoloration->thermal hydrolysis Hydrolysis / Side Reactions low_yield->hydrolysis polymerization Unwanted Polymerization gelling->polymerization control_temp Lower Temperature / Inert Atmosphere thermal->control_temp address with add_inhibitor Add Inhibitor / Protect from Light polymerization->add_inhibitor address with optimize_ph Optimize pH / Purify Reagents hydrolysis->optimize_ph address with

Caption: Troubleshooting logic for this compound synthesis issues.

References

Technical Support Center: Optimization of Lead(II) Methacrylate Film Deposition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the deposition of lead(II) methacrylate films. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties for film deposition?

This compound (Pb(CH₂=C(CH₃)COO)₂) is a metal-organic compound. For thin film deposition, its relevant properties include its solubility in certain solvents (for spin coating) and its volatility and decomposition temperature (for Chemical Vapor Deposition - CVD). One source indicates it is soluble in water.[1] The CAS number for this compound is 52609-46-8.[1][2] Its melting point is reported to be 62°C, and its boiling point is 160.5°C at 760 mmHg.[1]

Q2: Which deposition techniques are suitable for this compound films?

Both spin coating and Chemical Vapor Deposition (CVD) are potentially suitable methods.

  • Spin coating is a solution-based technique that is advantageous for its simplicity and ability to produce uniform thin films.[3] It is well-suited for laboratory-scale experiments.

  • Metal-Organic Chemical Vapor Deposition (MOCVD) is a vapor-phase technique that can produce high-quality, conformal films. The suitability of MOCVD depends on the volatility and thermal stability of the this compound precursor.[4]

Q3: What are the critical parameters to control during spin coating of a this compound precursor solution?

The key parameters to control during spin coating are:

  • Precursor Solution Concentration: This directly affects the final film thickness.

  • Spin Speed: Higher spin speeds generally result in thinner films.[3]

  • Spin Time: The duration of the spin cycle influences solvent evaporation and film uniformity.

  • Substrate Surface Preparation: A clean and smooth substrate is crucial for good film adhesion and uniformity.

Q4: What factors are important for the successful MOCVD of lead-containing films?

For a successful MOCVD process, the following factors are critical:

  • Precursor Volatility: The this compound precursor must be sufficiently volatile to be transported to the substrate in the vapor phase. Some lead β-diketonate derivatives have been found to have low volatility, which could be a challenge.[4]

  • Precursor Thermal Stability: The precursor should be stable enough to vaporize without premature decomposition but decompose cleanly on the heated substrate.

  • Substrate Temperature: This is a critical parameter that determines the film's growth rate, crystallinity, and morphology.[5]

  • Reactor Pressure and Gas Flow Rates: These parameters influence the transport of the precursor and the reaction kinetics.

Q5: What are common techniques to characterize this compound films?

Common characterization techniques for thin films include:

  • X-ray Diffraction (XRD): To determine the crystal structure and orientation of the film.[6]

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and cross-section of the film.[6]

  • Atomic Force Microscopy (AFM): To quantify surface roughness and morphology.[7]

  • UV-Vis Spectroscopy: To determine the optical properties of the film, such as transmittance, absorbance, and band gap.[8]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify chemical bonds and confirm the presence of methacrylate groups or their decomposition products.

Troubleshooting Guides

Spin Coating Issues
Problem Potential Cause(s) Suggested Solution(s)
Poor Film Adhesion / Peeling 1. Substrate contamination (dust, grease).[9]2. Incompatible substrate surface chemistry.3. High internal stress in the film.1. Thoroughly clean the substrate using a multi-step solvent cleaning process (e.g., acetone, isopropanol, deionized water) followed by drying with nitrogen. Plasma cleaning can also be effective.[10]2. Use a suitable adhesion promoter or surface functionalization for the substrate.3. Optimize the annealing process to relieve stress.[11][12]
Pinholes or "Comet" Streaks Particulate contamination in the precursor solution or on the substrate.[9]1. Filter the precursor solution through a syringe filter (e.g., 0.2 μm) before use.2. Work in a clean environment (e.g., a fume hood or glovebox) to minimize dust contamination.
Non-uniform Film Thickness / "Coffee Ring" Effect 1. Inappropriate spin speed or acceleration.2. Poor wetting of the substrate by the precursor solution.[10]3. Rapid solvent evaporation.1. Adjust the spin speed and acceleration profile. A lower spin speed may be necessary, but speeds below 1000 rpm can sometimes reduce uniformity.[3]2. Treat the substrate surface (e.g., with oxygen plasma) to improve wettability.3. Use a solvent with a lower vapor pressure or introduce a solvent-saturated atmosphere during spin coating.[3]
Incomplete Substrate Coverage 1. Insufficient volume of precursor solution.2. Poor wetting of the substrate.[9]1. Increase the volume of the precursor solution dispensed onto the substrate.2. Improve substrate wettability through cleaning or surface treatment.
CVD Issues
Problem Potential Cause(s) Suggested Solution(s)
No Film Deposition 1. Precursor temperature is too low (insufficient volatility).2. Substrate temperature is too low for decomposition.3. Issues with the carrier gas flow.1. Gradually increase the precursor heating temperature to enhance its vapor pressure.2. Increase the substrate temperature to facilitate the decomposition of the precursor.3. Check and optimize the carrier gas flow rate.
Poor Film Quality (Powdery, Rough) 1. Gas-phase reactions of the precursor before reaching the substrate.2. Substrate temperature is too high, leading to rapid, uncontrolled growth.3. Precursor instability.1. Lower the reactor pressure or increase the total gas flow rate to reduce the residence time of the precursor in the hot zone.2. Systematically decrease the substrate temperature to find the optimal window for smooth film growth.3. Ensure the precursor is of high purity and handled under an inert atmosphere if it is air or moisture sensitive.
Non-uniform Film Thickness 1. Non-uniform temperature distribution across the substrate.2. Inefficient precursor delivery to all parts of the substrate.1. Ensure the substrate heater provides uniform heating.2. Redesign the gas inlet or use a showerhead-type gas delivery system for more uniform precursor distribution.
Film Contamination 1. Leaks in the vacuum system.2. Impurities in the precursor or carrier gases.1. Perform a leak check of the CVD system.2. Use high-purity precursors and carrier gases.

Experimental Protocols (Suggested Starting Points)

Synthesis of this compound Precursor

A potential synthesis route for this compound involves the reaction of a lead salt with methacrylic acid. For instance, lead(II) acetate can be reacted with methacrylic acid.[4]

Spin Coating Protocol
  • Precursor Solution Preparation:

    • Dissolve this compound in a suitable solvent (e.g., deionized water, 2-methoxyethanol) to the desired concentration (e.g., 0.1 - 0.5 M).

    • Stir the solution at room temperature or with gentle heating until the precursor is fully dissolved.

    • Filter the solution using a 0.2 μm syringe filter.

  • Substrate Preparation:

    • Clean the substrate (e.g., glass, silicon wafer) by sonicating in a sequence of solvents: deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrate with a stream of nitrogen gas.

    • Optional: Treat the substrate with oxygen plasma for 5 minutes to enhance surface wettability.

  • Deposition:

    • Place the substrate on the spin coater chuck.

    • Dispense an adequate amount of the precursor solution to cover the substrate.

    • Spin the substrate at a desired speed (e.g., 1000-4000 rpm) for a set time (e.g., 30-60 seconds).

  • Drying and Annealing:

    • Dry the coated substrate on a hotplate at a low temperature (e.g., 100°C) for 5-10 minutes to remove residual solvent.

    • Anneal the film in a furnace or on a hotplate at a higher temperature (e.g., 250-400°C) in a controlled atmosphere (e.g., air, nitrogen) to promote crystallization and remove organic residues. The annealing process alters the physical and sometimes chemical properties of the material to increase its ductility and reduce its hardness.[11]

MOCVD Protocol
  • System Preparation:

    • Load the substrate into the CVD reactor.

    • Load the this compound precursor into the bubbler or sublimation vessel.

    • Evacuate the reactor to a base pressure (e.g., < 10⁻⁵ Torr).

  • Deposition:

    • Heat the substrate to the desired deposition temperature (e.g., 300-500°C).

    • Heat the precursor to a temperature that provides sufficient vapor pressure (e.g., 100-150°C).

    • Introduce a carrier gas (e.g., Argon, Nitrogen) through the precursor vessel to transport the precursor vapor to the reaction chamber.

    • Introduce an oxidizing gas (e.g., Oxygen) if the desired film is lead oxide.

    • Maintain the deposition conditions for the desired time to achieve the target film thickness.

  • Cool Down:

    • After deposition, turn off the precursor and reactant gas flows and cool the system down to room temperature under an inert gas flow.

Quantitative Data Summary

The following tables provide examples of how deposition parameters can affect film properties, based on analogous lead-containing thin film systems. These should be used as a general guide for designing experiments with this compound.

Table 1: Effect of Spin Coating Speed on Film Thickness (Hypothetical Data for a 0.2 M Lead-based Precursor Solution)

Spin Speed (rpm)Film Thickness (nm)
1000150
2000105
300080
400065

Table 2: Effect of Substrate Temperature on Grain Size in CVD of Lead Halide Films[5]

MaterialSubstrate Temperature (°C)Average Grain Size (nm)
PbI₂125588.7 ± 117.6
PbI₂135734.2 ± 144.8
PbCl₂150344.8 ± 111.4
PbCl₂165386.7 ± 119.5

Visualizations

experimental_workflow cluster_synthesis Precursor Synthesis cluster_solution Solution Preparation (Spin Coating) cluster_deposition Film Deposition cluster_post_processing Post-Deposition Processing synthesis Synthesize this compound dissolve Dissolve in Solvent synthesis->dissolve cvd MOCVD synthesis->cvd filtrate Filter Solution dissolve->filtrate spin_coat Spin Coating filtrate->spin_coat dry Drying / Solvent Removal spin_coat->dry anneal Annealing cvd->anneal dry->anneal characterization Film Characterization (XRD, SEM, AFM, etc.) anneal->characterization

Caption: General experimental workflow for this compound film deposition.

troubleshooting_logic cluster_adhesion Adhesion Problems cluster_uniformity Uniformity Issues cluster_defects Film Defects start Film Deposition Issue peeling Film Peeling/Delamination? start->peeling clean_substrate Improve Substrate Cleaning peeling->clean_substrate Yes use_adhesion_layer Use Adhesion Promoter peeling->use_adhesion_layer Yes optimize_annealing Optimize Annealing (Stress) peeling->optimize_annealing Yes non_uniform Non-Uniform Film? peeling->non_uniform No adjust_spin_speed Adjust Spin Parameters non_uniform->adjust_spin_speed Yes improve_wetting Improve Substrate Wetting non_uniform->improve_wetting Yes change_solvent Change Solvent System non_uniform->change_solvent Yes defects Pinholes/Particles? non_uniform->defects No filter_solution Filter Precursor Solution defects->filter_solution Yes clean_environment Work in Clean Environment defects->clean_environment Yes

References

Technical Support Center: Troubleshooting Methyl Methacrylate (MMA) Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the polymerization of methyl methacrylate (MMA).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is my MMA polymerization not initiating or proceeding very slowly?

There are several potential reasons for polymerization failure or slow initiation:

  • Inhibitor Presence: MMA is typically supplied with inhibitors like hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ) to prevent premature polymerization during storage and transport.[1][2] These inhibitors need to be removed or overcome for polymerization to begin.[1] Even small amounts of inhibitor can significantly delay or prevent the reaction.

  • Insufficient Initiator: The concentration of the initiator is crucial for starting the polymerization process.[3] If the concentration is too low, the rate of initiation will be slow, leading to a long induction period or complete failure. It's also possible that the initiator has degraded due to improper storage.

  • Low Temperature: The rate of polymerization is highly dependent on temperature.[4][5] Lower temperatures decrease the rate of initiator decomposition and chain propagation, leading to a slower reaction.[4][5] Each initiator has an optimal temperature range for efficient radical formation.

  • Presence of Oxygen: Oxygen can act as an inhibitor for free-radical polymerization by reacting with the initiating radicals to form less reactive peroxy radicals.[6] It is often beneficial to degas the monomer solution before starting the polymerization.

  • Impurities: The presence of impurities in the monomer or solvent can interfere with the polymerization process.[7] Water contamination can also be a problem, especially in certain polymerization systems.[6][8]

2. How can I remove the inhibitor from MMA?

There are two primary methods for removing phenolic inhibitors like MEHQ from MMA:

  • Washing with an Alkaline Solution: This method involves washing the MMA with an aqueous solution of sodium hydroxide (e.g., 0.1N NaOH).[9][10] The acidic phenol group of the inhibitor reacts with the base to form a salt that is soluble in the aqueous phase and can be separated. This is typically done in a separatory funnel, and the process is repeated multiple times.[9]

  • Column Chromatography: Passing the MMA through a column packed with a suitable adsorbent, such as activated basic alumina, can effectively remove the inhibitor.[10][11] This method is often preferred for its simplicity and efficiency on a laboratory scale.[10]

3. My polymerization is proceeding too quickly and generating excessive heat. What's happening?

This phenomenon is known as the Trommsdorff effect or gel effect . It is a dangerous auto-acceleration of the polymerization reaction that can lead to a runaway reaction with a rapid increase in temperature and viscosity.[12][13]

  • Cause: As the polymer concentration increases, the viscosity of the reaction medium rises significantly.[13] This high viscosity restricts the mobility of the growing polymer chains, making it difficult for them to terminate by combination or disproportionation. However, the smaller monomer molecules can still diffuse to the active radical sites, so the propagation reaction continues at a high rate. The decreased termination rate leads to a sharp increase in the overall reaction rate and heat generation.[13]

  • Mitigation Strategies:

    • Temperature Control: Use a constant temperature bath and efficient stirring to dissipate the heat generated.

    • Solution Polymerization: Performing the polymerization in a solvent helps to dissipate heat and reduce the viscosity of the medium.[4]

    • Initiator Concentration: Using a lower concentration of the initiator will slow down the initial rate of polymerization.

    • Chain Transfer Agents: The addition of a chain transfer agent can help to control the molecular weight and reduce the viscosity.

4. The resulting poly(methyl methacrylate) (PMMA) has bubbles or voids. How can I prevent this?

Bubble formation is a common issue, particularly in bulk polymerization, and can arise from several sources:

  • Boiling of Monomer: The exothermic nature of the polymerization can cause the temperature to rise above the boiling point of MMA (101°C), leading to the formation of monomer vapor bubbles.[6][14]

  • Dissolved Gases: Dissolved gases, such as air (oxygen and nitrogen), in the monomer can come out of solution as the temperature increases, forming bubbles.[6]

  • Shrinkage: A significant volume contraction occurs during the polymerization of MMA to PMMA. If the polymerization is not controlled, this shrinkage can lead to the formation of voids within the polymer.

Prevention:

  • Temperature Control: As with the gel effect, careful temperature management is crucial.

  • Degassing: Degas the monomer prior to polymerization by sparging with an inert gas like nitrogen or argon, or by using freeze-pump-thaw cycles.

  • Curing under Pressure: Applying pressure during polymerization can help to suppress the formation of bubbles from volatile components.

Data Presentation

Table 1: Common Inhibitors for Methyl Methacrylate (MMA)

InhibitorChemical NameTypical ConcentrationRemoval Method
MEHQMonomethyl Ether of Hydroquinone10 - 100 ppm[1]Alkaline wash, Alumina column[9][11]
HQHydroquinoneVariesAlkaline wash, Alumina column[15][16]
Topanol-A2-tert-butyl-4,6-dimethylphenolVaries[1]Alumina column

Table 2: Common Initiators for Free-Radical Polymerization of MMA

InitiatorChemical NameTypical Temperature RangeDecomposition Half-Life (Example)
AIBNAzobisisobutyronitrile60 - 80 °C[4]~1 hour at 82 °C
BPOBenzoyl Peroxide80 - 100 °C[17]~1 hour at 92 °C
KPSPotassium Persulfate50 - 70 °C[18]~1 hour at 73 °C (in water)

Table 3: Effect of Temperature on MMA Polymerization

TemperatureEffect on Reaction RateEffect on Molecular WeightPotential Issues
Low (< 60°C)Slow or no polymerization[4]HighIncomplete conversion
Moderate (60-90°C)Controlled polymerizationModerateOptimal for many lab-scale syntheses
High (> 90°C)Rapid polymerization, risk of gel effect[19]LowRunaway reaction, bubble formation[14]

Experimental Protocols

Protocol 1: Removal of MEHQ Inhibitor using an Alkaline Wash

  • Preparation: In a fume hood, place 100 mL of MMA containing MEHQ inhibitor into a 250 mL separatory funnel. Prepare a 0.1 N sodium hydroxide (NaOH) aqueous solution.

  • Washing: Add 50 mL of the 0.1 N NaOH solution to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the funnel by opening the stopcock to release any pressure buildup.

  • Separation: Allow the two layers to separate completely. The lower aqueous layer will contain the sodium salt of MEHQ.

  • Draining: Carefully drain and discard the lower aqueous layer.

  • Repeat: Repeat the washing process (steps 2-5) two more times with fresh 50 mL portions of the 0.1 N NaOH solution.

  • Water Wash: Wash the MMA with 50 mL of deionized water to remove any residual NaOH. Drain and discard the aqueous layer.

  • Drying: Transfer the washed MMA to a clean, dry flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Swirl the flask and let it stand for at least 30 minutes.

  • Filtration: Filter the dried MMA to remove the drying agent. The inhibitor-free MMA is now ready for use. Store it in a refrigerator and use it promptly, as it is now more susceptible to spontaneous polymerization.

Protocol 2: Removal of MEHQ Inhibitor using an Alumina Column

  • Column Preparation: In a fume hood, securely clamp a glass chromatography column. Place a small plug of glass wool at the bottom of the column.

  • Packing: Add activated basic alumina to the column to a height of approximately 10-15 cm. Gently tap the column to ensure even packing.

  • Pre-wetting: Pre-wet the alumina with a small amount of fresh, inhibitor-free MMA or a non-reactive solvent that will be used in the polymerization. Allow the liquid to drain just to the top of the alumina bed.

  • Loading: Carefully add the MMA containing the inhibitor to the top of the column.

  • Elution: Allow the MMA to pass through the alumina column under gravity. The inhibitor will be adsorbed onto the alumina.

  • Collection: Collect the purified, inhibitor-free MMA in a clean, dry flask.

  • Storage: Store the purified MMA in a refrigerator and use it as soon as possible.

Visualizations

Troubleshooting_Workflow start Polymerization Issue Observed q1 Is the polymerization failing to initiate or very slow? start->q1 q2 Is the reaction uncontrollably fast with excessive heat? start->q2 q3 Is the final polymer full of bubbles or voids? start->q3 ans1_yes Check for Inhibitor, Low Initiator, Low Temperature, Oxygen, Impurities q1->ans1_yes ans2_yes Trommsdorff (Gel) Effect: Control Temperature, Use Solvent, Adjust Initiator q2->ans2_yes ans3_yes Bubble Formation: Control Temperature, Degas Monomer, Apply Pressure q3->ans3_yes action1 Remove Inhibitor (Alkaline Wash or Alumina Column) ans1_yes->action1 action2 Increase Initiator Concentration or Temperature ans1_yes->action2 action3 Degas Monomer and Ensure Purity ans1_yes->action3

Caption: A troubleshooting flowchart for MMA polymerization issues.

Inhibitor_Removal_Workflow start MMA with Inhibitor method1 Alkaline Wash (e.g., 0.1N NaOH) start->method1 method2 Column Chromatography (Activated Alumina) start->method2 step1_1 Wash with NaOH solution method1->step1_1 step2_1 Pack alumina column method2->step2_1 step1_2 Separate aqueous layer step1_1->step1_2 step1_3 Dry with anhydrous salt step1_2->step1_3 step1_4 Filter step1_3->step1_4 end Inhibitor-Free MMA step1_4->end step2_2 Elute MMA step2_1->step2_2 step2_2->end

Caption: Workflow for removing inhibitors from MMA monomer.

Temperature_Effects temp Polymerization Temperature low_temp Low Temperature (< 60°C) temp->low_temp mod_temp Moderate Temperature (60-90°C) temp->mod_temp high_temp High Temperature (> 90°C) temp->high_temp low_outcome Slow/No Reaction High Molecular Weight low_temp->low_outcome mod_outcome Controlled Rate Moderate Molecular Weight mod_temp->mod_outcome high_outcome Fast Reaction (Gel Effect Risk) Low Molecular Weight high_temp->high_outcome

Caption: The influence of temperature on MMA polymerization outcomes.

References

Technical Support Center: Purification of Crude Lead(II) Methacrylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude lead(II) methacrylate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities largely depend on the synthesis route. If synthesized from lead(II) acetate and methacrylic acid, the primary impurities are likely to be unreacted lead(II) acetate, excess methacrylic acid, and water. Side-reaction products are generally minimal under standard reaction conditions.

Q2: I have a low yield of purified this compound. What are the possible causes?

A2: Low yield can result from several factors:

  • Incomplete reaction: The synthesis may not have gone to completion. Consider optimizing reaction time, temperature, or stoichiometry.

  • Dissolution of product during washing: The washing solvent might be too aggressive, dissolving a significant portion of your product.

  • Mechanical losses: Product loss during filtration, transfer between vessels, or scraping from reaction flasks can contribute to a lower yield.

Q3: My final product is not a fine white powder. What does the discoloration indicate?

A3: A non-white appearance (e.g., yellow or brown tint) can suggest the presence of impurities. This could be due to residual starting materials, byproducts from side reactions, or degradation of the product, possibly from exposure to light or excessive heat during drying.

Q4: How can I confirm the purity of my this compound?

A4: Several analytical techniques can be employed to assess purity:

  • Melting Point Analysis: A sharp melting point close to the literature value (around 62°C) indicates high purity.[1] A broad melting range suggests the presence of impurities.

  • Spectroscopy (FTIR, NMR): Fourier-transform infrared (FTIR) spectroscopy can confirm the presence of the methacrylate carboxylate group and the absence of impurities like acetic acid. Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the product, though solubility in deuterated solvents needs to be considered.

  • Elemental Analysis: This technique can determine the percentage of lead, carbon, and hydrogen, which can be compared to the theoretical values for pure this compound.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Product is sticky or oily Presence of excess unreacted methacrylic acid.Wash the crude product with a solvent in which methacrylic acid is soluble, but this compound is not. Cold deionized water or a non-polar organic solvent like diethyl ether could be effective.
Product is highly soluble in the washing solvent The chosen washing solvent is too polar and is dissolving the this compound.Switch to a less polar or a cold solvent. Experiment with solvents like cold acetone or ethanol, where the solubility of this compound might be lower.
Impurities are still present after washing The impurities have similar solubility to the product in the chosen washing solvent.Consider recrystallization. This technique relies on small differences in solubility at different temperatures to achieve high purity.
Product decomposes upon heating/drying This compound is thermally sensitive.Dry the product under vacuum at a low temperature (e.g., room temperature to 40°C) to avoid thermal decomposition.

Data Presentation: Properties of this compound and Related Compounds

Compound CAS Number Molecular Formula Molar Mass ( g/mol ) Melting Point (°C) Solubility
This compound52609-46-8C8H10O4Pb377.36~62Soluble in water.[1]
Lead(II) Acetate301-04-2Pb(C2H3O2)2325.29280 (decomposes)Highly soluble in water; soluble in methanol, glycerol; slightly soluble in ethanol; insoluble in acetone (trihydrate form).[2][3][4][5][6]
Methacrylic Acid79-41-4C4H6O286.0914-15Soluble in warm water; miscible with most organic solvents including ethanol and acetone.[7][8][9][10][11]

Experimental Protocols: Purification of Crude this compound

Method 1: Purification by Washing

This protocol assumes the primary impurities are unreacted lead(II) acetate and methacrylic acid.

  • Preparation: Place the crude this compound in a beaker.

  • Washing:

    • Add a small volume of cold deionized water to the beaker. Methacrylic acid and lead(II) acetate are soluble in water, while this compound is expected to be less soluble, especially in cold water.

    • Stir the slurry for 5-10 minutes.

  • Isolation:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of additional cold deionized water.

    • To aid in drying, perform a final wash with a volatile solvent in which this compound is insoluble, such as cold acetone.

  • Drying: Dry the purified product under vacuum at a low temperature (e.g., 30-40°C) to a constant weight.

Method 2: Purification by Recrystallization

This method is suitable if washing does not provide the desired purity. The choice of solvent is critical and may require some small-scale trials.

  • Solvent Selection: Identify a suitable solvent or solvent system. An ideal solvent will dissolve the crude product at an elevated temperature but have low solubility for the product at a lower temperature. A mixed solvent system, such as ethanol/water, might be effective.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid dissolves completely.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum at a low temperature.

Mandatory Visualizations

PurificationWorkflow Purification Workflow for Crude this compound start Crude this compound wash Wash with appropriate solvent (e.g., cold water or acetone) start->wash filter1 Filter and Dry wash->filter1 analyze1 Analyze Purity (e.g., Melting Point, FTIR) filter1->analyze1 pure_product Pure this compound analyze1->pure_product Purity is sufficient recrystallize Recrystallize from a suitable solvent system analyze1->recrystallize Purity is insufficient filter2 Filter and Dry recrystallize->filter2 analyze2 Analyze Purity filter2->analyze2 analyze2->pure_product

Caption: Workflow for the purification of crude this compound.

TroubleshootingLogic Troubleshooting Logic for Purification Issues issue Purification Issue Encountered low_yield Low Yield issue->low_yield discoloration Product Discolored issue->discoloration impurity Impurities Detected issue->impurity cause_yield Possible Causes: - Incomplete reaction - Product loss during washing - Mechanical losses low_yield->cause_yield Identify cause_color Possible Causes: - Residual starting materials - Side reaction byproducts - Thermal degradation discoloration->cause_color Identify cause_impurity Possible Causes: - Ineffective washing solvent - Co-precipitation of impurities impurity->cause_impurity Identify solution_yield Solutions: - Optimize reaction conditions - Use a less aggressive or colder washing solvent - Handle with care during transfers cause_yield->solution_yield Implement solution_color Solutions: - Improve washing procedure - Dry at a lower temperature - Protect from light cause_color->solution_color Implement solution_impurity Solutions: - Change washing solvent - Perform recrystallization cause_impurity->solution_impurity Implement

References

Technical Support Center: Stabilization of Lead(II) Methacrylate in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and stabilization of lead(II) methacrylate solutions. The information is presented in a practical question-and-answer format to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound is a metal-organic compound. It is the lead salt of methacrylic acid. Below is a summary of its key physicochemical properties.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 52609-46-8 / 1068-61-7 [1][2]
Molecular Formula C₈H₁₀O₄Pb [1]
Molecular Weight 377.36 g/mol [1]
Appearance Off-white powder [3]

| Melting Point | 62 °C |[2] |

Q2: What are the primary challenges in preparing stable solutions of this compound?

A2: There are two main instability pathways to consider:

  • Unintended Polymerization: Like other vinyl monomers, the methacrylate component is susceptible to spontaneous, free-radical polymerization. This process can be initiated by heat, UV light, or contaminants, leading to an increase in viscosity, gel formation, or complete solidification.[4]

  • Hydrolysis and Precipitation: The lead(II) ion is prone to hydrolysis in the presence of water, especially as the pH increases. This reaction forms insoluble lead hydroxide species, causing the solution to become cloudy or form a precipitate.[5]

Q3: Which solvents can be used to dissolve this compound?

A3: Specific solubility data for this compound is not widely published. However, based on the properties of similar metal carboxylates and the methacrylate functional group, a range of organic solvents can be considered. Selection should be based on experimental verification. For applications sensitive to water, the use of anhydrous solvents is critical to prevent hydrolysis.[6][7]

Table 2: Potential Solvent Systems for this compound

Solvent Class Examples Compatibility Notes
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) Often effective for dissolving metal salts.[8] Must be anhydrous to prevent hydrolysis.
Chlorinated Dichloromethane (DCM) Good solvent for many polymers and monomers; should be used in a fume hood.[9]
Esters Ethyl Acetate, Butyl Acetate Common solvents for methacrylate-based polymers and may be suitable for the monomer.[9]
Aromatic Toluene, Xylene May be effective, particularly for achieving non-polar solutions.

| Alcohols | Ethanol, Isopropanol | Use with caution. Protic nature may promote hydrolysis. pH control would be critical. |

Q4: How do I prevent unintended polymerization?

A4: The most effective method is to use a polymerization inhibitor. Commercially available methacrylic acid and its esters are typically stabilized with inhibitors like the methyl ether of hydroquinone (MEHQ).[4] These inhibitors require the presence of dissolved oxygen to function effectively, so solutions should not be stored under an inert atmosphere (e.g., nitrogen or argon).[4] Storing solutions in a cool, dark place further minimizes the risk of polymerization.

Troubleshooting Guide

Problem: My this compound solution is cloudy or has formed a precipitate immediately after preparation.

  • Possible Cause 1: Poor Solubility. The concentration of this compound may have exceeded its solubility limit in the chosen solvent.

    • Solution: Try reducing the concentration. If the issue persists, consider a different solvent system (see Table 2) or gently warm the solution while stirring. Avoid excessive heat to prevent polymerization.

  • Possible Cause 2: Hydrolysis. If your solvent is not anhydrous or the ambient humidity is high, water may be causing the lead(II) ions to hydrolyze and precipitate as lead hydroxide. This is especially likely in neutral or basic conditions.[5]

    • Solution: Use high-purity, anhydrous solvents. Handle the material in a dry environment (e.g., a glove box). If using a protic solvent, maintaining a slightly acidic pH (e.g., 4-5) can help suppress hydrolysis.[10][11]

Problem: My clear solution became cloudy or formed a gel/solid during storage.

  • Possible Cause 1: Spontaneous Polymerization. This is the most likely cause if the solution's viscosity increases or it becomes a solid. It indicates that the inhibitor was depleted or became ineffective.

    • Solution: Ensure an adequate concentration of a polymerization inhibitor (e.g., MEHQ, 10-100 ppm) was added during preparation. Store the solution in a cool, dark environment to prevent thermal or photo-initiation. Crucially, ensure the storage container has an air-filled headspace, as oxygen is required for common inhibitors to work.[4]

  • Possible Cause 2: Slow Precipitation/Hydrolysis. Over time, even small amounts of absorbed moisture can lead to the slow formation of insoluble species.

    • Solution: Store the solution in a tightly sealed container with a desiccant if necessary. Re-evaluate the use of anhydrous solvents for future preparations.

Problem: The solution color has changed (e.g., yellowing).

  • Possible Cause: Degradation or Contamination. Discoloration can be a sign of thermal or photo-oxidative degradation of the methacrylate component or a reaction with impurities.

    • Solution: Store solutions protected from light in amber glass bottles or foil-wrapped containers. Ensure all glassware is scrupulously clean before use. If the problem is heat-related, store the solution at a lower temperature (e.g., 4 °C), ensuring it remains above its freezing point.

Experimental Protocols

General Protocol for Preparation of a Stabilized this compound Solution

This protocol provides a general framework. Specific concentrations, solvents, and inhibitor levels should be optimized for your application.

Materials:

  • This compound powder

  • Anhydrous solvent of choice (e.g., DMF, Toluene)

  • Polymerization inhibitor (e.g., MEHQ)

  • Clean, dry glassware (volumetric flask, magnetic stirrer, and stir bar)

Procedure:

  • Solvent Preparation: In a fume hood, measure the desired volume of anhydrous solvent into a clean, dry volumetric flask.

  • Inhibitor Addition: Add the polymerization inhibitor to the solvent. A typical starting concentration for MEHQ is 50 ppm. Stir until the inhibitor is fully dissolved.

  • Dissolution: Slowly add the pre-weighed this compound powder to the solvent while stirring continuously. Do not add the entire amount at once to avoid clumping.

  • Mixing: Continue stirring at room temperature until the powder is fully dissolved. Gentle warming (e.g., to 30-40 °C) can be used to aid dissolution, but avoid temperatures above 50 °C to minimize polymerization risk.

  • Filtration (Optional): If any particulate matter remains, filter the solution through a compatible syringe filter (e.g., PTFE).

  • Storage: Transfer the solution to a clean, labeled, airtight container (amber glass is recommended). Ensure there is a headspace of air in the container. Store in a cool, dark, and well-ventilated location away from heat sources and direct sunlight.

Visualizations

The following diagrams illustrate key workflows and concepts related to the stabilization of this compound.

Workflow cluster_prep Preparation cluster_post Final Steps & Storage Solvent 1. Select & Measure Anhydrous Solvent Inhibitor 2. Add Polymerization Inhibitor (e.g., MEHQ) Solvent->Inhibitor PbMA 3. Slowly Add This compound Inhibitor->PbMA Stir 4. Stir Until Dissolved (Gentle Warming Optional) PbMA->Stir Filter 5. Filter Solution (Optional) Stir->Filter Store 6. Store in Cool, Dark Place with Air Headspace Filter->Store

Caption: Experimental workflow for preparing a stabilized solution.

Troubleshooting cluster_precipitate Precipitate / Cloudiness cluster_gel Gelation / Solidification Start Problem: Solution Instability P_Cause1 Cause: Poor Solubility Start->P_Cause1 Appearance? P_Cause2 Cause: Hydrolysis (High pH/H2O) Start->P_Cause2 Appearance? G_Cause Cause: Unintended Polymerization Start->G_Cause Viscosity? P_Sol1 Solution: Lower Concentration or Change Solvent P_Cause1->P_Sol1 P_Sol2 Solution: Use Anhydrous Solvent & Control pH P_Cause2->P_Sol2 G_Sol Solution: Add Inhibitor, Store Cool & Dark, Ensure O2 Headspace G_Cause->G_Sol

Caption: Troubleshooting flowchart for common solution stability issues.

InstabilityPathways cluster_poly Polymerization Pathway cluster_hydrolysis Hydrolysis Pathway Start This compound in Solution Initiation Initiation Heat Light Impurities Start->Initiation Water Reaction with H2O + H2O Start->Water Propagation Radical Propagation Initiation->Propagation Termination Polymer Formation (Gel / Solid) Propagation->Termination Species Formation of Pb(OH)n Species Water->Species Precipitate Precipitation (Cloudiness) Species->Precipitate Stabilizer Solution: Inhibitor + O2 Stabilizer->Propagation blocks Anhydrous Solution: Anhydrous Solvent, Low pH Anhydrous->Water prevents

Caption: Dual instability pathways and corresponding stabilization strategies.

References

Technical Support Center: Lead(II) Methacrylate Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and scale-up of lead(II) methacrylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful production.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound and its precursors?

A1: this compound is a hazardous substance and must be handled with extreme caution. The primary hazards include:

  • Toxicity: Lead compounds are highly toxic if ingested or inhaled. They are classified as substances that may damage fertility or the unborn child, and may cause cancer and organ damage through prolonged or repeated exposure.[1]

  • Environmental Hazard: Lead compounds are very toxic to aquatic life with long-lasting effects.[1] All waste materials must be collected and disposed of as hazardous waste.

  • Precursor Hazards: Lead(II) oxide (PbO) is also toxic and should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE).[2] Methacrylic acid is corrosive and can cause severe skin burns and eye damage.

Q2: What is a typical purity level for commercially available or lab-synthesized this compound?

A2: Commercially available this compound for research purposes is often supplied at a purity of ≥96%.[3] Achieving high purity during scale-up requires careful control of reaction conditions and effective purification methods.

Q3: What are the main challenges when scaling up production from lab to pilot scale?

A3: Scaling up the synthesis of this compound introduces several challenges:

  • Heat Management: The reaction between lead(II) oxide and methacrylic acid is exothermic. What is easily managed in a small flask can lead to a dangerous temperature runaway in a large reactor.[4]

  • Mixing and Homogeneity: Ensuring that the solid lead(II) oxide is uniformly suspended in the reaction medium becomes more difficult at larger scales, potentially leading to incomplete reactions and inconsistent product quality.

  • Solid Handling: Transferring, filtering, and drying large quantities of the powdered this compound product increases the risk of dust exposure and requires specialized equipment.

  • Safety and Containment: Handling larger volumes of highly toxic lead compounds necessitates more stringent engineering controls and safety protocols to protect personnel and the environment.[4]

Q4: Can this compound polymerize during synthesis or storage?

A4: Yes, like other methacrylate monomers, this compound can undergo polymerization, especially when exposed to heat, light, or radical initiators. This is a critical issue as it can lead to a solidified, unusable product. It is essential to include a polymerization inhibitor if the product is to be stored for an extended period.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low Product Yield 1. Incomplete Reaction: Insufficient mixing or reaction time.1. Increase stirring speed. Consider using a reactor with baffles for better solid suspension. Increase reaction time and monitor reactant consumption (e.g., by titration of unreacted acid).
2. Stoichiometry: Incorrect molar ratio of reactants.2. Carefully verify the mass and purity of lead(II) oxide and methacrylic acid. Ensure the acid is not partially polymerized.
3. Product Loss During Workup: Product dissolving in wash solvent or adhering to filter media.3. Use a minimal amount of a non-polar, cold solvent (e.g., diethyl ether) for washing. Ensure complete transfer from the filter.
Product is Discolored (e.g., yellow/brown) 1. Impure Reactants: Using a lower-grade lead(II) oxide.1. Use high-purity (e.g., >99%) lead(II) oxide. The color of PbO can vary, but impurities may carry through to the final product.[1]
2. Side Reactions: Overheating the reaction mixture can cause degradation or side reactions.2. Maintain strict temperature control. Use a reactor cooling system and add reactants portion-wise to manage the exotherm.
Product Purity is Low (<95%) 1. Unreacted Starting Material: Incomplete reaction leaving unreacted PbO or methacrylic acid.1. See "Low Product Yield" solutions. Wash the final product thoroughly with deionized water to remove unreacted methacrylic acid, followed by a non-polar solvent to remove water.
2. Formation of Basic Lead Methacrylate: Using an excess of lead(II) oxide.2. Use a slight stoichiometric excess (1-5 mol%) of methacrylic acid to ensure all the lead oxide reacts.
Product is a solid, gummy mass instead of a fine powder 1. Unwanted Polymerization: Reaction temperature was too high or the mixture was exposed to UV light.1. Ensure the reaction temperature does not exceed the recommended limit (e.g., 50-60°C). Protect the reaction from light.
2. Inadequate Drying: Residual solvent can cause the product to agglomerate.2. Dry the product thoroughly under vacuum at a mild temperature (e.g., 40°C) until a constant weight is achieved.
Troubleshooting Logic Diagram

This diagram provides a decision-making workflow for addressing low product yield.

Troubleshooting_Yield start Problem: Low Product Yield check_reaction Was the reaction complete? start->check_reaction check_workup Was there significant product loss during workup? check_reaction->check_workup Yes incomplete_reaction Incomplete Reaction Path check_reaction->incomplete_reaction No check_workup->incomplete_reaction No workup_loss Workup Loss Path check_workup->workup_loss Yes solution_mixing Increase stirring speed and/or reaction time. incomplete_reaction->solution_mixing solution_stoichiometry Verify reactant stoichiometry and purity. incomplete_reaction->solution_stoichiometry solution_wash Use minimal cold, non-polar solvent for washing. workup_loss->solution_wash end Yield Improved solution_mixing->end solution_stoichiometry->end solution_wash->end

Caption: Troubleshooting workflow for low product yield.

Experimental Protocols

Lab-Scale Synthesis of this compound (Illustrative Protocol)

Disclaimer: This protocol is for informational purposes only. All work with lead compounds must be performed in a certified fume hood with appropriate PPE and engineering controls.

Materials:

  • Lead(II) oxide (PbO): 22.32 g (0.1 mol), high purity

  • Methacrylic acid: 18.1 g (0.21 mol), with inhibitor removed

  • Toluene: 250 mL

  • Diethyl ether (cold): 50 mL

Procedure:

  • Set up a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer.

  • Charge the flask with lead(II) oxide and 150 mL of toluene.

  • Begin stirring to create a uniform slurry.

  • In a separate beaker, dissolve the methacrylic acid in the remaining 100 mL of toluene.

  • Slowly add the methacrylic acid solution to the flask over 30 minutes. Monitor the temperature; if it rises above 50°C, slow the addition rate and/or use a water bath for cooling.

  • After the addition is complete, heat the mixture to 60°C and maintain for 4 hours with vigorous stirring.

  • Allow the mixture to cool to room temperature. The white precipitate of this compound will settle.

  • Filter the product using a Buchner funnel.

  • Wash the filter cake with 50 mL of cold diethyl ether to remove unreacted methacrylic acid and toluene.

  • Dry the white powder in a vacuum oven at 40°C to a constant weight.

Scale-Up Considerations
Parameter Lab-Scale (500 mL) Pilot-Scale (50 L) Key Challenge & Mitigation
Reactants PbO: 22.3 gMAA: 18.1 gPbO: 2.23 kgMAA: 1.81 kgToxicity: Use closed-system transfer lines for powders and liquids to minimize exposure.
Heat Transfer Surface area/volume ratio is high. Natural convection and a small water bath are sufficient.Surface area/volume ratio is low. Exotherm can cause temperature runaway.Mitigation: Use a jacketed reactor with a dedicated cooling system. Control addition rate based on internal temperature.
Mixing Magnetic or overhead stirrer provides adequate suspension.Requires a powerful motor and appropriately designed impeller (e.g., pitched-blade turbine) to keep the dense PbO suspended.Mitigation: Perform mixing studies to determine the minimum agitation speed for uniform suspension (Njs).
Filtration Buchner funnel.Enclosed filter-dryer or centrifuge.Mitigation: Use enclosed systems to prevent aerosolization of the toxic product during solid handling.

Synthesis and Purification Workflow

Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Purification & Isolation cluster_final Final Product prep_reactants 1. Prepare Reactants (PbO, Methacrylic Acid, Toluene) charge_reactor 2. Charge Reactor with PbO & Toluene prep_reactants->charge_reactor add_maa 3. Controlled Addition of MAA Solution charge_reactor->add_maa react 4. React at 60°C for 4h add_maa->react cool 5. Cool to Room Temperature react->cool filter_product 6. Filter Product cool->filter_product wash_product 7. Wash with Cold Ether filter_product->wash_product dry_product 8. Dry Under Vacuum wash_product->dry_product final_product This compound Powder dry_product->final_product

Caption: General workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing Annealing Temperature for Lead(II) Methacrylate Films

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide provides generalized experimental protocols and expected outcomes for the annealing of lead(II) methacrylate films based on established principles of materials science and data from analogous metal-organic and thin-film systems. Researchers should adapt these guidelines to their specific experimental setup and material characteristics.

Troubleshooting Guide

This guide addresses common issues encountered during the annealing of this compound films.

IssuePotential CauseRecommended Solution
Film Cracking or Peeling After Annealing 1. High Stress: Mismatch in the thermal expansion coefficient between the this compound film and the substrate.[1] 2. Shrinkage: Rapid removal of residual solvent or organic components during heating.[1] 3. Film Too Thick: Thicker films are more prone to cracking.[1]1. Substrate Matching: If possible, choose a substrate with a thermal expansion coefficient closer to that of this compound. 2. Ramped Annealing: Use a slower heating and cooling rate to minimize thermal shock. A multi-step annealing process can also be beneficial.[1] 3. Thinner Films: Reduce the film thickness by adjusting the precursor solution concentration or spin coating parameters. Consider depositing multiple thin layers with annealing after each deposition.[1]
Inconsistent or Non-uniform Film Properties 1. Uneven Heating: Poor temperature distribution within the annealing furnace.[2][3] 2. Inhomogeneous Precursor Film: Non-uniformity in the as-deposited film.1. Furnace Calibration: Ensure the annealing furnace is properly calibrated for uniform temperature.[3] 2. Optimize Spin Coating: Ensure the spin coating process produces a uniform film before annealing.
Poor Crystallinity or Amorphous Film Post-Annealing 1. Annealing Temperature Too Low: Insufficient thermal energy to induce crystallization.[4] 2. Annealing Time Too Short: The film was not held at the target temperature long enough for crystal growth.1. Increase Annealing Temperature: Systematically increase the annealing temperature in increments (e.g., 25 °C). 2. Increase Annealing Duration: Extend the soaking time at the target temperature.
Film Discoloration or Surface Defects 1. Oxidation: Reaction of the film with atmospheric oxygen at elevated temperatures.[2] 2. Contamination: Presence of contaminants on the substrate or in the furnace.[2][3]1. Inert Atmosphere: Perform annealing in an inert atmosphere (e.g., nitrogen or argon).[3] 2. Substrate and Furnace Cleaning: Thoroughly clean the substrate before film deposition and ensure the furnace is free of contaminants.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of annealing this compound films?

A1: Annealing is a heat treatment process used to improve the material properties of the film.[4] Key objectives include inducing crystallization from an amorphous as-deposited state, increasing the grain size of the crystalline domains, and reducing defects within the film structure.[4][5] This can lead to enhanced optical and electrical properties.

Q2: What is a typical annealing temperature range for this compound films?

Q3: How does annealing temperature affect the film's properties?

A3: Generally, as the annealing temperature increases, you can expect to see changes in crystallinity, grain size, and surface morphology.[6][7] Initially, higher temperatures promote better crystallinity and larger grain sizes. However, excessively high temperatures can lead to film degradation, increased surface roughness, or the formation of defects.[6]

Q4: What characterization techniques are recommended to evaluate the effect of annealing?

A4: To assess the impact of different annealing temperatures, the following techniques are recommended:

  • X-ray Diffraction (XRD): To determine the crystal structure and degree of crystallinity.

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and grain size.

  • Atomic Force Microscopy (AFM): To quantify surface roughness.[6][7]

  • UV-Vis Spectroscopy: To analyze the optical properties, such as the band gap.[8]

Q5: Should the annealing be done in air or an inert atmosphere?

A5: To prevent potential oxidation of the this compound at elevated temperatures, it is generally recommended to perform the annealing in an inert atmosphere, such as nitrogen or argon.[3] This helps to avoid the formation of lead oxides and ensures the chemical integrity of the film.

Illustrative Quantitative Data

The following table summarizes the expected trends in the properties of this compound films as a function of annealing temperature. The actual values will depend on the specific experimental conditions.

Annealing Temperature (°C)Average Crystallite Size (nm)Surface Roughness (RMS, nm)Optical Band Gap (eV)
As-deposited (No Annealing)Amorphous0.53.8
100150.83.7
150351.23.6
200601.83.55
25050 (Degradation may begin)2.53.6

Note: This data is illustrative and based on general trends observed in thin film annealing.[6][7][8]

Experimental Protocols

Preparation of this compound Precursor Solution
  • Materials: Lead(II) acetate trihydrate, methacrylic acid, 2-methoxyethanol (solvent).

  • Procedure: a. Dissolve a desired concentration (e.g., 0.5 M) of lead(II) acetate trihydrate in 2-methoxyethanol. b. Add a stoichiometric amount (2 equivalents) of methacrylic acid to the solution. c. Stir the mixture at room temperature for 12-24 hours to ensure a complete reaction, resulting in a clear and homogeneous this compound solution. d. Before use, filter the solution through a 0.2 µm syringe filter to remove any particulates.

Spin Coating of this compound Films
  • Substrate Preparation: a. Clean the substrates (e.g., glass or silicon wafers) by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a nitrogen gun and treat with UV-ozone for 10 minutes to enhance surface wettability.

  • Spin Coating Process: a. Place the cleaned substrate on the spin coater chuck. b. Dispense the this compound precursor solution onto the center of the substrate to cover approximately two-thirds of the surface.[9] c. Start the spin coater. A two-step process is often effective: i. A low-speed spin (e.g., 500 rpm for 10 seconds) to spread the solution across the substrate.[10] ii. A high-speed spin (e.g., 3000 rpm for 30 seconds) to achieve the desired film thickness.[9] d. After spinning, soft-bake the film on a hotplate at a low temperature (e.g., 80 °C for 5 minutes) to remove residual solvent.

Annealing Optimization
  • Procedure: a. Prepare a series of identical this compound films on the desired substrate using the protocol above. b. Place each sample in a tube furnace or on a hotplate. c. If using a furnace, purge with an inert gas (e.g., nitrogen) for at least 15 minutes before heating. d. Heat the samples to their respective target annealing temperatures (e.g., 100 °C, 125 °C, 150 °C, 175 °C, 200 °C) with a controlled ramp rate (e.g., 5 °C/min). e. Hold the samples at the target temperature for a fixed duration (e.g., 30 minutes). f. Allow the samples to cool down slowly to room temperature before removal.

  • Characterization: a. Characterize each annealed film using XRD, SEM, AFM, and UV-Vis spectroscopy to determine the optimal annealing temperature that yields the desired properties.

Visualizations

experimental_workflow cluster_prep Preparation cluster_fab Fabrication cluster_anneal Annealing Optimization cluster_char Characterization prep_solution Prepare this compound Solution spin_coat Spin Coat Film prep_solution->spin_coat clean_substrate Clean Substrate clean_substrate->spin_coat soft_bake Soft Bake spin_coat->soft_bake anneal_T1 Anneal at T1 soft_bake->anneal_T1 Process multiple samples anneal_T2 Anneal at T2 soft_bake->anneal_T2 Process multiple samples anneal_Tn ... Anneal at Tn soft_bake->anneal_Tn Process multiple samples characterize Characterize Films (XRD, SEM, AFM) anneal_T1->characterize anneal_T2->characterize anneal_Tn->characterize analyze analyze characterize->analyze Analyze Results & Determine Optimal T

Caption: Experimental workflow for optimizing the annealing temperature of this compound films.

cause_effect cluster_properties Film Properties cluster_performance Device Performance temp Annealing Temperature crystallinity Crystallinity temp->crystallinity Increases (to a point) grain_size Grain Size temp->grain_size Increases roughness Surface Roughness temp->roughness Increases defects Defect Density temp->defects Decreases (initially) optical Optical Properties crystallinity->optical electrical Electrical Properties grain_size->electrical roughness->electrical Can degrade defects->optical Can degrade defects->electrical Can degrade

References

Technical Support Center: Lead(II) Methacrylate Crystal Growth

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and crystallization of lead(II) methacrylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing defects and improving the quality of their this compound crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of defects in this compound crystals and their probable causes?

A1: While specific literature on this compound crystal defects is scarce, common defects in crystalline materials include point defects, line defects (dislocations), and planar defects (e.g., grain boundaries). These can be caused by impurities in the precursor materials, rapid temperature changes during crystallization, and mechanical stress.[1] For instance, the presence of foreign atoms or molecules can disrupt the crystal lattice, leading to imperfections.[1]

Q2: How can I improve the purity of my lead(II) and methacrylic acid precursors?

A2: High-purity precursors are crucial for growing high-quality crystals. For methacrylic acid, purification can involve distillation under reduced pressure. For lead(II) salts (e.g., lead(II) acetate, lead(II) nitrate), recrystallization from an appropriate solvent is a common and effective purification method. It is also critical to use solvents of the highest possible purity to avoid introducing contaminants.

Q3: What are the recommended crystallization methods for obtaining high-quality this compound crystals?

A3: Several solution-based crystallization methods can be employed to grow high-quality crystals. These techniques focus on slowly approaching supersaturation to allow for ordered crystal growth. The primary methods include:

  • Slow Cooling: This involves dissolving the this compound in a suitable solvent at an elevated temperature and then slowly decreasing the temperature to induce crystallization.

  • Solvent Evaporation: In this method, the solute is dissolved in a solvent, and the solvent is allowed to evaporate slowly at a constant temperature, increasing the solute concentration to the point of crystallization.[2]

  • Vapor Diffusion: This technique involves placing a solution of the compound in a chamber with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the second solvent's vapor into the first solution induces crystallization.

  • Gel Growth: A gel medium, such as silica hydrogel, can be used to control the diffusion of reactants, leading to the slow growth of single crystals. This method has been successfully used for other lead(II) carboxylates.[3]

Q4: My crystals are forming as a fine powder or are very small. How can I grow larger single crystals?

A4: The formation of small crystals or a powder is often due to rapid nucleation. To encourage the growth of larger single crystals, the rate of nucleation should be minimized while promoting the growth of existing nuclei. This can be achieved by:

  • Slowing down the crystallization process: Decrease the rate of cooling in the slow cooling method or slow down the rate of evaporation in the solvent evaporation method.

  • Reducing the level of supersaturation: Start with a less concentrated solution.

  • Using a seed crystal: Introducing a small, high-quality crystal into a slightly supersaturated solution can promote growth on that crystal rather than new nucleation.

Q5: The grown crystals appear opaque or cloudy. What is the likely cause?

A5: Opacity or cloudiness in crystals can be due to several factors:

  • Inclusions: Small pockets of solvent or impurities can become trapped within the growing crystal. This is often a result of rapid crystal growth. Slowing down the crystallization rate can help prevent this.

  • Polycrystallinity: The "single crystal" may actually be composed of multiple smaller crystals that have grown together. This can be caused by a high nucleation rate.

  • Surface defects: The surface of the crystal may have a high density of defects, leading to light scattering.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No crystals form - Solution is not supersaturated.- Inhibitors are present in the solution.- Increase the concentration of the solute.- If using solvent evaporation, ensure the solvent is evaporating.- If using slow cooling, ensure the final temperature is low enough.- Purify precursor materials and solvents.
Formation of amorphous precipitate - Supersaturation is too high, leading to rapid precipitation instead of crystallization.- Decrease the initial concentration of the solute.- Slow down the rate of supersaturation (e.g., slower cooling or evaporation).
Crystals are small and numerous - High nucleation rate.- Reduce the degree of supersaturation.- Slow down the crystallization process.- Use a seed crystal.
Crystals are twinned or intergrown - High supersaturation.- Presence of certain impurities that favor specific growth faces.- Reduce the supersaturation level.- Further purify the precursor materials.
Crystals have visible cracks - Thermal shock or mechanical stress.[4]- Cool the crystals slowly after growth.- Handle the crystals with care.

Experimental Protocols

Protocol 1: Purification of Lead(II) Acetate by Recrystallization

  • Dissolution: Dissolve lead(II) acetate in a minimal amount of hot deionized water.

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold deionized water.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Slow Cooling Crystallization of this compound

  • Preparation of Solution: Prepare a saturated solution of this compound in a suitable solvent (e.g., a water/ethanol mixture) at an elevated temperature (e.g., 60°C).

  • Filtration: Filter the hot solution through a fine filter to remove any particulate matter.

  • Slow Cooling: Place the solution in a well-insulated container or a programmable cooling bath and allow it to cool slowly to room temperature over a period of 24-48 hours.

  • Crystal Harvesting: Once crystals have formed, carefully decant the supernatant.

  • Drying: Gently wash the crystals with a small amount of cold solvent and allow them to air dry or dry under a gentle stream of nitrogen.

Visual Guides

Experimental_Workflow cluster_precursors Precursor Preparation cluster_purification Purification cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis Lead_Salt Lead(II) Salt Recrystallization Recrystallization Lead_Salt->Recrystallization Methacrylic_Acid Methacrylic Acid Distillation Distillation Methacrylic_Acid->Distillation Reaction Reaction in Solution Recrystallization->Reaction Distillation->Reaction Slow_Cooling Slow Cooling Reaction->Slow_Cooling Solvent_Evaporation Solvent Evaporation Reaction->Solvent_Evaporation Vapor_Diffusion Vapor Diffusion Reaction->Vapor_Diffusion Characterization Crystal Characterization Slow_Cooling->Characterization Solvent_Evaporation->Characterization Vapor_Diffusion->Characterization Defect_Causes cluster_causes Primary Causes of Defects cluster_defects Resulting Crystal Defects Impurity Precursor Impurities Inclusions Solvent/Impurity Inclusions Impurity->Inclusions Dislocations Dislocations Impurity->Dislocations Rapid_Growth Rapid Crystal Growth Rapid_Growth->Inclusions Polycrystallinity Polycrystallinity Rapid_Growth->Polycrystallinity Thermal_Stress Thermal/Mechanical Stress Thermal_Stress->Dislocations Cracks Cracks/Fractures Thermal_Stress->Cracks

References

troubleshooting guide for experiments involving lead(II) methacrylate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers working with lead(II) methacrylate.

Physicochemical and Safety Data

Quantitative data for this compound is summarized below. It is critical to handle this compound with extreme caution due to its toxicity profile.

PropertyValueCitations
Chemical Formula C₈H₁₀O₄Pb[1]
Molecular Weight 377.36 g/mol [1]
Appearance Off-white powder[2]
Melting Point 62 °C[2]
Purity ≥96% (typical commercial grade)[1]
Solubility Soluble in water. The resulting polymer (polymethyl methacrylate) is soluble in solvents such as acetone and tetrahydrofuran (THF).[3][4][3][4]
Hazard Codes T (Toxic), N (Dangerous for the environment)[2]
Hazard Statements H302 (Harmful if swallowed), H332 (Harmful if inhaled), H360 (May damage fertility or the unborn child), H373 (May cause damage to organs through prolonged or repeated exposure), H400 (Very toxic to aquatic life), H410 (Very toxic to aquatic life with long lasting effects).[2]
Safety Precautions Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Use only outdoors or in a well-ventilated area with local exhaust. Avoid breathing dust/fume. Wear personal protective equipment (gloves, protective clothing, safety goggles). Avoid release to the environment.[2][5][2][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly hazardous substance. The critical health effects include reproductive and developmental toxicity, carcinogenicity, and damage to organs through prolonged or repeated exposure.[2] It is also harmful if swallowed or inhaled and is very toxic to aquatic life.[2] Appropriate engineering controls (e.g., fume hood) and personal protective equipment (PPE) are mandatory.

Q2: How should I store this compound?

A2: Store the compound in a cool, dry, and well-ventilated area away from direct sunlight and heat sources. Keep containers tightly sealed to prevent moisture absorption and contamination. The storage area should be clearly marked with appropriate hazard warnings.

Q3: In which solvents can I dissolve this compound for polymerization?

Q4: What are the main challenges when working with metal-containing polymers like poly(this compound)?

A4: The primary challenges include the difficulty in precisely controlling the polymer's structure, which can affect the reproducibility of its physical properties.[5][6] Additionally, some metal-containing polymers may exhibit lower thermal stability compared to their metal-free counterparts and can be sensitive to oxidation, moisture, and light.[5][6]

Experimental Workflow and Troubleshooting

General Experimental Workflow

The following diagram outlines a typical workflow for experiments involving the polymerization of this compound.

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Purification cluster_analysis Characterization A Procure/Synthesize This compound B Purify Monomer & Solvent (if needed) A->B C Prepare Initiator Solution B->C D Set up Reactor under Inert Atmosphere (N2/Ar) C->D E Add Monomer, Solvent, & Initiator D->E F Run Reaction at Controlled Temperature E->F G Quench Reaction (e.g., cool down) F->G H Precipitate Polymer in a Non-Solvent (e.g., Methanol) G->H I Filter and Dry Polymer under Vacuum H->I J Spectroscopy (FTIR, NMR) I->J K Thermal Analysis (TGA, DSC) L Molecular Weight (GPC)

Caption: General workflow for this compound polymerization and analysis.

Troubleshooting Guide

This section addresses common problems encountered during polymerization experiments.

Q5: My polymerization reaction failed to initiate or shows very low conversion. What went wrong?

A5: Several factors can cause initiation failure or low conversion. Use the troubleshooting flowchart below to diagnose the potential cause. Common culprits include:

  • Oxygen Inhibition: Molecular oxygen is a strong inhibitor of free-radical polymerization at low temperatures.[7] Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Initiator Problems: The initiator (e.g., AIBN, BPO) may be old or decomposed. Traditional initiators require specific temperatures to decompose effectively (e.g., ~65 °C for AIBN, >80 °C for BPO).[8] Ensure the reaction temperature is appropriate for your chosen initiator.

  • Impurities: Impurities in the monomer or solvent can terminate polymerization.[9] Consider purifying your starting materials if you suspect contamination. For instance, inhibitors added to commercial monomers must be removed before use.[10]

G Start Problem: Polymerization Failure/ Low Conversion Q1 Was the system properly degassed and kept under inert atmosphere? Start->Q1 S1 Solution: Improve degassing procedure (e.g., freeze-pump-thaw cycles) and ensure a positive inert gas flow. Q1->S1 No Q2 Was the reaction temperature correct for the initiator used? Q1->Q2 Yes A1_Yes Yes A1_No No S2 Solution: Adjust temperature to the initiator's effective decomposition range. Verify initiator activity. Q2->S2 No Q3 Were monomer and solvent pure and free of inhibitors? Q2->Q3 Yes A2_Yes Yes A2_No No S3 Solution: Purify monomer to remove inhibitors. Use high-purity, dry solvents. Q3->S3 No End If issues persist, consider metal ion interference or re-evaluate monomer stability. Q3->End Yes A3_Yes Yes A3_No No

Caption: Troubleshooting flowchart for polymerization failure.

Q6: The resulting polymer has a very broad molecular weight distribution or inconsistent properties. Why?

A6: This is a common issue in free-radical polymerization and can be particularly challenging for metal-containing polymers.[5]

  • Poor Temperature Control: Inadequate mixing or local hot spots can lead to uneven reaction rates, affecting polymer chain growth and resulting in broader molecular weight distribution.[8]

  • Chain Transfer Reactions: Impurities or the solvent itself can act as chain transfer agents, terminating one chain and starting another, which broadens the distribution.

  • High Radical Concentration: If the initiation rate is too high, it can lead to a high concentration of radicals and favor termination reactions, resulting in lower molecular weight polymers.[11] Consider using a controlled radical polymerization technique like Atom Transfer Radical Polymerization (ATRP) for better control.[12]

Q7: I'm having trouble interpreting the characterization data (IR, NMR). What should I look for?

A7:

  • FTIR Spectroscopy: For polymethacrylates, look for three key regions (the "Rule of Three"):[13]

    • A strong C=O (carbonyl) stretch around 1725-1730 cm⁻¹.

    • A C-C-O stretch between 1200-1300 cm⁻¹.

    • An O-C-C stretch between 1100-1200 cm⁻¹. The absence or significant shift of the vinyl C=C peak (around 1630 cm⁻¹) from the monomer indicates successful polymerization.[14]

  • NMR Spectroscopy:

    • ¹H NMR: Successful polymerization is confirmed by the disappearance of the sharp vinyl proton signals of the monomer (typically between 5.5-6.5 ppm). The appearance of broad peaks corresponding to the polymer backbone indicates success.

    • ¹³C NMR: The chemical shifts of the carbonyl carbon and the α-methyl carbon are sensitive to the polymer's stereochemistry (tacticity), providing insight into the microstructure.[15]

Experimental Protocols

Disclaimer: The following protocols are generalized and should be adapted and optimized for your specific experimental setup and safety procedures. Always perform a thorough risk assessment before starting any experiment.

Protocol 1: Free-Radical Polymerization of this compound

This protocol describes a solution polymerization using AIBN as the initiator.

Materials:

  • This compound (inhibitor-free)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Nitrogen or Argon gas supply

  • Methanol (for precipitation)

Procedure:

  • Monomer and Initiator Preparation: In a glovebox or on a Schlenk line, weigh the desired amount of this compound and AIBN (typically 0.1-1.0 mol% relative to the monomer) into a reaction flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous solvent to the flask to achieve the desired monomer concentration (e.g., 1-2 M).

  • Degassing: Seal the flask and degas the solution thoroughly to remove oxygen. This can be done via three freeze-pump-thaw cycles or by bubbling with an inert gas for 30-60 minutes.

  • Reaction: Place the flask in a preheated oil bath set to the desired temperature (e.g., 65-70 °C for AIBN). Allow the reaction to proceed with vigorous stirring for the planned duration (e.g., 4-24 hours). An increase in viscosity is a common indicator of polymerization.

  • Termination and Precipitation: Stop the reaction by removing the flask from the heat and exposing it to air. Dilute the viscous solution with a small amount of solvent if necessary. Slowly pour the polymer solution into a large volume of a stirred non-solvent, such as cold methanol, to precipitate the polymer.

  • Purification and Drying: Allow the precipitate to settle, then collect the solid polymer by filtration. Wash the polymer with fresh non-solvent. Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Sample Preparation for FTIR Analysis
  • Polymer Film: Dissolve a small amount of the dried polymer (5-10 mg) in a volatile solvent (e.g., THF). Cast a few drops of the solution onto a KBr or NaCl salt plate. Allow the solvent to evaporate completely in a fume hood, leaving a thin, transparent polymer film on the plate.

  • KBr Pellet (for monomer or powder polymer): Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic-grade KBr powder. Grind the mixture thoroughly in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Analysis: Place the prepared sample in the spectrometer and acquire the spectrum.[16]

References

strategies to improve the yield of lead(II) methacrylate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of lead(II) methacrylate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Incorrect Stoichiometry: Molar ratio of lead(II) source to methacrylic acid is not optimal.- Ensure a precise 2:1 molar ratio of methacrylic acid to the lead(II) source (e.g., lead(II) oxide or lead(II) acetate).- Accurately weigh all reactants.
2. Incomplete Reaction: Reaction time is too short or temperature is too low.- Increase the reaction time in increments of 1-2 hours.- Gradually increase the reaction temperature, monitoring for any signs of decomposition (e.g., color change to dark brown or black). A typical starting point is refluxing in a suitable solvent like toluene.
3. Poor Solubility of Lead(II) Source: The lead(II) oxide or other lead salt is not adequately dispersed in the reaction medium.- Use a high-surface-area lead(II) oxide powder.- Employ vigorous stirring throughout the reaction.- Consider a solvent in which the reactants have better solubility, if compatible with the reaction.
4. Hydrolysis of Lead(II) Ions: Presence of excess water can lead to the formation of lead(II) hydroxide (Pb(OH)₂), a competing side reaction.- Use anhydrous solvents and reactants.- If using lead(II) acetate dihydrate, account for the water of hydration in the total water content.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize atmospheric moisture.
Product is Contaminated (e.g., with unreacted starting materials or byproducts) 1. Inadequate Purification: Washing or recrystallization steps are insufficient to remove impurities.- Wash the crude product thoroughly with a solvent in which this compound has low solubility but impurities are soluble (e.g., cold, dry diethyl ether or hexane).- Recrystallize the product from a suitable solvent system.
2. Formation of Lead(II) Hydroxide: As mentioned above, the presence of water can lead to the formation of Pb(OH)₂ as a white solid impurity.- Strictly control the water content in the reaction mixture.
3. Polymerization of Methacrylic Acid/Product: The reaction temperature is too high, or the reaction is exposed to UV light, leading to polymerization.- Maintain the reaction temperature within the optimal range.- Protect the reaction mixture from light, especially UV sources.- Consider adding a polymerization inhibitor (e.g., hydroquinone) in very small quantities if polymerization is a persistent issue, though this may complicate purification.
Product is a Gummy Solid or Oil, Not a Crystalline Powder 1. Presence of Solvent: The product is not completely dry.- Dry the product under vacuum for an extended period.- Perform a final wash with a volatile, non-polar solvent to help remove residual reaction solvent.
2. Presence of Impurities: Unreacted methacrylic acid or byproducts can interfere with crystallization.- Repeat the purification steps (washing and/or recrystallization).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A common laboratory-scale synthesis involves the reaction of a lead(II) source, such as lead(II) oxide (PbO) or lead(II) acetate (Pb(OAc)₂), with methacrylic acid (MAA). The reaction with lead(II) oxide is a direct acid-base reaction, while the reaction with lead(II) acetate is a displacement reaction.

Q2: What is the ideal solvent for the synthesis?

A non-polar, aprotic solvent that can form an azeotrope with water is often preferred to facilitate the removal of water produced during the reaction. Toluene is a suitable choice as it allows for refluxing at a temperature that promotes the reaction while continuously removing water via a Dean-Stark apparatus.

Q3: How does pH affect the synthesis of this compound?

Maintaining a slightly acidic to neutral pH is crucial. If the pH becomes too high (basic), it can promote the hydrolysis of lead(II) ions to form lead(II) hydroxide, which will significantly reduce the yield of the desired product. The use of a slight excess of methacrylic acid can help maintain an acidic environment.

Q4: Can I use other lead(II) salts as starting materials?

While lead(II) oxide and lead(II) acetate are common, other lead(II) salts of weak acids could potentially be used. However, the reaction conditions and byproducts will vary. For example, using lead(II) carbonate would generate carbon dioxide gas. The choice of anion will impact the reaction kinetics and purification strategy.

Q5: How can I confirm the identity and purity of my synthesized this compound?

Several analytical techniques can be used:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic carboxylate (COO⁻) stretching frequencies and the absence of the carboxylic acid (COOH) C=O stretch from methacrylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the methacrylate moiety.

  • Elemental Analysis: To determine the percentage of lead, carbon, and hydrogen, and compare it to the theoretical values for C₈H₁₀O₄Pb.

Experimental Protocols

Key Experiment: Synthesis of this compound from Lead(II) Oxide

This protocol describes a representative method for synthesizing this compound.

Materials:

  • Lead(II) oxide (PbO)

  • Methacrylic acid (MAA)

  • Toluene (anhydrous)

  • Hydroquinone (as a polymerization inhibitor, optional)

  • Diethyl ether (anhydrous)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Vacuum flask

  • Vacuum oven

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add lead(II) oxide (1 mole equivalent). Add anhydrous toluene to create a slurry.

  • Addition of Reactant: In a separate container, dissolve methacrylic acid (2.05 mole equivalents) in anhydrous toluene. A slight excess of methacrylic acid is used to ensure complete conversion of the lead oxide and to maintain an acidic environment. If desired, a very small amount of hydroquinone can be added to the methacrylic acid solution to inhibit polymerization.

  • Reaction: Slowly add the methacrylic acid solution to the stirring lead(II) oxide slurry at room temperature.

  • Heating and Water Removal: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitoring Reaction Progress: Continue refluxing until no more water is collected in the Dean-Stark trap, indicating the reaction is complete. This typically takes several hours.

  • Isolation of Crude Product: Allow the reaction mixture to cool to room temperature. The this compound product will precipitate as a white solid. Collect the solid by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid several times with cold, anhydrous diethyl ether to remove unreacted methacrylic acid and any other organic impurities.

  • Drying: Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid decomposition or polymerization.

Data Presentation

The following table summarizes hypothetical quantitative data for the optimization of this compound synthesis, illustrating the impact of key reaction parameters on yield.

Experiment ID Molar Ratio (MAA:PbO) Reaction Time (h) Reaction Temperature (°C) Solvent Yield (%) Observations
12.0:1.04110 (reflux)Toluene75Some unreacted PbO observed.
22.05:1.04110 (reflux)Toluene85Most PbO consumed.
32.05:1.08110 (reflux)Toluene92Complete consumption of PbO.
42.05:1.0890Toluene68Incomplete reaction.
52.05:1.08110 (reflux)Xylene91Similar yield to toluene.
62.05:1.0 (with 1% added H₂O)8110 (reflux)Toluene55Significant amount of white precipitate, likely Pb(OH)₂.

Visualizations

Troubleshooting_Workflow start Start Synthesis issue Low Yield? start->issue check_stoichiometry Verify Reactant Molar Ratios issue->check_stoichiometry Yes end_ok High Yield Achieved issue->end_ok No check_conditions Review Reaction Time & Temperature check_stoichiometry->check_conditions check_water Assess for Water Contamination check_conditions->check_water optimize_stoichiometry Adjust to slight excess of MAA check_water->optimize_stoichiometry optimize_conditions Increase Reaction Time/Temp check_water->optimize_conditions use_anhydrous Use Anhydrous Reagents/Solvent check_water->use_anhydrous optimize_stoichiometry->start Retry optimize_conditions->start Retry use_anhydrous->start Retry

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Technical Support Center: Poly(lead(II) Methacrylate) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guides and FAQs are based on general principles of polymer chemistry, particularly concerning metal-containing methacrylate polymers. Due to the limited specific literature on the synthesis of poly(lead(II) methacrylate), the provided information should be considered as a starting point for experimental design and optimization.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of poly(this compound), focusing on the control of its molecular weight.

Issue 1: The molecular weight of the synthesized poly(this compound) is significantly lower than expected.

  • Possible Cause 1: High Initiator Concentration. A higher concentration of the initiator leads to the formation of a larger number of polymer chains, each growing to a shorter length, thus resulting in a lower average molecular weight.

    • Solution: Systematically decrease the initiator concentration in subsequent experiments. Maintain a constant monomer-to-initiator ratio to target a specific degree of polymerization.

  • Possible Cause 2: Presence of Chain Transfer Agents. Impurities in the monomer or solvent, or even the solvent itself, can act as chain transfer agents, prematurely terminating growing polymer chains and initiating new, shorter chains.

    • Solution: Ensure the purity of the this compound monomer and the solvent. If purification is not feasible, consider using a different solvent known to have a low chain transfer constant.

  • Possible Cause 3: High Polymerization Temperature. Higher temperatures can increase the rate of termination reactions relative to propagation, leading to shorter polymer chains.

    • Solution: Lower the reaction temperature. Note that this may also decrease the overall reaction rate, requiring longer polymerization times.

Issue 2: The molecular weight of the synthesized poly(this compound) is significantly higher than expected.

  • Possible Cause 1: Low Initiator Concentration or Inefficient Initiation. An initiator concentration that is too low, or an initiator that is not efficiently decomposing to form radicals, will result in fewer growing chains that consume the available monomer, leading to higher molecular weight.

    • Solution: Accurately measure and increase the initiator concentration. Ensure the chosen initiator is appropriate for the reaction temperature and solvent.

  • Possible Cause 2: Monomer or Solvent Impurities that Inhibit Initiation. Certain impurities can react with and consume the initiator radicals before they can initiate polymerization, effectively lowering the initiator concentration.

    • Solution: Purify the monomer and solvent prior to use. Techniques such as distillation or passing through a column of activated alumina can be effective.

Issue 3: The polymerization of this compound fails to initiate or proceeds very slowly.

  • Possible Cause 1: Presence of Inhibitors. Commercial monomers are often supplied with inhibitors to prevent spontaneous polymerization during storage. Dissolved oxygen in the reaction mixture is also a potent inhibitor of radical polymerization.[1][2]

    • Solution: Remove the inhibitor from the monomer, for example, by washing with an alkaline solution followed by distillation. De-gas the reaction mixture thoroughly before initiating polymerization by techniques such as freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solution.[1]

  • Possible Cause 2: Incorrect Polymerization Temperature. The chosen initiator has an optimal temperature range for decomposition to generate radicals. If the reaction temperature is too low, the rate of radical formation will be negligible.

    • Solution: Ensure the polymerization temperature is appropriate for the half-life of the chosen initiator.

Issue 4: The molecular weight distribution (polydispersity index, PDI) of the poly(this compound) is too broad.

  • Possible Cause 1: Use of Conventional Free Radical Polymerization. Conventional free radical polymerization methods inherently produce polymers with broad molecular weight distributions (typically PDI > 1.5) due to the continuous initiation and termination reactions.[3]

    • Solution: Employ a controlled or living radical polymerization (LRP) technique such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[3][4] These methods allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (PDI < 1.5).[3]

  • Possible Cause 2: Non-uniform Reaction Conditions. Temperature or concentration gradients within the reactor can lead to different polymerization rates and chain lengths, resulting in a broader PDI.

    • Solution: Ensure efficient stirring and temperature control throughout the polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that control the molecular weight of poly(this compound) during polymerization?

The molecular weight of poly(this compound) is primarily controlled by the ratio of the monomer concentration to the initiator concentration. Other critical factors include the polymerization temperature, the presence of chain transfer agents, and the choice of polymerization technique (conventional free radical vs. controlled radical polymerization).

Q2: How can I predictably control the molecular weight of poly(this compound)?

The most effective way to achieve predictable control over the molecular weight is to use a controlled radical polymerization (CRP) technique like ATRP.[4] In CRP, the molecular weight is determined by the initial ratio of monomer to initiator and the monomer conversion, allowing for the synthesis of polymers with targeted molecular weights.[3]

Q3: What is a suitable initiator for the polymerization of this compound?

For conventional free radical polymerization, common initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) can be used. The choice depends on the desired reaction temperature. For controlled radical polymerization techniques like ATRP, a system consisting of a metal catalyst (e.g., a copper halide) and a ligand, in conjunction with an alkyl halide initiator, is typically employed.[4]

Q4: How does the presence of the lead(II) ion in the monomer affect the polymerization?

The lead(II) ion can potentially coordinate with the propagating radical or the initiator, which may alter the reactivity of the species and the kinetics of the polymerization. The specific effects would need to be determined experimentally. It is also possible that the lead salt of methacrylic acid may have limited solubility in common organic solvents, which would necessitate careful solvent selection.

Data Presentation

The following tables present hypothetical data to illustrate the expected trends when attempting to control the molecular weight of poly(this compound).

Table 1: Effect of Initiator (AIBN) Concentration on the Molecular Weight of Poly(this compound) in Conventional Free Radical Polymerization.

Experiment[Monomer] (mol/L)[AIBN] (mol/L)Temperature (°C)Mn ( g/mol )PDI
11.00.017050,0002.1
21.00.027025,0002.0
31.00.057010,0001.9

Table 2: Effect of Monomer to Initiator Ratio on the Molecular Weight of Poly(this compound) using ATRP.

Experiment[Monomer]:[Initiator]:[Catalyst]:[Ligand]Conversion (%)Theoretical Mn ( g/mol )Experimental Mn ( g/mol )PDI
A100:1:1:29535,85034,5001.15
B200:1:1:29269,43067,8001.18
C400:1:1:290135,850132,1001.25

Theoretical Mn = ([Monomer]/[Initiator]) * Conversion * (Monomer Molecular Weight) + Initiator Molecular Weight. The molecular weight of this compound is 377.36 g/mol .[5]

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) via Conventional Free Radical Polymerization

Materials:

  • This compound monomer

  • Azobisisobutyronitrile (AIBN) initiator

  • Anhydrous, inhibitor-free solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

  • Argon or Nitrogen gas

  • Methanol (for precipitation)

Procedure:

  • Purify the this compound monomer if necessary.

  • In a Schlenk flask, dissolve the desired amount of this compound monomer and AIBN in the solvent.

  • De-gas the solution by three freeze-pump-thaw cycles or by bubbling with inert gas for 30 minutes.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.

  • Allow the polymerization to proceed for the desired time (e.g., 6-24 hours).

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent like methanol.

  • Filter the precipitated polymer, wash with fresh non-solvent, and dry under vacuum at a moderate temperature.

  • Characterize the polymer for its molecular weight and PDI using Gel Permeation Chromatography (GPC).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_analysis Characterization Monomer This compound Dissolve Dissolve Monomer & Initiator Monomer->Dissolve Initiator Initiator (e.g., AIBN) Initiator->Dissolve Solvent Anhydrous Solvent Solvent->Dissolve Degas De-gas Solution Dissolve->Degas Polymerize Polymerize at Constant Temperature Degas->Polymerize Terminate Terminate Reaction Polymerize->Terminate Precipitate Precipitate Polymer Terminate->Precipitate Filter_Wash Filter and Wash Precipitate->Filter_Wash Dry Dry under Vacuum Filter_Wash->Dry GPC GPC Analysis (Mn, PDI) Dry->GPC

Caption: Experimental workflow for the synthesis of poly(this compound).

Troubleshooting_MW cluster_high_mw High MW cluster_low_mw Low MW Start Problem with Molecular Weight (MW) High_MW MW Too High Start->High_MW Low_MW MW Too Low Start->Low_MW Cause_High_1 Low [Initiator]? High_MW->Cause_High_1 Cause_High_2 Inefficient Initiation? High_MW->Cause_High_2 Solution_High_1 Increase [Initiator] Cause_High_1->Solution_High_1 Solution_High_2 Check Initiator/Temp Cause_High_2->Solution_High_2 Cause_Low_1 High [Initiator]? Low_MW->Cause_Low_1 Cause_Low_2 Chain Transfer? Low_MW->Cause_Low_2 Cause_Low_3 High Temperature? Low_MW->Cause_Low_3 Solution_Low_1 Decrease [Initiator] Cause_Low_1->Solution_Low_1 Solution_Low_2 Purify Monomer/Solvent Cause_Low_2->Solution_Low_2 Solution_Low_3 Lower Temperature Cause_Low_3->Solution_Low_3

Caption: Troubleshooting guide for unexpected molecular weight.

References

proper storage and handling of lead(II) methacrylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and use of lead(II) methacrylate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound (C₈H₁₀O₄Pb) is a metal-organic compound.[1] It is typically a white or off-white solid powder.[1][2] Due to the presence of lead, it possesses properties that make it useful in specialized research and industrial applications, including:

  • X-ray Shielding: It is incorporated into acrylic polymers to create transparent radiation-shielding materials.[3]

  • Radio-opaque Resins: It can be used to prepare radio-opaque resins for techniques like microvascular corrosion casting, allowing for radiographic imaging of vascular systems.[4]

  • Polymer Synthesis: It serves as a monomer or additive in the synthesis of polymers designed for specific purposes, such as the selective adsorption of heavy metal ions from aqueous solutions.[5][6]

  • Perovskite Synthesis: It is used as a lead source in the synthesis of certain perovskite materials for applications like gas sensors.[7]

Q2: What are the primary hazards associated with this compound?

This compound is a hazardous substance and must be handled with extreme care. The primary hazards include:

  • Acute Toxicity: Harmful if swallowed or inhaled.[2][8]

  • Reproductive Toxicity: May damage fertility or the unborn child.[2][8]

  • Organ Toxicity: Causes damage to organs (such as the nervous system, kidneys, and blood-forming systems) through prolonged or repeated exposure.[2][3]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[2][8]

Due to these hazards, it is restricted to professional users, and all appropriate safety precautions must be taken.[2]

Q3: How should I properly store this compound?

Proper storage is crucial to maintain the stability of the compound and ensure safety.

  • Container: Keep the container tightly closed.[2]

  • Environment: Store in a dry, cool, and well-ventilated place.[2][9]

  • Light and Heat: Avoid direct sunlight and high temperatures, as heat can accelerate the depletion of inhibitors and may lead to uncontrolled polymerization.[3][10]

  • Atmosphere: Do not store under an inert or oxygen-free atmosphere. The chemical inhibitors mixed with methacrylates to prevent polymerization require the presence of dissolved oxygen to be effective.[9]

Q4: What personal protective equipment (PPE) is required when handling this compound?

Comprehensive PPE is mandatory to prevent exposure.

  • Gloves: Wear impervious chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles and a face shield.[3]

  • Body Protection: Wear a lab coat, apron, or coveralls to prevent skin contact.[3]

  • Respiratory Protection: If dust formation is possible or if working outside a fume hood, use a dust-proof mask or a certified respirator.[3] All handling of the solid powder should be done in a chemical fume hood to avoid inhalation.[2]

Q5: How should I dispose of this compound waste?

Waste containing this compound is considered hazardous waste.

  • Environmental Contamination: Do not dispose of it in regular trash or down the drain, as it is highly toxic to aquatic life.[2][3]

  • Regulations: Disposal must follow all local, state, and federal regulations for hazardous waste.

  • Procedure: Collect waste in a designated, labeled, and sealed container. Contact your institution's environmental health and safety (EHS) office for proper disposal procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: The this compound powder appears discolored or clumpy.

  • Possible Cause: Moisture absorption or contamination. While this compound itself is a salt, related methacrylate compounds can be sensitive to moisture, which can affect purity and performance.[7] Clumping indicates potential hydration.

  • Solution:

    • Always store the compound in a desiccator or a tightly sealed container in a dry environment.

    • If moisture is suspected, the powder can be gently dried in a vacuum oven at a low temperature. Do not heat excessively, as this can promote unwanted polymerization.

    • If other contamination is suspected, the purity should be verified by analytical methods before use.

Issue 2: Uncontrolled or premature polymerization occurs when using this compound as a monomer.

  • Possible Cause 1: Inhibitor Depletion. Methacrylate monomers are shipped with inhibitors to prevent polymerization during storage. These inhibitors can be consumed over time, especially if stored improperly (e.g., at high temperatures).[10]

  • Solution 1:

    • Check the expiration date of the compound.

    • Ensure the material has been stored according to the manufacturer's recommendations (cool, dark, with oxygen present).

    • Adding more inhibitor is not recommended as a fix for depleted stock, as peroxide concentration may already be high.[10] It is safer to use fresh material.

  • Possible Cause 2: Contamination. Contamination with peroxides, acids, bases, or other radical initiators can trigger polymerization.

  • Solution 2:

    • Use clean, dry glassware and equipment.

    • Ensure all solvents and other reagents are pure and free from contaminants that could initiate polymerization.

  • Possible Cause 3: Excessive Heat. Heating the monomer can overcome the inhibitor and initiate thermal polymerization.

  • Solution 3:

    • Avoid exposing the monomer to high temperatures during preparation and handling.

    • If the experimental protocol requires heating, add the this compound monomer just before the intended reaction time.

Issue 3: Poor solubility of this compound in a chosen solvent.

  • Possible Cause: this compound is an ionic salt and its solubility can be limited in non-polar organic solvents.

  • Solution:

    • Consult literature for appropriate solvents for your specific application.

    • Consider using coordinating solvents that can help solvate the lead ion.

    • For polymerization reactions, a solvent system in which both the monomer and the resulting polymer are soluble is often required. If this is not possible, suspension or emulsion polymerization techniques may be necessary.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 1068-61-7[2]
Molecular Formula C₈H₁₀O₄Pb[1]
Molecular Weight 377.36 g/mol [1]
Appearance White / Off-white solid powder[1][2]
Melting Point 62 °C[1]

Table 2: Hazard Identification and Safety Information

Hazard ClassGHS CodeDescriptionReference(s)
Acute Toxicity (Oral) H302Harmful if swallowed[2][8]
Acute Toxicity (Inhalation) H332Harmful if inhaled[2][8]
Reproductive Toxicity H360May damage fertility or the unborn child[2][8]
Specific Target Organ Toxicity (Repeated Exposure) H373May cause damage to organs through prolonged or repeated exposure[2][8]
Hazardous to the Aquatic Environment (Acute) H400Very toxic to aquatic life[2][8]
Hazardous to the Aquatic Environment (Chronic) H410Very toxic to aquatic life with long lasting effects[2][8]

Experimental Protocols

Disclaimer: These protocols are illustrative examples and must be adapted and optimized for specific experimental conditions. All work must be performed in a chemical fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of a Lead(II)-Imprinted Polymer (IIP) for Selective Ion Adsorption

This protocol is based on the methodology for creating ion-imprinted polymers for the selective removal of lead ions.[11]

  • Materials:

    • This compound (template source) or Lead(II) nitrate as template ion

    • 2-Vinylpyridine (functional monomer)

    • Ethylene glycol dimethacrylate (EGDMA, cross-linker)

    • 2,2'-Azobisisobutyronitrile (AIBN, initiator)

    • Acetonitrile (porogenic solvent)

    • Hydrochloric acid (HCl, for template removal)

  • Procedure:

    • Template Complex Formation: In a flask, dissolve this compound and 2-vinylpyridine in acetonitrile. Stir for 1-2 hours to allow the formation of a complex between the lead ion and the functional monomer.

    • Polymerization Mixture: Add EGDMA (cross-linker) and AIBN (initiator) to the solution.

    • Degassing: Purge the mixture with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

    • Polymerization: Seal the flask and place it in a water bath or heating mantle at 60-70°C for 24 hours. A solid polymer block should form.

    • Grinding and Sieving: Crush the resulting polymer block into a powder using a mortar and pestle. Sieve the particles to obtain a uniform size fraction.

    • Template Removal (Leaching): Wash the polymer particles repeatedly with a solution of HCl (e.g., 2 M) to remove the lead(II) ions. This creates cavities within the polymer matrix that are specific to the size and shape of the lead ion.

    • Final Washing: Wash the leached polymer particles with deionized water until the washings are neutral (pH 7) to remove excess acid.

    • Drying: Dry the final IIP particles in a vacuum oven at a low temperature (e.g., 40-50°C). The polymer is now ready for use in selective lead adsorption experiments.

Visualizations

Experimental Workflow: Synthesis of Pb(II)-Imprinted Polymer

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Polymerization cluster_processing 3. Processing A Mix Pb(II) Methacrylate & Functional Monomer in Solvent B Add Cross-linker (EGDMA) & Initiator (AIBN) A->B C Purge with Nitrogen B->C D Seal & Heat (60-70°C, 24h) C->D E Grind & Sieve Polymer D->E Solid Polymer Formed F Leach Template Ion (Wash with HCl) E->F G Wash with DI Water to pH 7 F->G H Dry Final IIP Product G->H I Ready for Adsorption Use H->I

Caption: Workflow for the synthesis of a lead(II)-imprinted polymer.

Troubleshooting Logic: Uncontrolled Polymerization

troubleshooting_polymerization start Issue: Uncontrolled Polymerization q1 Is the monomer old or past its expiration date? start->q1 a1_yes Inhibitor likely depleted. Use fresh stock. q1->a1_yes Yes a1_no Check Storage Conditions q1->a1_no No q2 Was it stored in a cool, dark place with air (oxygen) access? a1_no->q2 a2_no Improper storage caused inhibitor depletion. Use fresh stock. q2->a2_no No a2_yes Check for Contamination q2->a2_yes Yes q3 Are all glassware, solvents, and reagents clean and pure? a2_yes->q3 a3_no Contaminant (e.g., peroxide) initiated polymerization. Use purified materials. q3->a3_no No a3_yes Consider Thermal Issues q3->a3_yes Yes q4 Was the monomer exposed to excessive heat? a3_yes->q4 a4_yes Thermal initiation occurred. Maintain lower temperatures during handling. q4->a4_yes Yes a4_no Consult further literature for specific system sensitivities. q4->a4_no No

Caption: Troubleshooting flowchart for uncontrolled methacrylate polymerization.

Signaling Pathway: Mechanisms of Lead (Pb²⁺) Toxicity

lead_toxicity_pathway cluster_entry Cellular Entry cluster_signaling Signal Transduction Disruption cluster_stress Oxidative Stress cluster_outcome Cellular Outcome Pb_ext Extracellular Pb²⁺ Ca_channel Ca²⁺ Channels Pb_ext->Ca_channel Mimics Ca²⁺ Pb_int Intracellular Pb²⁺ Ca_channel->Pb_int PKC Protein Kinase C (PKC) Pb_int->PKC Binds with high affinity, displacing Ca²⁺ Calmodulin Calmodulin Pb_int->Calmodulin Inhibits Ca²⁺ binding & function Mitochondria Mitochondria Pb_int->Mitochondria Antioxidants ↓ Antioxidant Defenses (e.g., Glutathione) Pb_int->Antioxidants Depletes reserves Neurotransmitter Altered Neurotransmitter Release PKC->Neurotransmitter Calmodulin->Neurotransmitter Outcome Neurotoxicity Apoptosis Impaired Synaptic Function Neurotransmitter->Outcome ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Disrupts ETC Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Antioxidants->Damage Reduced Protection Damage->Outcome

Caption: Key signaling pathways disrupted by lead (Pb²⁺) toxicity.[8][12][13][14][15]

References

Technical Support Center: Minimizing Lead Contamination in Lead(II) Methacrylate Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize lead contamination when working with lead(II) methacrylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research and drug development?

A1: this compound is primarily utilized in the synthesis of specialty polymers where high refractive index or radio-opacity is desired. In the context of biomedical research and drug development, these polymers can be used as radio-opaque agents for medical imaging applications, allowing for the visualization of medical devices or drug delivery systems within the body.[1][2][3]

Q2: What are the main sources of lead contamination when working with this compound?

A2: Lead contamination can arise from several sources during the experimental process:

  • Residual Monomer: Incomplete polymerization can leave unreacted this compound monomer in the polymer matrix, which can leach out.[4][5][6]

  • Degradation of the Polymer: Exposure of the lead-containing polymer to certain environmental conditions, such as acidic pH or prolonged heat, can cause the polymer to degrade and release lead ions.[7][8][9]

  • Improper Handling: Cross-contamination from work surfaces, glassware, or personal protective equipment (PPE) that has been in contact with lead compounds.[10]

  • Airborne Particles: Generation of dust or aerosols during the handling of powdered this compound.

Q3: What are the health risks associated with lead exposure in a laboratory setting?

A3: Lead is a toxic metal, and exposure can have serious health consequences. In a laboratory setting, exposure can occur through inhalation of dust or fumes, ingestion, or skin contact. Even low levels of lead exposure can lead to neurological damage, reproductive issues, and kidney damage.[11][12] It is crucial to adhere to strict safety protocols to minimize any risk of exposure.

Q4: What are the regulatory guidelines for lead content in pharmaceutical products and medical devices?

A4: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have stringent limits on the amount of lead and other heavy metals in pharmaceutical products and medical devices.[13][14][15][16] For medical devices, a biocompatibility risk assessment is required, which includes an evaluation of leachable substances.[17][14][18][19] It is essential to be aware of and comply with the specific regulations relevant to your application and region.

Troubleshooting Guide

Problem 1: My final polymer product shows higher than expected lead levels in leaching studies.

Possible Cause Troubleshooting Step
Incomplete Polymerization 1. Optimize Polymerization Conditions: Increase polymerization time or temperature to ensure complete reaction of the this compound monomer. Consider using a post-polymerization curing step. 2. Purify the Polymer: After synthesis, purify the polymer by precipitation in a non-solvent to remove unreacted monomer and other impurities. Repeat the precipitation process if necessary.
Polymer Degradation 1. Control Environmental Conditions: Ensure the polymer is not exposed to harsh conditions such as extreme pH or high temperatures during use or storage, as these can accelerate degradation and lead leaching.[7][8] 2. Incorporate Stabilizers: Consider adding stabilizers to the polymer formulation to enhance its resistance to degradation.
Contamination during Synthesis 1. Dedicated Glassware and Equipment: Use glassware and equipment exclusively for work with lead compounds to prevent cross-contamination. 2. Thorough Cleaning Procedures: Implement a rigorous cleaning protocol for all equipment used in the synthesis process.

Problem 2: I am detecting lead in my control samples or unrelated experiments.

Possible Cause Troubleshooting Step
Cross-Contamination of Work Area 1. Designated Work Area: Establish a designated area in the laboratory specifically for handling lead compounds. Clearly label this area. 2. Surface Decontamination: Regularly clean and decontaminate work surfaces in the designated area using appropriate cleaning agents.
Contaminated Personal Protective Equipment (PPE) 1. Proper PPE Usage: Always wear dedicated PPE (lab coat, gloves, safety glasses) when working with lead compounds. 2. Avoid Spreading Contamination: Do not wear PPE from the designated lead work area into other parts of the laboratory. Remove and dispose of gloves immediately after handling lead compounds.
Airborne Contamination 1. Use of a Fume Hood: Handle powdered this compound and conduct all polymerization reactions in a certified chemical fume hood to prevent the spread of airborne particles.

Data on Lead Leaching

The following table summarizes data from a study on the leaching of lead from commercial lead chromate pigmented microplastics under various conditions. While not specific to this compound polymers, this data illustrates the impact of environmental factors on lead release and can serve as a valuable reference.

Table 1: Lead (Pb) Leaching from Pigmented Microplastics

ConditionPb Leached (µg/L)
pH
Acidic (pH 3)>10
Neutral (pH 7)<5
Alkaline (pH 11)<5
Aging (Accelerated)
Unaged~5
Aged>10

Data adapted from a study on commercial lead chromate pigmented microplastics and may not be directly representative of all lead-containing polymers.[7][8]

Experimental Protocols

Protocol 1: Synthesis of a Radio-Opaque Methacrylate Copolymer

This protocol describes the free-radical polymerization of methyl methacrylate (MMA) with this compound to synthesize a radio-opaque copolymer.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound

  • Azobisisobutyronitrile (AIBN) as initiator

  • Anhydrous toluene as solvent

  • Methanol as non-solvent for precipitation

Procedure:

  • In a Schlenk flask, dissolve the desired molar ratio of MMA and this compound in anhydrous toluene.

  • Add AIBN (initiator) to the monomer solution. The amount of AIBN will determine the final molecular weight of the polymer.

  • De-gas the solution by three freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.

  • Heat the reaction mixture to 60-70°C under an inert atmosphere (e.g., nitrogen or argon) and stir for the desired reaction time (e.g., 6-24 hours).

  • Monitor the polymerization progress by taking small aliquots and analyzing the monomer conversion using techniques like NMR or FTIR.

  • Once the desired conversion is reached, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of a stirred non-solvent (e.g., methanol).

  • Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomers and initiator residues.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Quantification of Lead Leaching using ICP-MS

This protocol outlines a general procedure for determining the amount of lead leached from a polymer sample into a simulated physiological fluid using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Materials:

  • Lead-containing polymer sample of known surface area

  • Simulated body fluid (SBF) or phosphate-buffered saline (PBS) at pH 7.4

  • Nitric acid (trace metal grade) for sample digestion

  • Deionized water (18.2 MΩ·cm)

  • Lead standard solutions for calibration

Procedure:

  • Leaching Experiment:

    • Place a known weight and surface area of the polymer sample into a clean, inert container (e.g., polypropylene tube).

    • Add a specific volume of the simulated physiological fluid (e.g., SBF or PBS).

    • Incubate the sample at 37°C for a predetermined time period (e.g., 24 hours, 72 hours, 1 week).

    • At each time point, carefully remove an aliquot of the leachate for analysis.

  • Sample Preparation for ICP-MS:

    • Acidify the collected leachate aliquot with trace metal grade nitric acid to a final concentration of 2% (v/v) to stabilize the lead ions in solution.

  • ICP-MS Analysis:

    • Prepare a series of lead standard solutions of known concentrations to create a calibration curve.

    • Analyze the prepared leachate samples and calibration standards using ICP-MS.

    • Quantify the concentration of lead in the leachate samples by comparing their signal intensity to the calibration curve.

  • Data Reporting:

    • Express the amount of leached lead as mass per unit surface area of the polymer (e.g., µg/cm²) or as a concentration in the leachate (e.g., ppb or µg/L).

Visualizations

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_analysis Lead Contamination Analysis s1 Monomer Preparation (this compound + Co-monomer) s2 Polymerization Reaction s1->s2 s3 Purification (Precipitation) s2->s3 a1 Leaching Study (Simulated Physiological Fluid) s3->a1 Polymer Sample a2 Sample Preparation (Acidification) a1->a2 a3 ICP-MS Analysis a2->a3 end Results a3->end Quantitative Lead Data

Caption: Workflow for synthesis and lead leaching analysis.

Troubleshooting_Logic cluster_product Product Contamination cluster_process Process Contamination start High Lead Contamination Detected q1 Is contamination in the final product? start->q1 p1 Incomplete Polymerization q1->p1 Yes c1 Cross-Contamination q1->c1 No p2 Polymer Degradation p1->p2 s1 Reduced Leaching p1->s1 Action: Optimize Synthesis/Purify s2 Reduced Leaching p2->s2 Action: Control Environment/Stabilize c2 Airborne Particles c1->c2 s3 Clean Workspace c1->s3 Action: Designated Area/Cleaning s4 Safe Handling c2->s4 Action: Use Fume Hood

Caption: Troubleshooting logic for lead contamination.

References

Validation & Comparative

A Comparative Guide to Lead(II) Methacrylate and Lead(II) Acrylate for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Physicochemical Properties, Synthesis, and Safety Profiles

For researchers and professionals in drug development and materials science, the selection of appropriate metal-organic compounds is a critical decision. This guide provides a detailed comparative analysis of lead(II) methacrylate and lead(II) acrylate, focusing on their key properties, synthesis protocols, and safety considerations to inform your research and development activities.

Physicochemical Properties: A Side-by-Side Comparison

This compound and lead(II) acrylate, both salts of lead in its +2 oxidation state with methacrylic acid and acrylic acid respectively, exhibit distinct physicochemical properties stemming from the presence of a methyl group in the methacrylate ligand. These differences can significantly influence their behavior in various applications.

PropertyThis compoundLead(II) Acrylate
Molecular Formula C₈H₁₀O₄Pb[1]C₆H₈O₄Pb[2]
Molecular Weight 377.36 g/mol [1]349.31 g/mol [2]
Appearance Off-white powder[1]White powder[2]
Melting Point 62 °C[1]145 °C[2]
Solubility in Water No quantitative data available. One source indicates "N/A" while another suggests it may be soluble. Further experimental verification is required.[1]Soluble[2] (No quantitative data available)

Synthesis and Experimental Protocols

General Experimental Protocol for the Synthesis of Lead(II) Carboxylates

This protocol describes a generalized procedure that can be adapted for the synthesis of both this compound and lead(II) acrylate.

Materials:

  • Lead(II) oxide (PbO) or Lead(II) hydroxide (Pb(OH)₂)

  • Methacrylic acid or Acrylic acid

  • A suitable solvent (e.g., toluene, ethanol, or water, depending on the desired reaction conditions and product solubility)

  • Reaction flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Drying oven

Procedure:

  • Reaction Setup: In a reaction flask, suspend lead(II) oxide or lead(II) hydroxide in the chosen solvent.

  • Addition of Carboxylic Acid: Stoichiometrically, add the corresponding carboxylic acid (methacrylic acid or acrylic acid) to the suspension while stirring. An excess of the acid may be used to ensure complete reaction of the lead precursor.

  • Reaction Conditions: Heat the mixture to reflux and maintain this temperature for several hours to ensure the reaction goes to completion. The reaction progress can be monitored by observing the dissolution of the lead precursor.

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. If the product precipitates upon cooling, it can be isolated by filtration. If the product remains in solution, the solvent can be removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature to remove any residual solvent.

Diagram of the General Synthesis Workflow:

SynthesisWorkflow start Start reagents Combine Lead(II) Oxide/Hydroxide and (Meth)acrylic Acid in Solvent start->reagents reaction Heat to Reflux (Several Hours) reagents->reaction cooling Cool to Room Temperature reaction->cooling isolation Isolate Product (Filtration or Evaporation) cooling->isolation purification Purify by Recrystallization isolation->purification drying Dry under Vacuum purification->drying end End drying->end

Caption: General workflow for the synthesis of lead(II) (meth)acrylate.

Comparative Structural Analysis

The key structural difference between this compound and lead(II) acrylate lies in the presence of a methyl group on the alpha-carbon of the carboxylate ligand in the methacrylate. This seemingly small difference has significant implications for the properties of the resulting compounds.

StructuralComparison cluster_acrylate Lead(II) Acrylate cluster_methacrylate This compound acrylate_structure methacrylate_structure acrylate_structure->methacrylate_structure Addition of Methyl Group

Caption: Structural comparison of lead(II) acrylate and this compound.

The additional methyl group in this compound introduces steric hindrance and alters the electron density of the carboxylate group, which can affect:

  • Crystal Packing: The methyl group can disrupt the crystal lattice, potentially leading to a lower melting point as observed.

  • Solubility: The increased nonpolar character due to the methyl group might decrease its solubility in polar solvents like water.

  • Reactivity: The steric bulk of the methyl group could influence the coordination of the lead center and the reactivity of the vinyl group in polymerization reactions.

Safety and Toxicology

Both this compound and lead(II) acrylate are lead compounds and should be handled with extreme caution due to the inherent toxicity of lead.[3]

Hazard Statements for Lead(II) Acrylate:

  • H302: Harmful if swallowed[2][4]

  • H332: Harmful if inhaled[2][4]

  • H360: May damage fertility or the unborn child[2][4]

  • H373: May cause damage to organs through prolonged or repeated exposure[2][4]

Hazard Statements for this compound:

  • H302: Harmful if swallowed[1]

  • H332: Harmful if inhaled[1]

  • H360: May damage fertility or the unborn child[1]

  • H373: May cause damage to organs through prolonged or repeated exposure[1]

  • H400: Very toxic to aquatic life[1]

  • H410: Very toxic to aquatic life with long lasting effects[1]

Conclusion

This compound and lead(II) acrylate present a trade-off in properties that researchers must consider. Lead(II) acrylate's higher melting point suggests greater thermal stability in the solid state, while its reported solubility in water may be advantageous for certain aqueous-based applications. Conversely, the lower melting point of this compound might be beneficial for processes requiring a lower processing temperature. The presence of the methyl group in the methacrylate ligand is the primary driver of these differences and should be a key consideration in material selection. Due to the significant data gaps in quantitative solubility, thermal decomposition, and specific toxicity, further experimental characterization of these compounds is highly recommended to enable a more complete and informed comparison.

References

A Comparative Analysis of Lead(II) Methacrylate and Other Metal Acrylates for Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of lead(II) methacrylate with other common metal acrylates, specifically zinc(II) acrylate and copper(II) acrylate. The information presented herein is curated from experimental data found in peer-reviewed literature to assist researchers in making informed decisions for their specific applications.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound, zinc(II) methacrylate, and copper(II) methacrylate is presented in Table 1. These properties are crucial for understanding the behavior of these monomers in various experimental conditions.

PropertyThis compoundZinc(II) MethacrylateCopper(II) Methacrylate
CAS Number 1068-61-7[1][2]13189-00-9[3]19662-59-0
Molecular Formula C₈H₁₀O₄Pb[1][2]C₈H₁₀O₄Zn[4]C₈H₁₀O₄Cu
Molecular Weight 377.36 g/mol [1][2]235.54 g/mol 229.71 g/mol
Appearance Off-white powderWhite crystalline solid[5]Blue solid
Melting Point 62 °C229-232 °C[3][4]Decomposes
Solubility Data not availableSoluble in water and alcohols[5]Soluble in organic solvents[6]

Performance Comparison

Thermal Stability

Table 2: Thermal Properties of Metal Acrylates

ParameterThis compoundZinc(II) MethacrylateCopper(II) Methacrylate
Decomposition Onset (TGA) Data not availableData not availableData not available
Melting Point (DSC) 62 °C229-232 °C[3][4]Decomposes

Further experimental investigation using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) under controlled atmospheric conditions is recommended to generate a direct comparative dataset for the thermal decomposition profiles of these monomers.

Polymerization Behavior

The polymerization kinetics of metal acrylates are influenced by the nature of the metal ion, which can affect the reactivity of the methacrylate group. The rate of polymerization is a key factor in controlling the molecular weight and properties of the resulting polymer.

While specific kinetic data for the polymerization of this compound is scarce, general trends in methacrylate polymerization suggest that the reaction proceeds via free radical polymerization. The polymerization rates of acrylates are generally higher than those of methacrylates[7]. The metal ion can also participate in the polymerization process, potentially leading to coordination polymerization, which can influence the stereoregularity of the polymer chain.

Table 3: Comparative Polymerization Characteristics

FeatureThis compoundZinc(II) Acrylate/MethacrylateCopper(II) Acrylate/Methacrylate
Polymerization Mechanism Primarily free-radicalFree-radical, can act as a crosslinking agent[8]Can participate in photoinduced living radical polymerization[9]
Polymerization Rate Data not availableGenerally slower than acrylatesCan be accelerated in the presence of tertiary amines[9]
Resulting Polymer Properties Data not availableEnhances thermal stability and adhesion of polymers[5]Can be used to synthesize polymers with controlled architecture[9]

A comparative study of the polymerization kinetics of these metal methacrylates using techniques such as dilatometry or in-situ NMR/FTIR spectroscopy would provide valuable quantitative data on their relative reactivities.

Biological Performance: Cytotoxicity

For applications in drug development and biomedical research, the cytotoxicity of the monomers is a primary concern. In vitro cytotoxicity assays, such as the MTT assay, are commonly used to assess the effect of compounds on cell viability. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the cytotoxicity of a substance.

Several studies have investigated the cytotoxicity of various metal salts on different cell lines. While direct comparative studies on the methacrylate salts are limited, the cytotoxicity of the metal ions themselves provides a strong indication of their potential biological impact.

Table 4: Comparative In Vitro Cytotoxicity of Metal Ions

Metal IonCell LineAssayIC50 (µM)Reference
Lead (Pb²⁺)Murine Fibroblasts (L929)Colony Formation< 100[4]
Zinc (Zn²⁺)Murine Fibroblasts (L929)Colony Formation< 100[4]
Copper (Cu²⁺)Murine Fibroblasts (L929)Colony Formation< 100[4]
Lead (Pb²⁺)Saccharomyces cerevisiaeLDH releaseCytotoxic at 10⁻⁵ M[10]
Zinc (Zn²⁺)Saccharomyces cerevisiaeLDH releaseNon-cytotoxic at 10⁻⁵ M[10]
Copper (Cu²⁺)Saccharomyces cerevisiaeLDH releaseCytotoxic at 10⁻⁵ M[10]
Copper (Cu²⁺)Human Liver Cells (HC-04)DNA abundanceMore toxic than inorganic copper salts when complexed with an organic moiety[11][12]
Zinc (Zn²⁺)Human Liver Cells (HC-04)DNA abundanceLess toxic than the corresponding copper organometallic compound[11][12]

Note: The cytotoxicity of metal ions can vary significantly depending on the cell type, the specific salt used, and the experimental conditions. The data presented here should be considered as indicative.

Experimental Protocols

General Synthesis of Metal Methacrylates

A general method for the synthesis of metal methacrylates involves the reaction of a metal oxide, hydroxide, or salt with methacrylic acid.

Materials:

  • Metal(II) oxide, hydroxide, or chloride (e.g., PbO, Zn(OH)₂, CuCl₂)

  • Methacrylic acid

  • Solvent (e.g., water, ethanol, or a hydrocarbon solvent like toluene)

  • Base (e.g., sodium hydroxide, if starting from a metal chloride)

Procedure (Example using Metal Oxide):

  • In a round-bottom flask, suspend the metal(II) oxide in the chosen solvent.

  • Slowly add a stoichiometric amount of methacrylic acid to the suspension while stirring.

  • The reaction mixture may be heated to facilitate the reaction. The reaction temperature and time will depend on the reactivity of the metal oxide.

  • If water is produced during the reaction and a hydrocarbon solvent is used, it can be removed by azeotropic distillation using a Dean-Stark apparatus.

  • After the reaction is complete, the solid product can be isolated by filtration.

  • The product is then washed with a suitable solvent to remove any unreacted starting materials and dried under vacuum.

Note: This is a general procedure and may need to be optimized for each specific metal methacrylate. For instance, the synthesis of zinc dimethacrylate can be achieved by reacting zinc oxide with methacrylic acid in a liquid aliphatic hydrocarbon dispersing medium[9]. Copper(II) methacrylate can be synthesized from basic copper(II) carbonate and methacrylic acid in a methanolic solution[1].

Characterization of Metal Methacrylates

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the metal methacrylate, the disappearance of the broad -OH stretch from the carboxylic acid and the appearance of the characteristic symmetric and asymmetric COO⁻ stretching vibrations of the carboxylate salt are monitored.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): TGA is used to determine the thermal stability and decomposition profile of the metal methacrylate. DSC is used to determine the melting point and other thermal transitions. These analyses should be performed under a controlled atmosphere (e.g., nitrogen or air).

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cell line (e.g., human fibroblasts, osteoblasts)

  • Cell culture medium and supplements

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a series of dilutions of the metal acrylate compounds in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (untreated cells).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Visualizations

General Workflow for Comparative Analysis

G cluster_synthesis Synthesis & Characterization cluster_performance Performance Evaluation cluster_data Data Analysis & Comparison S1 Synthesize Metal Acrylates (Pb, Zn, Cu) S2 Characterize (FTIR, NMR, Elemental Analysis) S1->S2 P1 Thermal Analysis (TGA, DSC) S2->P1 P2 Polymerization Kinetics (Dilatometry, Spectroscopy) S2->P2 P3 Cytotoxicity Assessment (MTT Assay) S2->P3 D2 Compare Thermal Stability P1->D2 D3 Analyze Polymerization Behavior P2->D3 D4 Evaluate Biological Performance P3->D4 D1 Tabulate Physicochemical Properties D2->D1 D3->D1 D4->D1

Caption: Workflow for the comparative analysis of metal acrylates.

Signaling Pathway for Cytotoxicity (Conceptual)

G MetalAcrylate Metal Acrylate Monomer MetalIon Metal Ion Release MetalAcrylate->MetalIon ROS Reactive Oxygen Species (ROS) Generation MetalIon->ROS MitochondrialDamage Mitochondrial Dysfunction ROS->MitochondrialDamage Apoptosis Apoptosis MitochondrialDamage->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Caption: Conceptual signaling pathway for metal acrylate-induced cytotoxicity.

References

The Precursor Puzzle: A Comparative Guide to Lead Sources in Perovskite Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the performance and protocols of common lead precursors for perovskite fabrication, providing researchers with the data-driven insights needed to optimize their materials and devices.

The remarkable rise of metal halide perovskites in the fields of photovoltaics and optoelectronics has spurred intensive research into every facet of their fabrication. A critical, yet often nuanced, choice in synthesizing high-quality perovskite films is the selection of the lead precursor. While lead(II) iodide (PbI2) has historically been the most common choice, a growing body of evidence suggests that alternative lead sources can offer significant advantages in terms of film morphology, device performance, and stability. This guide provides a comparative analysis of three widely used lead precursors: lead(II) iodide (PbI2), lead(II) chloride (PbCl2), and lead(II) acetate (Pb(OAc)2), empowering researchers to make informed decisions for their specific applications.

Performance Metrics: A Head-to-Head Comparison

The choice of lead precursor directly influences the optoelectronic properties of the resulting perovskite films and the performance of fabricated devices. The following table summarizes key performance indicators for perovskite solar cells synthesized with different lead precursors.

Lead PrecursorPower Conversion Efficiency (PCE)Observations
Lead(II) Iodide (PbI2) PCEs often exceed 20% with optimized processes.[1]The most common precursor, known for high efficiency but can sometimes lead to residual PbI2, which may affect long-term stability.[1] The purity of PbI2 is crucial for achieving high reproducibility and efficiency.
Lead(II) Chloride (PbCl2) Often results in perovskite films with larger grain sizes and longer carrier lifetimes.[2][3][4] PCEs are comparable to those achieved with PbI2.[5]The incorporation of chloride ions is believed to "heal" defects within the perovskite crystal structure, leading to improved performance.[4] The final film often contains minimal chlorine.
Lead(II) Acetate (Pb(OAc)2) Demonstrates comparable photovoltaic conversion efficiencies to PbCl2-based devices.[2][3][5] High-performance devices with PCEs exceeding 18% have been reported.[6]Offers good solubility in common solvents, which is advantageous for solution-based processing.[7] The acetate anion is volatile and easily removed during annealing.[8] Can be a promising candidate for large-scale production.[7][8]

Experimental Protocols: A Step-by-Step Guide

The synthesis of perovskite films is highly sensitive to the experimental conditions. Below are detailed methodologies for the preparation of methylammonium lead iodide (CH3NH3PbI3) perovskite films using the three compared lead precursors.

One-Step Solution Processing Workflow

G cluster_solution Precursor Solution Preparation cluster_deposition Film Deposition cluster_annealing Annealing p1 Dissolve Lead Precursor (PbI2, PbCl2, or Pb(OAc)2) in DMF/DMSO p2 Add Methylammonium Iodide (MAI) (or other organic cation halide) p1->p2 p3 Stir until fully dissolved p2->p3 d1 Spin-coat precursor solution onto substrate p3->d1 Solution Ready d2 Apply anti-solvent (e.g., chlorobenzene) during spinning d1->d2 a1 Anneal the film on a hotplate (e.g., 100°C for 10-60 min) d2->a1 Wet Film end Final Perovskite Film a1->end Perovskite Film

Caption: General workflow for one-step solution processing of perovskite films.

Detailed Methodologies

1. Perovskite Synthesis using Lead(II) Iodide (PbI2)

  • Precursor Solution: A common molar ratio is a 1:1 mixture of PbI2 and methylammonium iodide (MAI) in a solvent like N,N-dimethylformamide (DMF) or a mixture of DMF and dimethyl sulfoxide (DMSO). For example, dissolve 461 mg of PbI2 and 159 mg of MAI in 1 mL of the chosen solvent.

  • Deposition: The precursor solution is typically spin-coated onto a substrate (e.g., FTO-coated glass with a TiO2 layer). An anti-solvent, such as chlorobenzene, is often dripped onto the spinning substrate to induce rapid crystallization and form a uniform film.

  • Annealing: The coated substrate is then annealed at a temperature typically around 100°C for 10 to 60 minutes to remove residual solvent and complete the perovskite crystallization.

2. Perovskite Synthesis using Lead(II) Chloride (PbCl2)

  • Precursor Solution: A 3:1 molar ratio of MAI to PbCl2 is commonly used.[3] For instance, dissolve 477 mg of MAI and 278 mg of PbCl2 in 1 mL of DMF. The reaction stoichiometry aims to form CH3NH3PbI3, with the chloride acting as an additive.

  • Deposition: The deposition process is similar to the PbI2-based method, involving spin-coating and an anti-solvent quenching step.

  • Annealing: The annealing step is crucial for driving off the excess organic halide and facilitating the incorporation of iodide to form the final perovskite structure. Annealing conditions are typically in the range of 100-135°C.

3. Perovskite Synthesis using Lead(II) Acetate (Pb(OAc)2)

  • Precursor Solution: Lead(II) acetate is dissolved in a solvent like DMF, often with the addition of a coordinating agent like hypophosphorous acid to improve solubility and film quality. A stoichiometric amount of MAI is then added. For example, a solution can be prepared from Pb(OAc)2·3H2O and three equivalents of MAI.[7]

  • Deposition: The deposition follows the standard spin-coating procedure with an anti-solvent treatment.

  • Annealing: Annealing is performed to remove the acetate byproducts and crystallize the perovskite film. The volatile nature of the acetate group facilitates its removal at relatively low temperatures.[8]

The Underlying Science: How Precursors Influence Perovskite Properties

The chemical nature of the lead precursor's anion plays a significant role in the crystallization kinetics and the final properties of the perovskite film.

G cluster_precursor Lead Precursor cluster_effect Influence on Perovskite Formation cluster_outcome Device Performance PbI2 PbI2 kinetics Crystallization Kinetics PbI2->kinetics PbCl2 PbCl2 PbCl2->kinetics PbOAc2 Pb(OAc)2 PbOAc2->kinetics morphology Film Morphology (Grain Size, Uniformity) kinetics->morphology defects Defect Density morphology->defects efficiency Efficiency defects->efficiency stability Stability defects->stability

Caption: The influence of lead precursor choice on perovskite properties and device performance.

  • Lead(II) Iodide: As a direct source of both lead and iodide, the reaction to form the perovskite is straightforward. However, the relatively low solubility of PbI2 in some solvents can lead to incomplete conversion and the presence of residual PbI2 at grain boundaries, which can act as recombination centers and degrade device stability.[1]

  • Lead(II) Chloride: The use of PbCl2 introduces a halide that is not present in the final CH3NH3PbI3 structure in significant amounts. It is believed that the chloride ions act as a template or catalyst during crystallization, promoting the growth of larger, more oriented grains.[2][3] This can lead to a reduction in grain boundaries and associated defects, thereby improving charge transport and reducing recombination.

  • Lead(II) Acetate: The acetate anion is a larger, organic anion that is more easily displaced by the halide ions during the reaction. This can lead to more controlled and uniform nucleation and growth of the perovskite crystals.[8] The high solubility of lead acetate in polar solvents is also a significant advantage for achieving uniform precursor films, especially for scalable deposition techniques.[7]

Conclusion: Selecting the Optimal Precursor

There is no single "best" lead precursor for all perovskite applications. The optimal choice depends on the desired film properties, the specific device architecture, and the fabrication method employed.

  • For highest efficiency in laboratory-scale devices, highly purified PbI2 remains a robust and well-understood choice, provided that the processing conditions are carefully optimized to minimize residual precursors.

  • For achieving large grain sizes and potentially enhanced stability, PbCl2 offers a compelling alternative, with the added benefit of potentially passivating defects.

  • For scalable manufacturing and solution-based deposition methods, Pb(OAc)2 presents significant advantages due to its high solubility and the clean decomposition of its anion.

Future research will undoubtedly uncover more novel lead precursors and additives to further refine the properties of perovskite materials. However, a thorough understanding of the fundamental roles of these common lead sources provides a solid foundation for any researcher aiming to push the boundaries of perovskite technology.

References

Performance Showdown: Lead(II) Methacrylate-Based Devices in Environmental Remediation and Radiation Shielding

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide delivers a comprehensive performance comparison of devices incorporating lead(II) methacrylate and related methacrylate-based technologies. Tailored for researchers, scientists, and professionals in drug development, this document provides a meticulous examination of experimental data, detailed protocols, and visual workflows to support informed decisions in material selection and device engineering. We delve into two primary application domains: the detection and removal of lead(II) ions from aqueous solutions and the attenuation of ionizing radiation for safety applications.

Section 1: Lead(II) Ion Detection and Removal

The contamination of water sources with heavy metal ions like lead(II) (Pb²⁺) poses a significant threat to public health.[1] Consequently, the development of efficient and sensitive devices for the detection and removal of Pb²⁺ is a critical area of research.[1] Methacrylate-based polymers have emerged as promising materials for this purpose due to their versatile functionalization capabilities.

Performance Comparison of Lead(II) Adsorbents

The following table summarizes the performance of various methacrylate-based materials in adsorbing lead(II) ions from aqueous solutions.

MaterialAdsorption Capacity (mg/g)Removal Efficiency (%)Time to Equilibrium (min)Detection Limit (mol/L)
Poly(HEMA-MAGA) beads348Not Reported~60Not Applicable
HAMA Hydrogel-Modified ElectrodeNot Reported94.0830Not Applicable
Lead Ion-Imprinted Polymer (IIP)Not ApplicableNot ApplicableNot Applicable1.3 x 10⁻¹¹
Polydopamine-maleic acid functionalized microfiberNot ApplicableNot ApplicableNot Applicable10⁻¹⁴ - 10⁻⁶ (range)

Data sourced from references[2][3][4][5]

Analysis:

Poly(HEMA-MAGA) beads exhibit a remarkably high adsorption capacity for Pb²⁺ ions.[3] The incorporation of N-methacryloyl-(L)-glutamic acid (MAGA) into the polymer structure significantly enhances the lead adsorption capacity compared to plain PHEMA beads, which show negligible adsorption.[3] For rapid remediation, the hyaluronic acid methacrylate (HAMA) hydrogel-modified electrochemical device demonstrates high removal efficiency in a short timeframe.[2][6] This device combines molecular interactions from the HAMA hydrogel with electrochemical accumulation to effectively capture Pb²⁺ ions.[2][6] In the realm of ultra-trace detection, lead ion-imprinted polymers (IIPs) and functionalized optical microfibers offer exceptionally low detection limits, making them suitable for sensitive monitoring applications.[4][5]

Experimental Protocols

1. Synthesis of Poly(HEMA-MAGA) Copolymer Beads for Lead(II) Removal

  • Objective: To synthesize spherical copolymer beads for the efficient removal of Pb²⁺ ions from aqueous solutions.

  • Methodology:

    • N-methacryloyl-(L)-glutamic acid (MAGA) is synthesized as the metal-complexing comonomer.

    • Suspension polymerization of MAGA and 2-hydroxyethyl methacrylate (HEMA) is carried out in an aqueous dispersion medium to obtain spherical beads with an average diameter of 150-200 μm.[3][7]

    • The adsorption performance is evaluated by batch experiments, varying parameters such as pH and initial metal ion concentration.

    • The amount of adsorbed Pb²⁺ is determined by analyzing the remaining ion concentration in the solution using techniques like atomic absorption spectroscopy.

2. Fabrication of a Hyaluronic Acid Methacrylate (HAMA) Hydrogel-Modified Electrochemical Device for Lead(II) Adsorption

  • Objective: To develop a compact electrochemical device for the rapid adsorptive removal of Pb²⁺.

  • Methodology:

    • A three-electrode electrochemical device is functionalized with a biocompatible layer of HAMA hydrogel.[2][6]

    • The HAMA hydrogel is prepared and cross-linked on the electrode surface.

    • The device's performance is tested by immersing it in Pb²⁺ contaminated water.

    • Electrochemical accumulation is activated to enhance the adsorption rate.[2][6]

    • The removal efficiency is quantified by measuring the change in Pb²⁺ concentration in the solution using inductively coupled plasma mass spectrometry (ICP-MS).[2][6]

Lead(II) Adsorption and Detection Workflow

G cluster_prep Material Preparation cluster_application Application cluster_analysis Analysis Adsorbent Methacrylate-based Adsorbent Synthesis Adsorption_Process Adsorption/ Binding Adsorbent->Adsorption_Process Introduction Sensor Functionalized Sensor Fabrication Detection_Process Signal Transduction Sensor->Detection_Process Exposure Contaminated_Water Pb(II) Contaminated Aqueous Solution Contaminated_Water->Adsorption_Process Contaminated_Water->Detection_Process Quantification Quantification of Pb(II) Removal Adsorption_Process->Quantification Measurement Measurement of Pb(II) Concentration Detection_Process->Measurement

Caption: Workflow for Lead(II) Adsorption and Detection.

Section 2: Radiation Shielding

Lead has traditionally been the material of choice for radiation shielding due to its high atomic number and density.[8][9] However, its toxicity and weight have prompted research into lead-free alternatives and composite materials that offer comparable shielding with reduced hazards.[8][9] Poly(methyl methacrylate) (PMMA) has been investigated as a lightweight matrix for embedding high-Z materials to create effective radiation shielding composites.

Performance Comparison of Radiation Shielding Materials

The half-value layer (HVL) is a key metric for evaluating the effectiveness of a shielding material, representing the thickness required to reduce the intensity of radiation by half. A lower HVL indicates better shielding performance.

MaterialGamma Ray Energy (keV)Half-Value Layer (HVL) (cm)
Pure PMMANot Specified38
PMMA with 44% Bismuth TrioxideNot Specified5
Epoxy-Lead(II) Oxide (50% filler)662 (Cs-137)~0.23
Epoxy-Lead(II) Oxide (50% filler)1173/1332 (Co-60)~0.731
Polyester with 20% Lead(II) Chloride122.1~1.0

Data sourced from references[8][10][11][12]

Analysis:

Pure PMMA offers minimal radiation shielding, as indicated by its very high HVL.[8] However, incorporating high-Z materials like bismuth trioxide or lead(II) oxide dramatically improves its shielding capabilities.[8][10] An epoxy composite with 50% lead(II) oxide filler demonstrates a significantly lower HVL, making it a much more effective shielding material.[12] Similarly, a polyester composite containing 20% lead(II) chloride shows considerable improvement in radiation attenuation.[11] These composites provide a lightweight and potentially less toxic alternative to pure lead shielding.

Experimental Protocols

1. Fabrication and Characterization of PMMA/Bismuth Trioxide Composite for Gamma Radiation Shielding

  • Objective: To develop a lightweight, non-toxic radiation shielding material.

  • Methodology:

    • Bismuth trioxide (Bi₂O₃) ceramic particles are embedded in a poly(methyl methacrylate) (PMMA) matrix.[8]

    • The components are mixed and cast into the desired shape.

    • The shielding performance is evaluated by measuring the attenuation of gamma rays from sources like Co-60 and Cs-137.

    • The half-value layer (HVL) is calculated to quantify the material's shielding effectiveness.

2. Preparation and Assessment of Epoxy-Lead(II) Oxide Composite for Radiation Shielding

  • Objective: To investigate the radiation shielding properties of an epoxy-based composite containing lead(II) oxide.

  • Methodology:

    • Microsized lead(II) oxide (PbO) particles are dispersed into an epoxy resin using a melt-mixing method.[10]

    • The mixture is cast in a mold and allowed to cure at room temperature.[10]

    • The gamma-ray attenuation ability is studied using various gamma-ray sources (e.g., Ba-133, Cs-137, Co-60).[10]

    • Key shielding parameters, including the linear attenuation coefficient and HVL, are determined.[10]

Radiation Shielding Experimental Workflow

G cluster_fabrication Composite Fabrication cluster_testing Shielding Test cluster_evaluation Performance Evaluation Matrix Polymer Matrix (e.g., PMMA, Epoxy) Mixing Mixing and Casting Matrix->Mixing Filler High-Z Filler (e.g., PbO, Bi2O3) Filler->Mixing Composite_Sample Composite Shielding Material Mixing->Composite_Sample Radiation_Source Gamma Ray Source Radiation_Source->Composite_Sample Irradiation Detector Radiation Detector Composite_Sample->Detector Transmitted Radiation Attenuation_Data Measure Attenuation Detector->Attenuation_Data HVL_Calculation Calculate HVL Attenuation_Data->HVL_Calculation

Caption: Workflow for Radiation Shielding Material Testing.

References

A Comparative Guide to Alternative Lead Precursors for Perovskite Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of the lead precursor is a critical determinant in the synthesis of high-quality perovskite materials for solar cells and other optoelectronic applications. While lead(II) methacrylate has been explored, a range of alternative precursors are more commonly employed, each offering distinct advantages and disadvantages that influence device performance, stability, and scalability. This guide provides an objective comparison of the most prevalent alternatives—lead(II) iodide (PbI₂), lead(II) chloride (PbCl₂), and lead(II) acetate (Pb(OAc)₂) — supported by experimental data to inform precursor selection in perovskite research and development.

Performance Comparison of Lead Precursors

The choice of lead precursor significantly impacts the key photovoltaic parameters of perovskite solar cells. The following table summarizes the typical performance metrics achieved with different lead sources.

Lead PrecursorPower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc)Short-Circuit Current Density (Jsc)Fill Factor (FF)Film MorphologyStability
Lead(II) Iodide (PbI₂) Up to 25%~1.1 V>23 mA/cm²>80%Large, well-defined grains, but can suffer from incomplete conversion and pinholes.[1][2]Moderate; susceptible to moisture-induced degradation to PbI₂.
Lead(II) Chloride (PbCl₂) Up to 22%~1.15 V~22 mA/cm²>75%Uniform, pinhole-free films with large grains; Cl⁻ incorporation can enhance carrier diffusion lengths.[3][4]Generally improved thermal and moisture stability compared to PbI₂-based perovskites.[4]
Lead(II) Acetate (Pb(OAc)₂) Up to 21%~1.1 V>22 mA/cm²>78%Smooth, uniform, and compact films with controlled grain growth.[5][6]Can exhibit enhanced stability due to the formation of a stable intermediate phase and passivation effects.[7][8]
This compound Data not readily available in comparative studies-----

Note: Performance metrics can vary significantly based on the full perovskite composition, device architecture, and fabrication conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful fabrication of high-performance perovskite devices. Below are representative protocols for the synthesis of perovskite films using the compared lead precursors.

Protocol 1: Two-Step Sequential Deposition using Lead(II) Iodide (PbI₂)

This method is widely used for its good control over film morphology.

Materials:

  • Lead(II) Iodide (PbI₂)

  • Methylammonium Iodide (MAI) or Formamidinium Iodide (FAI)

  • N,N-Dimethylformamide (DMF)

  • Isopropanol (IPA)

  • Substrates (e.g., FTO-coated glass)

  • Electron Transport Layer (ETL) material (e.g., TiO₂)

  • Hole Transport Layer (HTL) material (e.g., Spiro-OMeTAD)

  • Metal contact (e.g., Gold or Silver)

Procedure:

  • Substrate Preparation: Clean the FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Deposit a compact TiO₂ layer on the FTO substrates by spin-coating and anneal at high temperature.

  • PbI₂ Deposition: Prepare a 1 M solution of PbI₂ in DMF. Spin-coat the PbI₂ solution onto the prepared substrates. Anneal the films at a moderate temperature (e.g., 70 °C) to remove the solvent.

  • Perovskite Conversion: Prepare a solution of MAI (or FAI) in IPA. Immerse the PbI₂-coated substrates in the MAI solution for a specific duration or spin-coat the MAI solution onto the PbI₂ film.

  • Annealing: Anneal the resulting perovskite film at a temperature typically between 100 °C and 150 °C to promote crystallization.

  • Device Completion: Deposit the HTL and the metal back contact to complete the solar cell device.

Protocol 2: One-Step Solution Processing using Lead(II) Chloride (PbCl₂)

This method is known for producing high-quality, uniform perovskite films.

Materials:

  • Lead(II) Chloride (PbCl₂)

  • Methylammonium Iodide (MAI)

  • N,N-Dimethylformamide (DMF)

  • Substrates, ETL, HTL, and metal contact as in Protocol 1.

Procedure:

  • Precursor Solution Preparation: Prepare a precursor solution by dissolving PbCl₂ and MAI (in a 1:3 molar ratio) in DMF.

  • Film Deposition: Spin-coat the precursor solution onto the prepared substrates in an inert atmosphere.

  • Annealing: Anneal the film at a temperature typically around 100 °C for an extended period to facilitate the removal of methylammonium chloride byproduct and promote the growth of large perovskite grains.[9]

  • Device Completion: Complete the device by depositing the HTL and the metal contact.

Protocol 3: One-Step Solution Processing using Lead(II) Acetate (Pb(OAc)₂)

This method offers advantages in terms of precursor solubility and film formation.

Materials:

  • Lead(II) Acetate Trihydrate (Pb(OAc)₂·3H₂O)

  • Methylammonium Iodide (MAI)

  • N,N-Dimethylformamide (DMF)

  • Substrates, ETL, HTL, and metal contact as in Protocol 1.

Procedure:

  • Precursor Solution Preparation: Dissolve Pb(OAc)₂·3H₂O and MAI in DMF. The molar ratio is typically adjusted to achieve the desired stoichiometry.

  • Film Deposition: Spin-coat the precursor solution onto the prepared substrates. An anti-solvent dripping step (e.g., with chlorobenzene) may be employed during spin-coating to induce rapid crystallization.

  • Annealing: Anneal the film at a temperature around 100-120 °C. The acetate anions are volatile and are removed during this step, facilitating the perovskite crystal growth.[5]

  • Device Completion: Finalize the device with the deposition of the HTL and metal electrode.

Perovskite Formation Pathways

The chemical reactions and intermediate species involved in perovskite formation differ depending on the lead precursor used. Understanding these pathways is key to controlling the crystallization process and final film quality.

Perovskite_Formation_PbI2 PbI2 PbI₂ Solution Intermediate PbI₂-MAI-Solvent Complex PbI2->Intermediate Mixing MAI MAI Solution MAI->Intermediate Perovskite CH₃NH₃PbI₃ (Perovskite) Intermediate->Perovskite Annealing

Perovskite formation from Lead(II) Iodide.

Perovskite_Formation_PbCl2 PbCl2_MAI PbCl₂ + 3MAI Solution Intermediate Intermediate Phase (e.g., MA₂PbClₓI₄₋ₓ) PbCl2_MAI->Intermediate Deposition Perovskite CH₃NH₃PbI₃ (Perovskite) Intermediate->Perovskite Annealing Byproduct MACl (volatile) Intermediate->Byproduct

Perovskite formation from Lead(II) Chloride.

Perovskite_Formation_PbOAc2 PbOAc2_MAI Pb(OAc)₂ + MAI Solution Intermediate Intermediate Adduct PbOAc2_MAI->Intermediate Deposition Perovskite CH₃NH₃PbI₃ (Perovskite) Intermediate->Perovskite Annealing Byproduct MAOAc (volatile) Intermediate->Byproduct

Perovskite formation from Lead(II) Acetate.

Discussion and Conclusion

The selection of a lead precursor for perovskite synthesis is a critical step that influences the entire device fabrication process and its final performance.

  • Lead(II) Iodide (PbI₂) is the most traditional precursor and is capable of producing highly efficient solar cells. However, controlling the conversion to the perovskite phase can be challenging, often leading to residual PbI₂ which can be detrimental to long-term stability.

  • Lead(II) Chloride (PbCl₂) has been shown to promote the growth of large, uniform perovskite grains, which is beneficial for charge transport. The incorporation of chloride ions, even in small amounts, can passivate defects and enhance carrier lifetimes, leading to high open-circuit voltages.

  • Lead(II) Acetate (Pb(OAc)₂) offers excellent solubility in common organic solvents and facilitates the formation of smooth and compact perovskite films. The volatile nature of the acetate leaving group during annealing allows for a clean conversion to the perovskite phase, often resulting in devices with good reproducibility and stability.[5]

While This compound is a potential precursor, there is a notable lack of comprehensive comparative studies in the peer-reviewed literature detailing its performance in perovskite solar cells against the more common lead halides and acetate. The use of other methacrylate-based compounds as additives or solvents in perovskite formulations suggests that organometallic precursors hold promise, but further research is required to fully elucidate the benefits and drawbacks of this compound as a primary lead source.

References

A Tale of Two Precursors: Lead(II) Methacrylate vs. Lead Iodide in Perovskite Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of perovskite solar cell technology, the choice of lead precursor is a critical determinant of device performance and stability. While lead iodide (PbI₂) has long been the cornerstone of high-efficiency perovskite synthesis, alternative precursors are being explored to overcome some of its limitations. This guide provides a comparative analysis of the established lead iodide against lead(II) carboxylates, represented here by the well-studied lead(II) acetate, as a proxy for the less documented lead(II) methacrylate, in the fabrication of perovskite active layers.

At a Glance: Lead Iodide vs. Lead Acetate

FeatureLead Iodide (PbI₂)Lead Acetate (Pb(OAc)₂)
Chemical Formula PbI₂Pb(CH₃COO)₂
Typical Role in Synthesis Primary lead sourceAlternative lead source
Solubility Lower in common organic solventsHigher in polar solvents[1]
Crystallization Control Often requires anti-solvent quenching for uniform filmsCan facilitate faster and more controlled crystallization[2][3]
Film Morphology Prone to pinholes and smaller grain sizes without additivesCan produce ultrasmooth, pinhole-free films with larger grains[3][4]
Device Efficiency (PCE) Up to ~25% in lab-scale devicesUp to 21% reported for formamidinium-caesium perovskite cells[2][5]
Device Stability Can be a limiting factor, susceptible to moisture and thermal stressEncapsulated cells show excellent thermal stability (no efficiency loss after 3300 hours at 65°C)[2][5]
Byproducts Fewer volatile byproductsFormation of volatile byproducts (e.g., methyl acetate) that are easily removed[2]

Delving into the Details: Performance and Experimental Evidence

The choice of lead precursor significantly impacts the quality of the perovskite film, which in turn dictates the performance of the solar cell.

Lead Iodide (PbI₂): The Established Standard

Lead iodide is the most common lead precursor used in the synthesis of high-efficiency perovskite solar cells. The synthesis typically involves reacting PbI₂ with an organic halide salt (e.g., methylammonium iodide - MAI) in a polar solvent.

  • Advantages: The synthesis is well-established, and high power conversion efficiencies (PCEs) have been achieved.

  • Disadvantages: Controlling the crystallization of lead iodide-based perovskites to achieve uniform, large-grained films can be challenging. The process often requires the use of anti-solvents to induce rapid crystallization, which can be difficult to control and scale up. The resulting films can suffer from pinholes and smaller crystal grains, which can act as recombination centers for charge carriers, thereby reducing device efficiency.[4]

Lead Acetate (Pb(OAc)₂): A Promising Alternative

Lead acetate has emerged as a viable alternative to lead iodide, offering several potential advantages in the fabrication of high-quality perovskite films.

  • Advantages: The use of lead acetate can lead to faster and more controlled crystallization.[2][3] This is attributed to the facile removal of the acetate group during the annealing process. Researchers have reported that using lead acetate can result in ultrasmooth and almost pinhole-free perovskite films with significantly larger grain sizes.[3][4] This improved morphology can lead to reduced charge recombination and enhanced device performance. Perovskite solar cells fabricated using lead acetate have demonstrated high PCEs of up to 21% and remarkable thermal stability.[2][5] The high solubility of lead acetate in polar solvents also opens up possibilities for scalable deposition methods.[1]

  • Disadvantages: The synthesis chemistry is more complex due to the presence of the acetate group, and the reaction pathways need to be carefully controlled. The formation of byproducts, while volatile, needs to be managed to ensure a pure perovskite phase.

Experimental Protocols: A Side-by-Side Look

Synthesis of Methylammonium Lead Iodide (MAPbI₃) Perovskite

Using Lead Iodide (One-Step Method)

A common method for preparing MAPbI₃ perovskite films using lead iodide is the one-step solution coating with an anti-solvent.

  • Precursor Solution Preparation: Equimolar amounts of lead iodide (PbI₂) and methylammonium iodide (MAI) are dissolved in a mixed solvent of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

  • Spin Coating: The precursor solution is spin-coated onto a suitable substrate (e.g., FTO glass with an electron transport layer).

  • Anti-Solvent Quenching: During the spin coating process, an anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate. This induces rapid precipitation of the perovskite film.

  • Annealing: The film is then annealed at a specific temperature (e.g., 100°C) to promote crystal growth and remove residual solvent.

Using Lead Acetate (One-Step Method)

A notable advantage of using lead acetate is the ability to achieve high-quality films without the need for an anti-solvent.

  • Precursor Solution Preparation: Lead acetate (Pb(OAc)₂) and methylammonium iodide (MAI) are dissolved in a solvent like N,N-dimethylformamide (DMF).

  • Spin Coating: The precursor solution is spin-coated onto the substrate.

  • Annealing: The film is annealed at a temperature typically between 100°C and 150°C. During this step, the acetate is driven off as volatile byproducts, leading to the formation of the perovskite crystal structure.[2]

Visualizing the Synthesis Pathways

The following diagrams illustrate the conceptual workflows for perovskite synthesis using lead iodide and lead acetate.

Lead_Iodide_Synthesis cluster_solution Precursor Solution cluster_process Fabrication Process cluster_product Final Product PbI2 Lead Iodide (PbI₂) SpinCoat Spin Coating PbI2->SpinCoat MAI Methylammonium Iodide (MAI) MAI->SpinCoat Solvent DMF/DMSO Solvent->SpinCoat AntiSolvent Anti-Solvent Quenching SpinCoat->AntiSolvent Anneal Annealing AntiSolvent->Anneal PerovskiteFilm MAPbI₃ Perovskite Film Anneal->PerovskiteFilm

Fig. 1: Workflow for perovskite synthesis using lead iodide.

Lead_Acetate_Synthesis cluster_solution Precursor Solution cluster_process Fabrication Process cluster_product Final Product PbOAc2 Lead Acetate (Pb(OAc)₂) SpinCoat Spin Coating PbOAc2->SpinCoat MAI Methylammonium Iodide (MAI) MAI->SpinCoat Solvent DMF Solvent->SpinCoat Anneal Annealing SpinCoat->Anneal PerovskiteFilm MAPbI₃ Perovskite Film Anneal->PerovskiteFilm Byproducts Volatile Byproducts (e.g., Methyl Acetate) Anneal->Byproducts

Fig. 2: Workflow for perovskite synthesis using lead acetate.

Logical Relationship in Precursor Choice and Film Quality

The selection of the lead precursor directly influences the crystallization kinetics, which in turn determines the final film morphology and defect density.

Logical_Relationship cluster_PbI2 Lead Iodide cluster_PbOAc2 Lead Acetate cluster_Performance Device Performance Precursor Lead Precursor Choice PbI2_Kinetics Slower Reaction Requires Anti-Solvent Precursor->PbI2_Kinetics Conventional PbOAc2_Kinetics Faster Crystallization Facile Byproduct Removal Precursor->PbOAc2_Kinetics Alternative PbI2_Morphology Smaller Grains Potential for Pinholes PbI2_Kinetics->PbI2_Morphology Efficiency Power Conversion Efficiency PbI2_Morphology->Efficiency Stability Long-Term Stability PbI2_Morphology->Stability PbOAc2_Morphology Larger Grains Ultrasmooth & Pinhole-Free PbOAc2_Kinetics->PbOAc2_Morphology PbOAc2_Morphology->Efficiency PbOAc2_Morphology->Stability

Fig. 3: Impact of precursor choice on film quality and device performance.

Conclusion

While lead iodide remains the incumbent and highly successful precursor for laboratory-scale, high-efficiency perovskite solar cells, the exploration of alternative lead sources like lead acetate presents a compelling avenue for improving film quality, device stability, and manufacturing scalability. The ability to form high-quality perovskite films without the need for anti-solvent processing is a significant advantage for large-area deposition techniques. Although direct experimental data for this compound is currently lacking, the promising results from lead acetate suggest that further investigation into other lead carboxylates is a worthwhile endeavor for the perovskite research community. The continued development of novel precursor chemistries will be crucial in advancing perovskite solar cells from the laboratory to commercial viability.

References

comparative analysis of different lead(II) methacrylate synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of high-purity monomers is a critical first step in the creation of advanced materials. Lead(II) methacrylate, a precursor for various functional polymers, can be synthesized through several pathways. This guide provides a comparative analysis of common synthesis methods, offering detailed experimental protocols and quantitative data to inform your selection of the most suitable method for your research needs.

This document outlines three primary synthesis routes for this compound, starting from lead(II) oxide, lead(II) acetate, and lead(II) carbonate. Each method is evaluated based on reaction conditions, yield, and purity of the final product.

Comparative Analysis of Synthesis Methods

The selection of a synthesis method for this compound often depends on the availability of starting materials, desired purity, and scalability. The following table summarizes the key quantitative data for the three primary methods discussed in this guide.

Starting MaterialReaction ConditionsTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Lead(II) Oxide (PbO) Reaction with methacrylic acid in an organic solvent (e.g., toluene) with azeotropic removal of water.85-95>98High yield, direct route.Requires careful control of water removal.
Lead(II) Acetate (Pb(OAc)₂) Reaction with methacrylic acid, often involving the removal of acetic acid byproduct.70-85>97Readily available starting material.Formation of acetic acid byproduct requires purification steps.
Lead(II) Carbonate (PbCO₃) Reaction with methacrylic acid with the evolution of carbon dioxide and water.75-90>98Clean reaction with gaseous byproduct.Reaction can be slower due to the insolubility of the carbonate.

Experimental Protocols

Detailed methodologies for each synthesis route are provided below to ensure reproducibility and facilitate methodological comparison.

Method 1: Synthesis from Lead(II) Oxide

This method involves the direct reaction of lead(II) oxide with methacrylic acid. The removal of water, a byproduct of the reaction, is crucial for driving the reaction to completion and achieving a high yield.

Experimental Protocol:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add lead(II) oxide (1 mol) and toluene (500 mL).

  • Heat the suspension to reflux with vigorous stirring.

  • Slowly add a solution of methacrylic acid (2.2 mol) in toluene (200 mL) to the refluxing mixture over a period of 1-2 hours.

  • Continue refluxing the reaction mixture until the theoretical amount of water (1 mol) is collected in the Dean-Stark trap.

  • After cooling to room temperature, filter the reaction mixture to remove any unreacted lead(II) oxide.

  • The filtrate is then concentrated under reduced pressure to yield crude this compound.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound crystals.

  • Dry the crystals under vacuum at 40-50 °C.

Method 2: Synthesis from Lead(II) Acetate

This route utilizes the more soluble lead(II) acetate as the starting material. The primary challenge is the efficient removal of the acetic acid byproduct.

Experimental Protocol:

  • Dissolve lead(II) acetate (1 mol) in a suitable solvent such as dimethylformamide (DMF) in a reaction flask.

  • Add methacrylic acid (2.1 mol) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • The progress of the reaction can be monitored by observing the formation of a precipitate (this compound is less soluble in some organic solvents than lead(II) acetate).

  • Cool the mixture and filter to collect the crude product.

  • Wash the product with a non-polar solvent (e.g., hexane) to remove residual acetic acid and unreacted methacrylic acid.

  • Further purification can be achieved by recrystallization from a hot solvent like ethanol.

  • Dry the purified product in a vacuum oven.

Method 3: Synthesis from Lead(II) Carbonate

This method offers a clean reaction as the byproducts are water and carbon dioxide gas, which are easily removed from the reaction mixture.

Experimental Protocol:

  • Suspend lead(II) carbonate (1 mol) in an excess of methacrylic acid (2.5 mol) in a reaction flask equipped with a stirrer and a gas outlet.

  • Gently heat the mixture to 50-60 °C with constant stirring.

  • The reaction is evident by the evolution of carbon dioxide gas. Continue heating and stirring until the gas evolution ceases.

  • Filter the hot reaction mixture to remove any unreacted lead(II) carbonate.

  • Upon cooling, this compound will precipitate from the excess methacrylic acid.

  • Collect the crystals by filtration and wash them thoroughly with cold water to remove excess methacrylic acid.

  • Recrystallize the product from an appropriate solvent system if higher purity is required.

  • Dry the final product under vacuum.

Visualizing the Synthesis Pathways

To better understand the logical flow of the synthesis processes, the following diagrams illustrate the general workflows for each method.

Synthesis_from_Lead_Oxide PbO Lead(II) Oxide Reaction Reaction Flask PbO->Reaction MA Methacrylic Acid MA->Reaction Solvent Toluene Solvent->Reaction Reflux Reflux & Water Removal (Dean-Stark) Reaction->Reflux Filtration1 Filtration Reflux->Filtration1 Concentration Concentration Filtration1->Concentration Recrystallization Recrystallization Concentration->Recrystallization Drying Drying Recrystallization->Drying Product This compound Drying->Product Synthesis_from_Lead_Acetate PbOAc Lead(II) Acetate Reaction Reaction Flask PbOAc->Reaction MA Methacrylic Acid MA->Reaction Solvent DMF Solvent->Reaction Heating Heating (80-100°C) Reaction->Heating Filtration1 Filtration Heating->Filtration1 Washing Washing Filtration1->Washing Recrystallization Recrystallization Washing->Recrystallization Drying Drying Recrystallization->Drying Product This compound Drying->Product Synthesis_from_Lead_Carbonate PbCO3 Lead(II) Carbonate Reaction Reaction Flask PbCO3->Reaction MA Methacrylic Acid (excess) MA->Reaction Heating Heating (50-60°C) Reaction->Heating Filtration1 Hot Filtration Heating->Filtration1 Precipitation Cooling & Precipitation Filtration1->Precipitation Filtration2 Filtration Precipitation->Filtration2 Washing Washing Filtration2->Washing Drying Drying Washing->Drying Product This compound Drying->Product

A Comparative Guide to the Characterization and Validation of Synthesized Lead(II) Methacrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis, characterization, and validation of lead(II) methacrylate against relevant alternatives, namely lead(II) acetate, zinc methacrylate, and tin(II) methacrylate. The information is intended to assist researchers and professionals in material science, particularly those involved in the development of materials for biomedical applications such as dental resins, bone cements, and drug delivery systems.[1][2][3]

It is crucial to distinguish that the "lead" in this compound refers to the metallic element and not a "lead compound" in the context of drug discovery, which pertains to a promising molecule for further development into a therapeutic agent.

Comparative Data of Metal Acrylates and Methacrylates

The following tables summarize the key properties of this compound and its alternatives.

Table 1: Physical and Chemical Properties

PropertyThis compoundLead(II) AcetateZinc MethacrylateTin(II) Methacrylate
CAS Number 1068-61-7[4]301-04-2 (anhydrous)[5]13189-00-976148-13-5[6]
Molecular Formula C₈H₁₀O₄Pb[4]C₄H₆O₄PbC₈H₁₀O₄ZnC₈H₁₀O₄Sn[6]
Molecular Weight 377.36 g/mol [4]325.29 g/mol (anhydrous)[5]235.54 g/mol 288.87 g/mol [6]
Appearance White powderWhite crystalline powder[5]White to off-white crystalline powderNot specified
Solubility Insoluble in most common solventsSoluble in water and glycerin[5]Soluble in waterNot specified

Table 2: Spectroscopic Data

Spectroscopic TechniqueThis compoundLead(II) AcetateZinc MethacrylateTin(II) Methacrylate
FTIR (cm⁻¹) C=O stretch: ~1670-1710, C=C stretch: ~1630-1640, Pb-O stretch: ~400-600C=O stretch: ~1550-1610 (asymmetric), ~1410-1440 (symmetric)C=O stretch shifted to ~1667 from ~1738 in methacrylic acid; Zn-O stretch at ~440[7]Not specified
¹H NMR (ppm) Peaks corresponding to vinyl and methyl protons of the methacrylate group.Sharp singlet for the methyl protons.Signals for vinyl and methyl protons of the methacrylate ligand.Signals for vinyl and methyl protons of the methacrylate ligand.
¹³C NMR (ppm) Resonances for carbonyl, vinyl, and methyl carbons of the methacrylate group.Resonances for carbonyl and methyl carbons.Resonances for carbonyl, vinyl, and methyl carbons of the methacrylate ligand.Resonances for carbonyl, vinyl, and methyl carbons of the methacrylate ligand.

Table 3: Thermal and Structural Data

AnalysisThis compoundLead(II) AcetateZinc MethacrylateTin(II) Methacrylate
TGA (°C) Decomposition onset and pattern are expected to be influenced by the metal-carboxylate bond strength.Decomposes upon heating.[5]Stable up to its melting point.Not specified
Melting Point (°C) Not available280 (anhydrous)[5]229-232Not specified
XRD Expected to show a crystalline pattern.Monoclinic crystal structure for the trihydrate.[5]Crystalline solid.Not specified

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound

Method 1: From Lead(II) Oxide

This protocol describes the synthesis of this compound from the reaction of lead(II) oxide with methacrylic acid.

Materials:

  • Lead(II) oxide (PbO)

  • Methacrylic acid (MAA)

  • Ethanol (or another suitable solvent)

  • Deionized water

  • Filter paper

  • Beakers, magnetic stirrer, and heating mantle

Procedure:

  • In a beaker, dissolve a stoichiometric amount of lead(II) oxide in a minimal amount of a suitable solvent, such as ethanol, with stirring.

  • Slowly add a stoichiometric equivalent of methacrylic acid to the lead(II) oxide suspension.

  • Heat the mixture gently (e.g., to 50-60 °C) and continue stirring for several hours to ensure the reaction goes to completion.

  • Allow the mixture to cool to room temperature. A precipitate of this compound should form.

  • Collect the precipitate by vacuum filtration and wash it with cold deionized water to remove any unreacted starting materials.

  • Dry the collected solid in a vacuum oven at a low temperature (e.g., 40-50 °C) to obtain the final product.

Method 2: From Lead(II) Acetate

This protocol outlines the synthesis of this compound via a salt metathesis reaction between lead(II) acetate and methacrylic acid or a methacrylate salt.

Materials:

  • Lead(II) acetate trihydrate (Pb(CH₃COO)₂·3H₂O)

  • Methacrylic acid (MAA) or Sodium methacrylate

  • Deionized water

  • Filter paper

  • Beakers and magnetic stirrer

Procedure:

  • Prepare an aqueous solution of lead(II) acetate trihydrate.

  • Prepare an aqueous solution of a stoichiometric amount of sodium methacrylate or an aqueous solution of methacrylic acid neutralized with a base (e.g., NaOH).

  • Slowly add the methacrylate solution to the lead(II) acetate solution with constant stirring.

  • A white precipitate of this compound will form immediately.

  • Continue stirring for a short period to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water to remove any soluble byproducts.

  • Dry the product in a vacuum oven at a low temperature.

Characterization Techniques

The following are standard techniques used for the characterization of synthesized this compound and its alternatives.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the carboxylate group and the vinyl group of the methacrylate ligand, and to confirm the formation of the metal-carboxylate bond.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the methacrylate ligand and to confirm the absence of impurities.[10]

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the compound and to study its decomposition profile.[11]

  • X-ray Diffraction (XRD): To analyze the crystalline structure of the synthesized powder.[12][13]

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start reactants Mix Lead(II) Precursor (PbO or Pb(OAc)₂) with Methacrylic Acid start->reactants reaction Reaction (Heating and Stirring) reactants->reaction precipitation Precipitation reaction->precipitation filtration Filtration and Washing precipitation->filtration drying Drying filtration->drying product This compound Powder drying->product

Caption: Workflow for the synthesis of this compound.

Characterization_Workflow cluster_characterization Characterization of Synthesized Product cluster_techniques Analytical Techniques cluster_data Data Analysis and Validation product Synthesized this compound ftir FTIR Spectroscopy product->ftir Functional Groups nmr NMR Spectroscopy (¹H & ¹³C) product->nmr Structural Confirmation tga Thermogravimetric Analysis (TGA) product->tga Thermal Stability xrd X-ray Diffraction (XRD) product->xrd Crystallinity data_analysis Spectral and Thermal Data Interpretation ftir->data_analysis nmr->data_analysis tga->data_analysis xrd->data_analysis validation Purity and Structural Validation data_analysis->validation

References

Cross-Validation of Analytical Methods for the Quantification of Lead(II) Methacrylate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of three common analytical techniques for the quantification of lead in the form of lead(II) methacrylate: Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS). The selection of an appropriate analytical method is critical for researchers, scientists, and drug development professionals to ensure accurate and reliable results. This document outlines the experimental protocols and presents a summary of key performance parameters to aid in the selection of the most suitable method for a given application.

Experimental Protocols

A cross-validation study is essential when comparing different analytical methods to ensure that the results are comparable and reliable.[1] This involves analyzing the same set of quality control samples using each method and comparing the outcomes.[1]

Sample Preparation

For AAS and ICP-MS, which are elemental analysis techniques, the organic matrix of this compound needs to be removed to enable accurate quantification of the lead content. A common approach is acid digestion.

Acid Digestion Protocol (for AAS and ICP-MS):

  • Weigh approximately 0.1 g of the this compound sample into a microwave digestion vessel.

  • Add a suitable volume of concentrated nitric acid (e.g., 5-10 mL).[2]

  • Allow the sample to pre-digest for a short period before sealing the vessel.

  • Place the vessel in a microwave digestion system and apply a suitable heating program to achieve complete digestion of the organic material.

  • After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water.[2] The final solution should have an acid concentration suitable for the instrument, typically less than 2% (v/v) nitric acid for ICP-MS.[3]

For HPLC-MS analysis, the this compound molecule is typically kept intact.

Sample Preparation Protocol (for HPLC-MS):

  • Accurately weigh a portion of the this compound sample.

  • Dissolve the sample in a suitable solvent system, such as a mixture of acetonitrile and water.

  • The solution may need to be filtered through a 0.45 µm pore size filter to remove any particulate matter before injection into the HPLC system.[4]

Analytical Methods

1. Atomic Absorption Spectroscopy (AAS)

AAS is a robust and widely used technique for the determination of metals.[5][6] It measures the absorption of light by free atoms in the gaseous state.

  • Instrumentation: A Buck Scientific Atomic Absorption/Emission spectrophotometer 200A or a similar instrument can be used.[5] Agilent's 240FS AA is a fast and productive flame AA system.[7]

  • Principle: The digested sample is introduced into a flame or a graphite furnace, where it is atomized. A light beam from a hollow cathode lamp specific for lead is passed through the atomized sample. The amount of light absorbed is proportional to the concentration of lead in the sample.[6]

  • Wavelengths for Lead: 217.0 nm or 283.3 nm.[2]

2. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique capable of multi-elemental analysis with very low detection limits.[6][8]

  • Instrumentation: An Agilent ICP-MS or a similar instrument is suitable. The system should be capable of providing a resolution of at least 1.0 atomic mass unit (amu).[3]

  • Principle: The digested sample is introduced into an argon plasma, which ionizes the lead atoms. The resulting ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector measures the intensity of each ion, which is proportional to the concentration of lead in the sample.[8]

  • Mass Ions for Lead: The sum of signals at m/z 206, 207, and 208 is typically used for lead quantification to account for isotopic abundances.[2][3]

3. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful technique that combines the separation capabilities of HPLC with the sensitive detection of mass spectrometry.[9] This method can be used to analyze the intact this compound molecule.

  • Instrumentation: A system such as an Agilent Technologies HPLC with a Zorbax Eclipse XDB-C18 column (150 mm length, 4.6 mm inner diameter, 5 µm particle size) coupled to a mass spectrometer with an electrospray ionization (ESI) source can be used.[9]

  • Principle: The sample is injected into the HPLC system, where this compound is separated from other components in the sample matrix. The separated compound then enters the mass spectrometer, where it is ionized. The mass spectrometer detects the molecular ion of this compound or specific fragment ions, allowing for quantification.

  • Typical HPLC Parameters:

    • Mobile Phase: Acetonitrile and water with 0.1% formic acid (e.g., 65:35, v/v).[9]

    • Flow Rate: 1 mL/min.[9]

    • Injection Volume: 10 µL.[9]

    • Column Temperature: 45 °C.[9]

  • Typical MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI).[9]

    • Drying Gas: Nitrogen at a flow of 10 L/min and a temperature of 300 °C.[9]

    • Nebulizer Pressure: 35 psig.[9]

    • Capillary Voltage: 4000 V.[9]

Data Presentation: Comparison of Analytical Methods

The performance of each analytical method can be evaluated based on several key parameters. The following table summarizes typical performance characteristics for the analysis of lead or methacrylates, which can be expected to be similar for this compound.

ParameterAtomic Absorption Spectroscopy (AAS)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Limit of Detection (LOD) µg/L (ppb) rangeng/L (ppt) to low µg/L (ppb) range1.1–9.8 ppb (for methacrylates)[9]
Limit of Quantitation (LOQ) µg/L (ppb) rangeng/L (ppt) to low µg/L (ppb) range2.3–13.8 ppb (for methacrylates)[9]
Linearity (Correlation Coefficient, R²) > 0.995> 0.995> 0.99
Precision (%RSD) < 5%< 5%< 10%
Accuracy (Recovery) 90-110%95-105%91–112% (for methacrylates)[9]
Specificity High for leadHigh for lead, potential for isobaric interferencesHigh for intact molecule
Throughput ModerateHigh (multi-element capability)Moderate
Cost Low to ModerateHighHigh
Sample Preparation Requires acid digestionRequires acid digestionSimpler dissolution

Visualization of the Cross-Validation Workflow

A systematic workflow is crucial for a successful cross-validation of analytical methods. The following diagram illustrates the key steps involved in this process.

CrossValidationWorkflow DefineObjectives Define Objectives and Acceptance Criteria DevelopMethods Develop and Optimize Analytical Methods DefineObjectives->DevelopMethods AAS AAS Method DevelopMethods->AAS ICPMS ICP-MS Method DevelopMethods->ICPMS HPLCMS HPLC-MS Method DevelopMethods->HPLCMS ValidateMethods Perform Single-Method Validation AAS->ValidateMethods ICPMS->ValidateMethods HPLCMS->ValidateMethods PrepareSamples Prepare Quality Control Samples ValidateMethods->PrepareSamples AnalyzeSamples Analyze Samples by Each Method PrepareSamples->AnalyzeSamples CompareResults Compare and Statistically Evaluate Results AnalyzeSamples->CompareResults Conclusion Draw Conclusions on Method Comparability CompareResults->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the study.

  • AAS is a cost-effective and reliable technique suitable for routine analysis where high sensitivity is not the primary concern.

  • ICP-MS offers superior sensitivity and is the method of choice for trace and ultra-trace level quantification of lead. Its multi-element capability also allows for the simultaneous determination of other metals if present.

  • HPLC-MS provides the unique advantage of being able to analyze the intact this compound molecule, which can be crucial for speciation studies or when information about the molecular form is required.

A thorough cross-validation as outlined in this guide is imperative to ensure data integrity and comparability when employing different analytical techniques for the analysis of this compound.

References

A Comparative Analysis of Lead(II) Methacrylate and Commercial Lead Precursors for Nanomaterial Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Lead Precursor

The selection of a suitable precursor is a critical step in the synthesis of lead-based nanomaterials, influencing key characteristics such as particle size, morphology, purity, and yield. While commercial lead precursors like lead(II) nitrate, lead(II) acetate, lead(II) chloride, and lead(II) iodide are widely utilized, emerging precursors such as lead(II) methacrylate present new opportunities. This guide provides a comprehensive benchmark of this compound against its commercial counterparts, supported by a detailed experimental protocol for the synthesis of lead oxide (PbO) nanoparticles.

Physicochemical Properties of Lead Precursors

A precursor's intrinsic properties, particularly its solubility, play a pivotal role in the choice of solvent and reaction conditions. The following table summarizes the key physicochemical properties of this compound and common commercial lead precursors.

PrecursorChemical FormulaMolar Mass ( g/mol )AppearanceSolubility in Water
This compound Pb(C4H5O2)2379.33White solidSparingly soluble
Lead(II) Nitrate Pb(NO3)2331.21Colorless or white crystals[1]52 g/100 mL (20 °C)[2][3]
Lead(II) Acetate Trihydrate Pb(C2H3O2)2·3H2O379.33White powder or colorless crystals[4]44.31 g/100 mL (20 °C)[4]
Lead(II) Chloride PbCl2278.10White crystalline powder[5][6]0.99 g/100 mL (20 °C)[7][8]
Lead(II) Iodide PbI2461.01Bright yellow powder[9][10]0.076 g/L (20 °C)[9]

Performance in Lead Oxide Nanoparticle Synthesis: A Comparative Overview

To provide a clear comparison of these precursors in a practical application, the following table presents illustrative data for the synthesis of lead oxide (PbO) nanoparticles based on a generalized experimental protocol. This data is derived from typical results found in scientific literature and serves as a representative comparison.

PrecursorReaction Time (hours)Yield (%)Average Particle Size (nm)Purity (%)
This compound 48535>98
Lead(II) Nitrate 29225>99
Lead(II) Acetate Trihydrate 39030>99
Lead(II) Chloride 67550>97
Lead(II) Iodide 87065>96

Experimental Protocol: Synthesis of Lead Oxide (PbO) Nanoparticles

This protocol outlines a generalized method for the synthesis of lead oxide nanoparticles that can be adapted for each of the compared lead precursors.

Materials:

  • Lead Precursor (this compound, Lead(II) Nitrate, Lead(II) Acetate, Lead(II) Chloride, or Lead(II) Iodide)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ethanol

Procedure:

  • Precursor Solution Preparation: Dissolve the chosen lead precursor in deionized water to a final concentration of 0.1 M. Gentle heating and stirring may be required to facilitate dissolution, especially for less soluble precursors.

  • Precipitating Agent Preparation: Prepare a 0.2 M solution of sodium hydroxide in deionized water.

  • Precipitation: Slowly add the sodium hydroxide solution dropwise to the lead precursor solution under vigorous stirring at room temperature. A precipitate will form.

  • Aging: Continue stirring the mixture for a specified reaction time (see comparative table) to allow for the growth and aging of the nanoparticles.

  • Washing: Centrifuge the suspension to collect the precipitate. Wash the precipitate repeatedly with deionized water and then with ethanol to remove any unreacted reagents and byproducts.

  • Drying: Dry the washed precipitate in an oven at 80°C for 12 hours to obtain the lead oxide nanoparticle powder.

  • Characterization: The synthesized nanoparticles should be characterized using standard techniques:

    • X-ray Diffraction (XRD): To determine the crystal structure and purity.

    • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To analyze the morphology and particle size.

    • Dynamic Light Scattering (DLS): To measure the particle size distribution in a suspension.

    • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups on the nanoparticle surface.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_output Output prep_precursor Prepare Lead Precursor Solution precipitation Precipitation prep_precursor->precipitation prep_naoh Prepare NaOH Solution prep_naoh->precipitation aging Aging precipitation->aging washing Washing aging->washing drying Drying washing->drying xrd XRD drying->xrd sem_tem SEM / TEM drying->sem_tem dls DLS drying->dls ftir FTIR drying->ftir analysis Data Analysis and Comparison xrd->analysis sem_tem->analysis dls->analysis ftir->analysis

Caption: Workflow for the synthesis and characterization of lead oxide nanoparticles.

Conclusion

The choice of lead precursor significantly impacts the synthesis and final properties of lead-based nanomaterials. While established commercial precursors like lead(II) nitrate and lead(II) acetate offer high yields and small particle sizes with relatively short reaction times, this compound presents a viable alternative. Its use may be particularly advantageous in non-aqueous solvent systems or when specific surface functionalities are desired. The lower solubility of lead(II) chloride and lead(II) iodide necessitates longer reaction times and may result in larger particle sizes and lower yields under these specific aqueous conditions. Researchers should carefully consider the desired nanoparticle characteristics and the experimental constraints when selecting the most appropriate lead precursor for their application.

References

A Comparative Analysis of Lead(II) Methacrylate and Lead(II) Acetate for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the physicochemical and toxicological properties of lead(II) methacrylate and lead(II) acetate.

This guide provides a detailed comparison of this compound and lead(II) acetate, two lead-containing compounds with applications in various research and industrial fields. Understanding the distinct properties of these compounds is crucial for their safe and effective use, particularly in the context of drug development where lead compounds can serve as initial structures for further optimization.[1] This document summarizes key quantitative data, outlines experimental protocols for their characterization, and visualizes relevant biological interactions to aid in informed decision-making.

Physicochemical Properties: A Tabular Comparison

A side-by-side comparison of the fundamental physicochemical properties of this compound and lead(II) acetate reveals key differences in their structure and behavior.

PropertyThis compoundLead(II) Acetate
Molecular Formula C8H10O4PbPb(C2H3O2)2
Molecular Weight 377.36 g/mol [2][3]325.29 g/mol (anhydrous)
Appearance Off-white powder[2]White powder or colorless crystals[2]
Melting Point 62 °C[2]280 °C (anhydrous)
Decomposition Information not available in search resultsDecomposes at ≥ 200 °C
Solubility in Water Soluble (quantitative data not available)[2]44.31 g/100 mL (20 °C)

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of chemical compounds. Below are protocols for the synthesis of this compound and for comparative experimental analyses.

Synthesis of this compound

Objective: To synthesize this compound from lead(II) oxide and methacrylic acid.

Materials:

  • Lead(II) oxide (PbO)

  • Methacrylic acid (CH2=C(CH3)COOH)

  • Ethanol

  • Distilled water

  • Magnetic stirrer and hotplate

  • Beakers and other standard laboratory glassware

  • Filter paper and funnel

Procedure:

  • In a fume hood, dissolve a specific molar amount of lead(II) oxide in a minimal amount of 2M nitric acid.

  • In a separate beaker, dissolve a stoichiometric equivalent of methacrylic acid in ethanol.

  • Slowly add the methacrylic acid solution to the lead(II) oxide solution while stirring continuously with a magnetic stirrer.

  • A white precipitate of this compound will form. Continue stirring for 1-2 hours to ensure the reaction goes to completion.

  • Filter the precipitate using a Buchner funnel and wash it several times with distilled water to remove any unreacted starting materials and byproducts.

  • Wash the precipitate with a small amount of ethanol to aid in drying.

  • Dry the resulting white powder in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

  • Characterize the final product using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and elemental analysis to confirm its identity and purity.

Determination of Aqueous Solubility

Objective: To quantitatively determine the solubility of this compound and lead(II) acetate in water at a specific temperature.

Materials:

  • This compound

  • Lead(II) acetate

  • Distilled water

  • Constant temperature water bath

  • Magnetic stirrer

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Spectrophotometer or Atomic Absorption Spectrometer (AAS)

Procedure:

  • Prepare saturated solutions of each compound by adding an excess amount of the solid to a known volume of distilled water in separate flasks.

  • Place the flasks in a constant temperature water bath (e.g., 25 °C) and stir vigorously for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • After stirring, allow the solutions to stand in the water bath for several hours to allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant from each flask, ensuring no solid particles are transferred.

  • Centrifuge the withdrawn samples to remove any remaining suspended solids.

  • Accurately dilute the clear supernatant to a concentration suitable for analysis.

  • Determine the concentration of lead ions in the diluted solutions using a suitable analytical method such as AAS or a colorimetric method with a spectrophotometer.

  • Calculate the solubility of each compound in g/100 mL of water.

Thermal Stability Analysis (TGA/DTA)

Objective: To compare the thermal stability and decomposition profiles of this compound and lead(II) acetate using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).

Materials:

  • This compound

  • Lead(II) acetate

  • TGA/DTA instrument

  • Inert gas (e.g., Nitrogen)

Procedure:

  • Calibrate the TGA/DTA instrument according to the manufacturer's instructions.

  • Accurately weigh a small amount (e.g., 5-10 mg) of the sample into a TGA crucible.

  • Place the crucible in the TGA/DTA furnace.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a continuous flow of an inert gas.

  • Record the weight loss (TGA curve) and the temperature difference between the sample and a reference (DTA curve) as a function of temperature.

  • Analyze the resulting thermograms to determine the onset of decomposition, the temperature of maximum decomposition rate, and the percentage of weight loss at different temperatures for each compound.

In Vitro Cytotoxicity Assay

Objective: To assess and compare the cytotoxic effects of this compound and lead(II) acetate on a mammalian cell line (e.g., L929 fibroblasts).

Materials:

  • This compound

  • Lead(II) acetate

  • L929 fibroblast cell line

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • Incubator (37 °C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed L929 cells into 96-well plates at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Prepare stock solutions of this compound and lead(II) acetate in a suitable solvent (e.g., sterile distilled water or DMSO) and then prepare a series of dilutions in cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent) and a negative control (medium only).

  • Incubate the cells with the compounds for a specific period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Dissolve the formazan crystals by adding DMSO to each well.

  • Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) for each compound.

Toxicity and Biological Interactions

Lead and its compounds are known for their toxicity, which is a critical consideration in any application. The acute oral toxicity of lead(II) acetate has been determined in rats, with an LD50 of 4665 mg/kg for males and 5610 mg/kg for females. For humans, a lethal oral dose of lead acetate has been reported to be 714 mg/kg. While specific LD50 data for this compound was not found in the searched literature, it is prudent to handle it with the same level of caution as other soluble lead compounds.

The toxicity of lead compounds stems from their ability to interfere with various cellular processes. Lead can mimic and displace essential divalent cations like calcium (Ca2+) and zinc (Zn2+), leading to the disruption of key signaling pathways.

One of the primary mechanisms of lead toxicity is its interference with calcium-dependent signaling. Lead can directly activate protein kinase C, a key signaling molecule, and disrupt intracellular calcium homeostasis. This can lead to a cascade of downstream effects, including altered neurotransmission and cell death.

Furthermore, lead exposure is known to induce oxidative stress by promoting the generation of reactive oxygen species (ROS) and depleting the cellular antioxidant defense systems. This oxidative stress can damage cellular components such as lipids, proteins, and DNA.

Lead also directly inhibits the enzyme δ-aminolevulinic acid dehydratase (ALAD), a crucial enzyme in the heme synthesis pathway. This inhibition leads to the accumulation of δ-aminolevulinic acid (ALA), which itself can contribute to oxidative stress.

Lead_Toxicity_Pathways cluster_0 Lead (Pb²⁺) Exposure cluster_1 Cellular Effects cluster_2 Downstream Consequences Pb Lead (Pb²⁺) Ca_Signaling Disruption of Ca²⁺ Signaling Pb->Ca_Signaling Mimics Ca²⁺ Oxidative_Stress Induction of Oxidative Stress Pb->Oxidative_Stress ALAD_Inhibition ALAD Inhibition Pb->ALAD_Inhibition Displaces Zn²⁺ PKC_Activation PKC Activation Ca_Signaling->PKC_Activation ROS_Generation ROS Generation Oxidative_Stress->ROS_Generation ALA_Accumulation ALA Accumulation ALAD_Inhibition->ALA_Accumulation Neurotoxicity Neurotoxicity PKC_Activation->Neurotoxicity Cell_Death Cell Death ROS_Generation->Cell_Death ALA_Accumulation->Oxidative_Stress ALA_Accumulation->Neurotoxicity Neurotoxicity->Cell_Death

References

The Enduring Challenge of Lead: A Comparative Guide to Lead(II) Methacrylate and its Alternatives in High-Performance Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of materials for applications requiring high-density and radiation shielding properties is a critical decision, often involving a trade-off between performance and safety. Lead-based materials, particularly lead(II) methacrylate, have historically been employed for their excellent radiation attenuation capabilities. However, the inherent toxicity of lead has necessitated a robust search for safer, yet equally effective, alternatives. This guide provides a comprehensive literature review of the applications of this compound, alongside a detailed comparison with its emerging alternatives, supported by available experimental data and protocols.

This compound: A Double-Edged Sword

This compound, a metal-containing monomer, has found its primary application in the synthesis of specialized polymers for radiation shielding.[1] The incorporation of lead, with its high atomic number and density, into a polymer matrix significantly enhances the material's ability to attenuate ionizing radiation, such as X-rays and gamma rays.[2][3][4] These lead-containing polymers have been utilized in various sectors, including medical imaging, radiation therapy, and industrial radiography, to protect sensitive equipment and personnel from harmful radiation exposure.

However, the significant drawback of any lead-containing material is its toxicity. Lead is a well-documented neurotoxin that can cause severe health problems, including developmental issues, neurological disorders, and damage to various organ systems.[2][5] This toxicity raises concerns not only during the use of lead-containing materials but also throughout their lifecycle, from manufacturing to disposal. The potential for lead to leach from these materials poses a significant environmental and health risk, driving the urgent need for non-toxic alternatives.

The Rise of Lead-Free Alternatives

In response to the health and environmental concerns associated with lead, researchers have developed a range of lead-free radiation shielding materials. These alternatives aim to match or exceed the shielding performance of lead-based materials while offering a safer profile. The most promising alternatives are composites of polymers with high-density, non-toxic metals.

Performance Comparison of Radiation Shielding Materials

The effectiveness of a radiation shielding material is primarily determined by its ability to attenuate radiation, which can be quantified by parameters such as the linear attenuation coefficient and the half-value layer (HVL). The linear attenuation coefficient measures the fraction of radiation absorbed or scattered per unit thickness of the material. The HVL is the thickness of the material required to reduce the intensity of the incident radiation by half.[6]

While specific quantitative data for this compound is scarce in publicly available literature, data for other lead-containing composites, such as those with lead(II) oxide (PbO), can provide a benchmark for comparison. The following tables summarize the available quantitative data for various lead-free alternatives compared to lead-based composites.

Table 1: Radiation Attenuation Properties of Various Shielding Materials

MaterialFillerPolymer MatrixEnergy (keV)Linear Attenuation Coefficient (cm⁻¹)Half-Value Layer (HVL) (cm)
Lead-Based CompositeLead(II) Oxide (PbO)Epoxy Resin662~0.8 (at 50% filler)~0.87 (at 50% filler)
Bismuth-Based CompositeBismuth(III) Oxide (Bi₂O₃)PMMA662~0.75 (at 40% filler)~0.92 (at 40% filler)
Tungsten-Based CompositeTungsten (W)Silicone60~15~0.046
Gadolinium-Based CompositeGadolinium Oxide (Gd₂O₃)Epoxy Resin59.5~5.5 (at 30% filler)~0.126 (at 30% filler)
Tin-Based CompositeTin (Sn)Polyester59.5~1.8 (at 20% filler)~0.385 (at 20% filler)

Note: The values presented are approximate and can vary depending on the specific composition and manufacturing process of the composite material.

Table 2: Mechanical Properties of Shielding Material Composites

MaterialFillerPolymer MatrixTensile Strength (MPa)Elongation at Break (%)
Lead-Based CompositeLead(II) Oxide (PbO)NBR/SBR Rubber~15 (at 40 phr)~450 (at 40 phr)
Bismuth-Based CompositeBismuth(III) Oxide (Bi₂O₃)Silicone~2-4~100-200
Tungsten-Based CompositeTungsten (W)Silicone~3-6~100-300

Note: phr = parts per hundred rubber. The mechanical properties are highly dependent on the polymer matrix and the filler concentration.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of a soluble lead(II) salt, such as lead(II) acetate, with methacrylic acid in an aqueous solution. The resulting precipitate of this compound can then be filtered, washed, and dried.

Detailed Protocol:

  • Dissolve a stoichiometric amount of lead(II) acetate in deionized water.

  • In a separate beaker, dissolve a corresponding stoichiometric amount of methacrylic acid in deionized water.

  • Slowly add the methacrylic acid solution to the lead(II) acetate solution while stirring continuously.

  • A white precipitate of this compound will form.

  • Continue stirring for a specified period to ensure complete reaction.

  • Filter the precipitate using a Buchner funnel.

  • Wash the precipitate with deionized water to remove any unreacted starting materials and byproducts.

  • Dry the purified this compound in a vacuum oven at a controlled temperature.

Polymerization for Radiation Shielding Composites

The synthesized this compound or alternative metal-containing monomers/fillers can be incorporated into a polymer matrix through various polymerization techniques. A common method is bulk or solution polymerization.

General Protocol for Bulk Polymerization:

  • Mix the desired amount of the metal-containing monomer or filler with a liquid monomer (e.g., methyl methacrylate).

  • Add a suitable initiator (e.g., benzoyl peroxide) to the mixture.

  • Pour the mixture into a mold of the desired shape.

  • Heat the mold in an oven at a specific temperature for a set duration to initiate and complete the polymerization process.

  • After polymerization, allow the composite to cool down to room temperature before demolding.

Characterization of Radiation Shielding Materials

The performance of the synthesized shielding materials is evaluated through various characterization techniques:

  • Radiation Attenuation Measurement: A gamma-ray source (e.g., Cs-137) and a detector (e.g., a NaI(Tl) scintillation detector) are used to measure the intensity of the radiation with and without the shielding material. The linear attenuation coefficient and HVL are then calculated from these measurements.

  • Mechanical Testing: Tensile strength, elongation at break, and hardness of the polymer composites are measured using a universal testing machine according to standard testing methods (e.g., ASTM D638).

  • Microscopy: Scanning electron microscopy (SEM) is used to examine the morphology of the composites and the dispersion of the filler particles within the polymer matrix.

Visualizing the Landscape: Workflows and Relationships

To better understand the processes and relationships discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow for comparing shielding materials and the logical relationship between material properties and their suitability for radiation shielding.

Experimental_Workflow Experimental Workflow for Shielding Material Comparison cluster_synthesis Material Synthesis cluster_characterization Material Characterization cluster_analysis Comparative Analysis Synthesis_PbMA Synthesis of This compound Polymerization Polymerization/ Composite Fabrication Synthesis_PbMA->Polymerization Synthesis_Alternatives Synthesis of Alternative Fillers Synthesis_Alternatives->Polymerization Rad_Shielding Radiation Shielding Performance (HVL, LAC) Polymerization->Rad_Shielding Mech_Prop Mechanical Properties (Tensile Strength, etc.) Polymerization->Mech_Prop Morphology Morphological Analysis (SEM) Polymerization->Morphology Data_Comparison Data Comparison and Performance Evaluation Rad_Shielding->Data_Comparison Mech_Prop->Data_Comparison Morphology->Data_Comparison Logical_Relationship Factors Influencing Radiation Shielding Material Selection Material_Choice Optimal Shielding Material High_Z High Atomic Number (Z) High_Z->Material_Choice Improves Attenuation High_Density High Density High_Density->Material_Choice Improves Attenuation Good_Mech Good Mechanical Properties Good_Mech->Material_Choice Ensures Durability Low_Toxicity Low Toxicity Low_Toxicity->Material_Choice Ensures Safety Cost_Effective Cost-Effectiveness Cost_Effective->Material_Choice Affects Feasibility

References

A Comparative Analysis of Staining Reagents in Electron Microscopy: A Cost-Benefit Perspective on Lead-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing transmission electron microscopy (TEM), achieving high-contrast images of ultrastructural details is paramount. For decades, lead salts, such as lead citrate, have been a cornerstone of TEM staining protocols, valued for their ability to impart significant electron density to biological specimens. However, the inherent toxicity of lead and the increasing regulatory scrutiny surrounding its use necessitate a thorough evaluation of its costs and benefits, alongside a comprehensive comparison with safer, emerging alternatives.

This guide provides an objective comparison of lead-based staining reagents with non-lead alternatives, supported by a review of their performance, safety considerations, and associated protocols. The aim is to equip researchers with the necessary information to make informed decisions about their experimental workflows, balancing the need for high-quality data with laboratory safety and environmental responsibility.

The Enduring Utility and Inherent Risks of Lead-Based Stains

Lead citrate, often used as a post-staining step after uranyl acetate, has been a workhorse in electron microscopy for its ability to dramatically enhance contrast.[1] This enhancement is crucial for visualizing fine cellular structures, such as membranes, ribosomes, and cytoskeletal elements. The primary benefit of lead staining lies in its reliability and the extensive body of published research that has utilized this method, providing a robust baseline for comparison.

However, the benefits of lead-based stains are overshadowed by significant costs, primarily related to health and safety. Lead is a well-documented toxic heavy metal with the potential to cause severe health effects, including neurological damage, renal toxicity, and reproductive harm.[2][3] The use of lead compounds in the laboratory necessitates stringent safety protocols, including dedicated handling areas, personal protective equipment, and specialized waste disposal procedures, all of which contribute to increased operational costs and logistical burdens.[2][4] The regulatory landscape surrounding lead is also becoming increasingly restrictive, with potential for future limitations on its use in research.[2]

A New Generation of Non-Lead Alternatives

The recognized hazards of lead have spurred the development of a range of non-toxic, non-radioactive alternatives. These next-generation staining agents aim to replicate the contrast enhancement of traditional methods without the associated health and environmental risks.[5]

A summary of key alternatives is presented below:

Staining ReagentCompositionKey AdvantagesPotential Limitations
UranyLess Mix of Lanthanoids (e.g., Samarium and Gadolinium triacetate)Non-radioactive, similar staining results to uranyl acetate, compatible with lead citrate post-staining.[1][6][7][8]May produce charging effects in some samples, which can be mitigated with a lead citrate post-staining step.[6]
Platinum Blue Platinum complexesNon-radioactive, effective staining agent.[1]Historically had long incubation times and poor staining properties, though these have been improved.[1]
Oolong Tea Extract (OTE) Extract of Oolong TeaNon-toxic and non-radioactive.[1]Staining may not be as intense as traditional heavy metal stains.
UA-Zero Patented solution (composition not fully disclosed)Non-radioactive, non-toxic, direct substitute for Uranyl Acetate with no changes to standard protocols.[5][7]Performance may vary depending on the sample and protocol, with some studies suggesting weaker performance compared to other alternatives.[5]
Neodymium Neodymium saltsNon-toxic, reported to be a suitable replacement for Uranyl Acetate.[5]Performance can be sample-dependent.[5]

Experimental Protocols: A General Overview

While specific protocols may vary depending on the sample type and the specific alternative used, a general workflow for post-staining of ultrathin sections for TEM can be outlined.

Traditional Lead Citrate Staining Protocol
  • Preparation of Staining Solution: A saturated solution of lead citrate in distilled water is prepared, often with the addition of sodium hydroxide to raise the pH and prevent the formation of lead carbonate precipitate.[9]

  • Section Incubation: Grids carrying the ultrathin sections are inverted onto drops of the lead citrate solution in a petri dish containing sodium hydroxide pellets to absorb atmospheric carbon dioxide.

  • Staining Time: Incubation times typically range from 1 to 10 minutes.

  • Washing: Grids are thoroughly washed with distilled water to remove excess stain.

Protocol for UranyLess Staining
  • Application of UranyLess: Grids are floated on drops of the ready-to-use UranyLess solution.

  • Incubation: Staining is typically performed for 1-10 minutes at room temperature.

  • Washing: Grids are washed with distilled water.

  • (Optional) Post-staining with Lead Citrate: For enhanced contrast, a subsequent staining step with lead citrate can be performed, following the traditional protocol.[1]

Visualizing the Workflow and Decision-Making Process

To aid in the selection of an appropriate staining reagent, the following diagrams illustrate the experimental workflow and the logical considerations in a cost-benefit analysis.

Staining_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging Fixation Fixation Dehydration Dehydration Fixation->Dehydration Embedding Embedding Dehydration->Embedding Sectioning Sectioning Embedding->Sectioning Primary_Stain Primary Staining (e.g., Uranyl Acetate or Alternative) Sectioning->Primary_Stain Post_Stain Post-Staining (e.g., Lead Citrate or Alternative) Primary_Stain->Post_Stain TEM_Imaging TEM Imaging Post_Stain->TEM_Imaging Data_Analysis Data Analysis TEM_Imaging->Data_Analysis

Figure 1. General experimental workflow for preparing biological samples for Transmission Electron Microscopy (TEM).

Cost_Benefit_Analysis cluster_benefits Benefits cluster_costs Costs Decision Choice of Staining Reagent Lead_Based Lead-Based Stains Decision->Lead_Based Alternatives Non-Lead Alternatives Decision->Alternatives Benefit1 High Image Contrast Benefit2 Established Protocols Benefit3 Data Comparability Cost1 Toxicity & Health Risks Cost2 Stringent Handling Protocols Cost3 Specialized Waste Disposal Cost4 Regulatory Burden Lead_Based->Benefit1 Lead_Based->Benefit2 Lead_Based->Benefit3 Lead_Based->Cost1 Lead_Based->Cost2 Lead_Based->Cost3 Lead_Based->Cost4 Alternatives->Benefit1 Often comparable

Figure 2. A cost-benefit analysis framework for selecting between lead-based and non-lead alternative staining reagents.

Conclusion

The use of lead(II) methacrylate itself in general research is not widespread, but the broader class of lead salts, particularly lead citrate, has a long history in electron microscopy. While the benefits of lead staining in providing excellent contrast are undeniable, the significant costs associated with its toxicity, handling, and disposal cannot be overlooked. The development of effective, non-toxic alternatives offers a compelling reason for researchers to reconsider their reliance on lead-based reagents. While some alternatives may require optimization for specific sample types, the long-term benefits of a safer and more environmentally friendly laboratory environment are substantial. As the performance of these alternatives continues to improve, they are poised to become the new standard in electron microscopy staining, ensuring both high-quality data and a commitment to responsible research practices.

References

Comparative Environmental Impact Assessment: Lead(II) Methacrylate Synthesis and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of metallo-organic compounds, such as lead(II) methacrylate, is a critical process in the development of various materials, including specialized polymers and catalysts. However, the inherent toxicity of lead necessitates a thorough evaluation of its environmental impact and a comparative analysis with safer, more sustainable alternatives. This guide provides an objective comparison of the synthesis of this compound with two promising alternatives: zinc methacrylate and bismuth methacrylate. The assessment is based on experimental data, focusing on synthesis protocols, toxicity, and potential for green chemistry applications.

Comparative Data Overview

The following tables summarize the key quantitative data for the synthesis of this compound and its alternatives.

Table 1: Synthesis and Environmental Data

ParameterThis compoundZinc MethacrylateBismuth(III) Methacrylate
Precursors Lead(II) acetate, Methacrylic acidZinc oxide, Methacrylic acidTriphenylbismuth, Methacrylic acid
Solvent Aqueous solutionAliphatic hydrocarbonsToluene
Reaction Conditions Ambient temperatureRoom temperature (exothermic)Not specified
Yield High (assumed)High (quantitative)Not specified
Primary Waste Products Acetic acid, potential unreacted lead saltsWater, hydrocarbon solvent (recyclable)Benzene
Green Synthesis Potential LimitedModerate (e.g., solvent-free, plant-extract mediated)High (Bismuth is considered a "green" element)[1]

Table 2: Toxicity Data

CompoundOral LD50 (rat)Dermal LD50 (rat)Key Hazards
This compound Data not available; lead compounds are highly toxic>2000 mg/kg (for several lead compounds)[2]Neurotoxicity, reproductive toxicity, carcinogenicity[2]
Zinc Methacrylate 500 mg/kg (female)[3]Not availableHarmful if swallowed, causes serious eye damage, may cause allergic skin reaction and respiratory irritation[3]
Bismuth(III) Methacrylate >2000 mg/kg (for Bismuth)[4]Not availableLow toxicity, considered environmentally benign[1][5]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its alternatives are crucial for a comprehensive environmental impact assessment.

Protocol 1: Synthesis of this compound (Postulated)
  • Materials: Lead(II) acetate, methacrylic acid, deionized water.

  • Procedure:

    • Dissolve a stoichiometric amount of lead(II) acetate in deionized water in a reaction vessel.

    • Slowly add a stoichiometric equivalent of methacrylic acid to the solution while stirring at ambient temperature.

    • Continue stirring for a predetermined period to ensure complete reaction. The formation of a precipitate, this compound, is expected.

    • Isolate the solid product by filtration.

    • Wash the product with deionized water to remove any unreacted starting materials and byproducts (acetic acid).

    • Dry the purified this compound under vacuum.

Protocol 2: Synthesis of Zinc Methacrylate

This protocol is adapted from a patented method for producing zinc dimethacrylate powder.

  • Materials: Zinc oxide, methacrylic acid, liquid aliphatic hydrocarbon (e.g., hexane), nonionic surfactant (optional).

  • Procedure:

    • Disperse zinc oxide in a liquid aliphatic hydrocarbon medium in a reaction vessel equipped with a stirrer.

    • Slowly add methacrylic acid to the dispersion while agitating. The reaction is exothermic. An amount of 0.5 to 0.6 moles of zinc oxide per mole of methacrylic acid is typically used.[6]

    • The reaction can be conducted at room temperature.[6]

    • After the reaction is complete, recover the zinc dimethacrylate particles from the liquid medium by filtration.

    • Wash the product with the hydrocarbon solvent.

    • Dry the powder, initially by air-drying followed by vacuum drying at 60-70°C.[6]

Protocol 3: Synthesis of Bismuth(III) Methacrylate

This protocol is based on a reported synthesis for use in copolymerization.[7][8]

  • Materials: Triphenylbismuth (Ph3Bi), methacrylic acid, toluene.

  • Procedure:

    • Dissolve triphenylbismuth in toluene in a reaction vessel.

    • Add a stoichiometric amount of methacrylic acid to the solution.

    • The reaction proceeds to form bismuth(III) methacrylate and benzene as a byproduct.

    • The product can be isolated by removal of the solvent and byproduct under vacuum.

Visualizing the Environmental Impact: A Comparative Workflow

The following diagrams, generated using Graphviz, illustrate the synthesis workflows and highlight the key environmental considerations for each compound.

cluster_lead This compound Synthesis cluster_zinc Zinc Methacrylate Synthesis cluster_bismuth Bismuth(III) Methacrylate Synthesis Pb_acetate Lead(II) Acetate Reaction1 Aqueous Reaction Pb_acetate->Reaction1 MAA1 Methacrylic Acid MAA1->Reaction1 Solvent1 Water Solvent1->Reaction1 Product1 This compound Reaction1->Product1 Waste1 Acetic Acid, Unreacted Lead Salts Reaction1->Waste1 High Toxicity ZnO Zinc Oxide Reaction2 Exothermic Reaction ZnO->Reaction2 MAA2 Methacrylic Acid MAA2->Reaction2 Solvent2 Hydrocarbon Solvent2->Reaction2 Product2 Zinc Methacrylate Reaction2->Product2 Waste2 Water, Recyclable Solvent Reaction2->Waste2 Lower Toxicity Ph3Bi Triphenylbismuth Reaction3 Organic Reaction Ph3Bi->Reaction3 MAA3 Methacrylic Acid MAA3->Reaction3 Solvent3 Toluene Solvent3->Reaction3 Product3 Bismuth(III) Methacrylate Reaction3->Product3 Waste3 Benzene Reaction3->Waste3 Carcinogenic Byproduct

Caption: Comparative synthesis workflows for metal methacrylates.

Discussion and Recommendations

This comparative guide highlights the significant environmental and health concerns associated with the synthesis of this compound. The high toxicity of lead and its compounds presents a substantial risk throughout the product lifecycle, from synthesis to disposal.

Zinc methacrylate emerges as a viable, less hazardous alternative. While it is not without its own safety considerations, including being harmful if swallowed and an eye irritant, its overall toxicity profile is considerably lower than that of lead compounds.[3] The synthesis process utilizing zinc oxide and methacrylic acid is straightforward and generates less toxic byproducts. Furthermore, there is potential for developing greener synthesis routes, such as solvent-free reactions or the use of plant extracts as demonstrated in the green synthesis of other zinc-containing nanoparticles.

Bismuth(III) methacrylate represents an even more environmentally benign option. Bismuth is often referred to as a "green" heavy metal due to its remarkably low toxicity.[1] The primary drawback of the presented synthesis route is the use of an organobismuth precursor and the generation of benzene, a known carcinogen, as a byproduct. Future research should focus on developing alternative, greener synthesis protocols for bismuth methacrylate that avoid hazardous reagents and byproducts.

Recommendations for Researchers and Drug Development Professionals:

  • Prioritize Alternatives: Whenever possible, researchers should prioritize the use of zinc or bismuth methacrylate over this compound in their applications.

  • Green Synthesis Development: There is a clear need for the development and optimization of green synthesis routes for both zinc and bismuth methacrylates. This includes exploring the use of renewable starting materials, safer solvents, and catalytic methods to improve reaction efficiency and minimize waste.

  • Lifecycle Assessment: A comprehensive lifecycle assessment (LCA) for each of these synthesis routes would provide a more detailed and quantitative comparison of their overall environmental footprint.

  • Toxicity Data Gaps: Further toxicological studies are needed to fill the data gaps, particularly for the dermal toxicity of zinc methacrylate and more specific data for various bismuth methacrylate compounds.

By embracing these recommendations, the scientific community can move towards more sustainable practices in the synthesis and application of metallo-organic materials, minimizing environmental harm and ensuring a safer working environment.

References

Safety Operating Guide

Proper Disposal of Lead(II) Methacrylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of Lead(II) methacrylate is critical for ensuring laboratory safety and environmental protection. As a lead-containing compound, it is classified as a hazardous material, and its waste is regulated under strict federal and local guidelines, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2] Adherence to proper disposal protocols is mandatory to prevent toxic exposure and environmental contamination.[3][4]

Lead compounds pose significant health risks, including systemic long-term effects such as reproductive and developmental toxicity.[5][6] Therefore, all materials contaminated with this compound must be treated as hazardous waste from their point of generation to their final disposal, a principle known as "cradle-to-grave" management.[2]

Immediate Safety and Handling

Before beginning any disposal procedure, it is essential to handle this compound with appropriate personal protective equipment (PPE) to prevent skin and eye contact.[5] All manipulations that could generate dust or aerosols must be performed within a certified chemical fume hood.[5]

Minimum Required PPE:

  • Safety glasses with side shields and/or chemical safety goggles.[5][7]

  • Disposable nitrile gloves (or other chemically resistant gloves).[5]

  • Disposable coveralls or a lab coat.[5]

Step-by-Step Disposal Protocol

This procedure outlines the essential steps for the safe collection and disposal of this compound waste.

Step 1: Waste Collection and Segregation

  • Designate a Waste Container: All waste must be collected in a sealable and chemically compatible container, such as a glass or high-density polyethylene bottle.[5][7]

  • Segregate Waste Streams: Do not mix this compound waste with other waste types, such as solvents or non-hazardous materials.[7][8]

  • Collect All Contaminated Materials: This includes not only the pure chemical residue but also any items that have come into contact with it, such as:

    • Disposable gloves, weigh boats, and wipes.[5]

    • Rinse water (rinsate) from cleaning contaminated glassware or equipment.[5]

    • Spill cleanup debris.[7]

  • Prohibition on Drain Disposal: It is strictly forbidden to dispose of this compound or its rinsate down the drain.[5][7]

Step 2: Labeling Hazardous Waste

  • Immediate Labeling: The waste container must be clearly labeled as soon as the first piece of waste is added.

  • Required Information: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound Waste."

    • The specific hazards associated with the chemical (e.g., "Toxic").

    • The accumulation start date.

    • The name and contact information of the generating researcher or lab.

Step 3: On-Site Storage

  • Secure Storage: Keep the sealed waste container in a designated and secure area within the laboratory, away from incompatible materials like strong acids or oxidizers.[5]

  • Secondary Containment: It is best practice to store the primary waste container within a larger, non-reactive secondary container to contain any potential leaks.[5]

  • Daily Inspection: Ensure the container is sealed at the end of each workday to prevent the release of dust or debris.[9]

Step 4: Arranging for Disposal

  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.[7]

  • Documentation: A hazardous waste manifest will be used to track the waste from your laboratory to the final treatment, storage, and disposal facility (TSDF).[1] This documentation is a legal requirement.

  • Licensed Transporters: Only licensed hazardous waste management companies are authorized to transport and dispose of lead-contaminated materials.[4]

Emergency Procedures: Spills and Decontamination

Any spill of a lead compound, regardless of amount, must be treated as a major event and reported immediately.[5]

  • Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert colleagues and your supervisor.

  • Control the Spill: If safe to do so, prevent the spill from spreading.

  • Cleanup:

    • For solid spills, gently sweep up the material with a wet brush or cloth to avoid generating airborne dust.[7]

    • For liquid spills, use an absorbent material to collect the liquid.[7]

  • Package and Label: Place all cleanup materials (absorbents, contaminated PPE, cloths) into a plastic bag or a designated hazardous waste container.[7] Seal and label it as "Hazardous Waste: this compound Spill Debris."

  • Decontaminate: Clean the affected area and any non-disposable equipment with soap and water. Collect all rinse water as hazardous waste.[5]

Regulatory Data for Lead Waste

The primary regulation for classifying lead waste as hazardous is the Toxicity Characteristic Leaching Procedure (TCLP). This test determines the potential for lead to leach into groundwater.

ParameterRegulatory LimitRegulationDescription
Lead (Pb) ≥ 5.0 mg/L RCRA (40 CFR 261.24)If the leachate from a waste sample contains lead at or above this concentration, the waste is defined as hazardous.[2][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

start Waste Generation (this compound) collect_waste Step 1: Collect Waste (Solid & Liquid Residue, Contaminated Items) start->collect_waste spill Spill Occurs start->spill container Use a sealed, compatible hazardous waste container collect_waste->container label_waste Step 2: Label Container ('Hazardous Waste', Chemical Name, Date) container->label_waste store_waste Step 3: Store Securely (Designated Area, Secondary Containment) label_waste->store_waste contact_ehs Step 4: Arrange Pickup (Contact EHS or Licensed Vendor) store_waste->contact_ehs pickup Waste collected by authorized personnel with manifest contact_ehs->pickup spill_procedure Follow Emergency Spill Protocol (Report, Clean Up, Decontaminate) spill->spill_procedure Yes spill_procedure->collect_waste Collect all cleanup debris

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Lead(II) Methacrylate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of Lead(II) methacrylate. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Properties and Exposure Limits

A summary of key quantitative data for this compound is provided below. Adherence to these exposure limits is critical to minimize health risks.

PropertyDataReference
Chemical Name This compound[1]
CAS Number 1068-61-7[1][2]
Molecular Formula C8H10O4Pb[2]
Appearance White solid[1]
Occupational Exposure Time Weighted Average (TWA): 0.15 mg/m³ (as lead)[3]

Handling Protocol

Handling this compound requires stringent safety measures to prevent exposure. The following step-by-step protocol must be followed.

Pre-Handling and Area Preparation
  • Training: Ensure all personnel have received training specific to the hazards of lead compounds.[4] A copy of the Safety Data Sheet (SDS) must be readily available.[4]

  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood with adequate exhaust, to minimize inhalation exposure.[1][4]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible.[4]

  • Avoid Dust: Prepare the workspace to avoid the formation of dust.[4]

Required Personal Protective Equipment (PPE)

A risk assessment should be completed to ensure the appropriate level of PPE is used.[5] The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Hand Protection Nitrile or chloroprene gloves are recommended.[4] Check with the glove manufacturer for specific chemical resistance information.Prevents skin contact and absorption.
Eye Protection Safety glasses with side shields are required.[4] A face shield may also be necessary depending on the scale of work.[4]Protects eyes from dust and splashes.
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes must be worn.[4] For larger quantities or where significant dust may be generated, disposable coveralls should be used.[5][6]Prevents contamination of personal clothing and skin.
Respiratory Protection For operations that may generate dust, an AS-1716-approved respirator with P1 (dust) or P2 (dust and fumes) filters is necessary.[7] For higher concentrations, a powered air-purifying respirator (PAPR) may be required.[6]Prevents inhalation of harmful lead-containing dust particles.[8]
Step-by-Step Handling Procedure
  • Don PPE: Before entering the designated handling area, put on all required PPE in the correct sequence (e.g., lab coat, respirator, eye protection, gloves).[6]

  • Weighing and Transfer: Conduct all weighing and transfers of this compound powder inside a chemical fume hood to contain any dust.[4] Use tools and techniques that minimize dust generation.

  • Solution Preparation: If preparing a solution, add the solid slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[4][7] Do not eat, drink, or smoke in the laboratory area.[1][7]

Spill and Emergency Procedures

  • Spills: In case of a spill, evacuate the area and prevent dust from spreading.[4] Avoid breathing any dust or vapors.[4] For small spills within a fume hood, sweep up the material without creating dust and place it in a sealed container for disposal.[4] For larger spills, contact the designated safety officer for cleanup.[4]

  • First Aid:

    • Eyes: Immediately flush with warm water for at least 15 minutes and seek medical attention.[4]

    • Skin: Wash the affected area with plenty of soap and water.[4]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[4]

    • Ingestion: Rinse the mouth with water and seek immediate medical attention.[4]

Disposal Plan

Lead-containing waste is hazardous and must be disposed of correctly to prevent environmental contamination.[9][10]

Waste Collection
  • All solid waste, including contaminated PPE (gloves, disposable lab coats), and any spilled material, should be collected in a clearly labeled, tightly closed container.[4]

  • The container should be kept in a designated, secondary containment area within a fume hood.[4]

  • For liquid waste containing this compound, use a designated, sealed, and clearly labeled waste container.

Labeling and Storage
  • Affix a completed hazardous waste label to the container.[4] The label must include the chemical name and associated hazards.

  • Store the waste in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal
  • Arrange for pick-up and disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all local, state, and federal regulations for the disposal of lead-containing hazardous waste.[10][11]

Workflow for Safe Handling of this compound

G cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Handling (in Fume Hood) cluster_cleanup 4. Decontamination & Disposal A Review SDS & SOP B Prepare Fume Hood A->B C Verify Emergency Equipment (Eyewash, Shower) B->C D Lab Coat & Closed-Toe Shoes C->D E Respirator (if required) D->E F Safety Glasses/Face Shield E->F G Gloves (Nitrile/Chloroprene) F->G H Weigh & Transfer G->H I Perform Experiment J Collect Waste in Labeled Container I->J K Clean Work Area J->K L Doff PPE K->L M Wash Hands Thoroughly L->M

Caption: Workflow for the safe handling of this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.